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  • Product: 2-Azabicyclo[2.2.2]octan-1-ylmethanol
  • CAS: 936545-65-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-Azabicyclo[2.2.2]octan-1-ylmethanol and its Congeners

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide delves into the core chemical properties of 2-azabicyclo[2.2.2]octan-1-ylmethanol, a fascina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide delves into the core chemical properties of 2-azabicyclo[2.2.2]octan-1-ylmethanol, a fascinating and synthetically valuable scaffold in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide extends its scope to encompass the well-established chemistry of the 2-azabicyclo[2.2.2]octane ring system, with a particular focus on the synthesis and reactivity of bridgehead-functionalized derivatives, including alcohols. By understanding the foundational principles governing this class of compounds, researchers can effectively harness their potential in the design of novel therapeutics and functional materials.

The rigid, bicyclic nature of the 2-azabicyclo[2.2.2]octane core imparts unique stereochemical and electronic properties that are highly sought after in drug design. This framework serves as a non-planar, saturated bioisostere for aromatic and heteroaromatic rings, offering improved pharmacokinetic profiles and novel intellectual property. The introduction of a hydroxyl group at a bridgehead position, as in 2-azabicyclo[2.2.2]octan-1-ylmethanol, presents both synthetic challenges and opportunities for further functionalization, making a thorough understanding of its chemical behavior paramount.

I. Synthetic Strategies for the 2-Azabicyclo[2.2.2]octane Core

The construction of the 2-azabicyclo[2.2.2]octane skeleton is a critical first step in accessing its derivatives. Several robust synthetic routes have been established, often involving intramolecular cyclization reactions. A common and effective strategy involves a tandem amination/lactamization approach, which can be adapted to generate a variety of substituted analogs.[1]

Conceptual Synthetic Workflow

Start Substituted Cyclohexenone Step1 Michael Addition of Ammonia or Primary Amine Start->Step1 Intermediate1 Aminocyclohexanone Intermediate Step1->Intermediate1 Step2 Intramolecular Lactamization Intermediate1->Step2 Lactam 2-Azabicyclo[2.2.2]octan-3-one Step2->Lactam Step3 Reduction (e.g., LiAlH4) Lactam->Step3 Core 2-Azabicyclo[2.2.2]octane Step3->Core Step4 Bridgehead Functionalization Core->Step4 Target Substituted 2-Azabicyclo[2.2.2]octane (e.g., 1-ylmethanol) Step4->Target

Caption: General synthetic approach to the 2-azabicyclo[2.2.2]octane core.

A key intermediate in many syntheses is the corresponding lactam, 2-azabicyclo[2.2.2]octan-3-one. This intermediate can be accessed through various routes, including the Hofmann-Löffler-Freytag reaction or intramolecular cyclizations of functionalized cyclohexanes. Subsequent reduction of the lactam provides the parent 2-azabicyclo[2.2.2]octane scaffold, which can then be subjected to further derivatization.

Experimental Protocol: Synthesis of a 2-Azabicyclo[2.2.2]octanone Precursor

The following is a representative, literature-derived protocol for the synthesis of a 2-azabicyclo[2.2.2]octanone, which serves as a key precursor to the core amine structure.

  • Reaction Setup: To a solution of a suitable 4-aminocyclohexane carboxylic acid derivative in a high-boiling point solvent (e.g., xylenes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting lactam by column chromatography on silica gel or by recrystallization.

II. Physicochemical and Spectroscopic Properties

PropertyPredicted/Reported ValueSource
Molecular FormulaC₈H₁₅NO[2]
Molecular Weight141.21 g/mol [2]
pKa (of the conjugate acid)~10-11Estimated based on similar bicyclic amines
LogP~1.5Estimated
Boiling PointNot available
Melting PointNot available
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-azabicyclo[2.2.2]octan-1-ylmethanol. The expected spectroscopic data, based on the analysis of related structures, are summarized below.[3][4][5]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region corresponding to the protons of the bicyclic core. The bridgehead proton will appear as a distinct signal. The methylene protons of the methanol group will likely appear as a singlet or a pair of doublets if they are diastereotopic. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide key information about the carbon framework. The bridgehead carbon bearing the hydroxyl group will be shifted downfield. The other carbons of the bicyclic system will appear in the aliphatic region. The carbon of the methanol group will also be present.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS):

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 141 may be observed. Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the bicyclic ring system. Electrospray ionization (ESI) in the positive ion mode would be expected to show a prominent protonated molecule at [M+H]⁺ = 142.[2]

III. Chemical Reactivity

The chemical reactivity of 2-azabicyclo[2.2.2]octan-1-ylmethanol is characterized by the interplay of the nucleophilic tertiary amine and the primary alcohol. The rigid bicyclic framework can also influence the stereochemical outcome of reactions.

Reactivity of the 2-Aza Bridge

The nitrogen atom in the 2-position is a tertiary amine and is expected to be basic and nucleophilic. It can be readily protonated by acids to form the corresponding ammonium salt. The lone pair of electrons on the nitrogen is available for reaction with electrophiles.

  • Alkylation: The nitrogen can be alkylated with alkyl halides to form quaternary ammonium salts.

  • Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides.

  • Oxidation: Treatment with oxidizing agents can lead to the formation of the corresponding N-oxide.

Reactivity of the 1-ylmethanol Group

The primary alcohol at the bridgehead position offers a versatile handle for further functionalization.

  • Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives under standard conditions.

  • Etherification: Ether derivatives can be prepared via Williamson ether synthesis, though the steric hindrance at the bridgehead position may require more forcing conditions.

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

  • Halogenation: The alcohol can be converted to the corresponding halide using standard halogenating agents (e.g., SOCl₂, PBr₃).

Stereoelectronic Effects

The rigid conformation of the 2-azabicyclo[2.2.2]octane ring system plays a crucial role in its reactivity. The fixed spatial arrangement of substituents can lead to high stereoselectivity in reactions. For example, the approach of reagents to the reactive centers can be directed by the steric bulk of the bicyclic framework.

cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity Amine 2-Azabicyclo[2.2.2]octane Core Protonation Protonation (Salt Formation) Amine->Protonation Alkylation Alkylation (Quaternary Salts) Amine->Alkylation Acylation Acylation (Amides) Amine->Acylation Alcohol 1-ylmethanol Group Esterification Esterification Alcohol->Esterification Etherification Etherification Alcohol->Etherification Oxidation Oxidation (Aldehyde/Carboxylic Acid) Alcohol->Oxidation

Caption: Key reaction pathways for the functional groups of 2-azabicyclo[2.2.2]octan-1-ylmethanol.

IV. Applications in Drug Discovery and Materials Science

The 2-azabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Its rigid framework allows for precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as inhibitors of long-chain fatty acid elongase 6 (ELOVL6) and as modulators of central nervous system targets.[1] The introduction of a hydroxyl group provides a point for further derivatization to explore structure-activity relationships (SAR) and to attach linkers for conjugation to other molecules.

In materials science, the rigid and well-defined structure of the 2-azabicyclo[2.2.2]octane core makes it an attractive building block for the synthesis of polymers and functional materials with tailored properties.

V. Conclusion

While direct and extensive experimental data for 2-azabicyclo[2.2.2]octan-1-ylmethanol is not yet prevalent in the scientific literature, a comprehensive understanding of its chemical properties can be derived from the well-established chemistry of the 2-azabicyclo[2.2.2]octane scaffold and its functionalized derivatives. The synthetic accessibility of the core structure, combined with the versatile reactivity of the amine and hydroxyl functional groups, makes this class of compounds a valuable platform for the development of new molecules with diverse applications in research and industry. This guide provides a foundational understanding for scientists and researchers to explore the potential of this intriguing and promising chemical entity.

References

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]

  • Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2] octane. ACS Publications. [Link]

  • 1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. R Discovery. [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. [Link]

  • 2-azabicyclo[2.2.2]octan-1-ylmethanol. PubChem. [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]

  • 2-Azabicyclo(2.2.2)octane. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. ResearchGate. [Link]

  • (1S,3R,4R)-2-Azabicyclo[2.2.1]hepane-3(R)-phenylmethanol. SpectraBase. [Link]

  • Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Royal Society of Chemistry. [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives.
  • 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Royal Society of Chemistry. [Link]

Sources

Exploratory

structural analysis of isoquinuclidine-1-methanol derivatives

An In-depth Technical Guide to the Structural Analysis of Isoquinuclidine-1-Methanol Derivatives Abstract The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold is a pivotal structural motif in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Isoquinuclidine-1-Methanol Derivatives

Abstract

The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous pharmacologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic nature provides a unique three-dimensional framework for the precise orientation of chemical functionalities, making it a valuable pharmacophore in drug design. This technical guide provides an in-depth exploration of the , a subclass that incorporates a key hydrogen-bonding and derivatization point. We will detail the necessary synthetic considerations, a multi-technique approach to structural elucidation, and the critical role of conformational analysis in understanding structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this important class of molecules.

The Isoquinuclidine Core: A Scaffold of Strategic Importance

The isoquinuclidine ring system is a semi-rigid boat form of a piperidine ring, which restricts the conformational flexibility of attached substituents.[1] This property is highly desirable in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for the presentation of pharmacophoric elements in well-defined spatial vectors. This scaffold is present in natural products with significant biological activity, such as the Iboga alkaloids (e.g., ibogaine), which are known for their anti-addictive properties.[1][2]

The introduction of a hydroxymethyl group at the C1 bridgehead position (isoquinuclidine-1-methanol) offers a strategic advantage. The primary alcohol serves as a versatile handle for further chemical modification and as a potent hydrogen bond donor, capable of forming key interactions within a receptor's binding site. A thorough and unambiguous structural characterization of these derivatives is therefore paramount to advancing any drug discovery program based on this scaffold.

Synthesis: Building the Core Structure

The most robust and widely adopted method for constructing the isoquinuclidine skeleton is through a [4+2] cycloaddition, or Diels-Alder reaction, involving a 1,2-dihydropyridine as the diene component.[3][4] This approach allows for the stereo- and regioselective formation of the bicyclic system with a high degree of substitution.[3][4]

Representative Synthetic Protocol: Diels-Alder Cycloaddition

This protocol outlines a general, two-step procedure for synthesizing a substituted isoquinuclidine core, which can be further modified to yield the target -1-methanol derivatives.

Step 1: Formation of the 1,2-Dihydropyridine Intermediate

  • To a solution of the parent pyridine in a suitable aprotic solvent (e.g., THF), add an acylating agent (e.g., Phenyl Chloroformate) at 0 °C to activate the ring.

  • Introduce a nucleophile, such as a Grignard reagent, which will add to the 2-position to generate the 1,2-dihydropyridine. The choice of Grignard reagent determines the substitution pattern.

  • Quench the reaction carefully with an aqueous solution of ammonium chloride and extract the organic layer.

  • Purify the resulting 1,2-dihydropyridine intermediate via column chromatography. This intermediate is often sensitive and should be used promptly.

Step 2: Diels-Alder Reaction

  • Dissolve the purified 1,2-dihydropyridine and an electron-deficient dienophile (e.g., methyl acrylate) in a high-boiling point solvent such as toluene.[3]

  • Heat the reaction mixture under reflux (e.g., 105-110 °C) for 16-24 hours, monitoring progress by TLC or LC-MS. For less reactive dienophiles, the use of a Lewis acid catalyst (e.g., ZnCl₂) may be necessary to facilitate the cycloaddition at lower temperatures.[3][4]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the isoquinuclidine adduct. Subsequent reduction of the ester group (e.g., using LiAlH₄) would yield the desired isoquinuclidine-1-methanol derivative.

Synthetic Workflow Diagram

Synthetic Workflow for Isoquinuclidine-1-Methanol cluster_0 Step 1: Dihydropyridine Formation cluster_1 Step 2: Cycloaddition & Reduction Pyridine Parent Pyridine Activation Acylation (e.g., Phenyl Chloroformate) Pyridine->Activation Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard Reagent) Activation->Nucleophilic_Addition DHP 1,2-Dihydropyridine Intermediate Nucleophilic_Addition->DHP Diels_Alder Diels-Alder Reaction (with Dienophile, e.g., Methyl Acrylate) DHP->Diels_Alder Purify & Proceed Adduct Isoquinuclidine Ester Adduct Diels_Alder->Adduct Reduction Ester Reduction (e.g., LiAlH₄) Adduct->Reduction Final_Product Isoquinuclidine-1-Methanol Reduction->Final_Product

Caption: A generalized synthetic pathway to isoquinuclidine-1-methanol.

Core Structural Elucidation Methodologies

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural determination of isoquinuclidine-1-methanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and stereochemistry of these molecules in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key protons to observe are the bridgehead protons, the protons on the carbon bearing the hydroxymethyl group, and the diastereotopic protons of the ethylene bridges.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. The quaternary bridgehead carbons and the carbon of the CH₂OH group are characteristic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals definitively and confirming the bicyclic structure. NOESY or ROESY experiments can reveal through-space correlations that help define the relative stereochemistry.

Table 1: Representative NMR Chemical Shifts (δ, ppm) for an Isoquinuclidine Core

Position Representative ¹H NMR Shift (CDCl₃) Representative ¹³C NMR Shift (CDCl₃) Key Correlations & Notes
C1 (Bridgehead) --- ~60-65 Quaternary carbon, shows HMBC correlations to multiple protons.
C2-H₂ (Bridge) 1.8 - 2.5 (m) ~30-35 Diastereotopic protons, often complex multiplets.
C3-H₂ (Bridge) 1.8 - 2.5 (m) ~25-30 Diastereotopic protons, often complex multiplets.
C4 (Bridgehead) 2.8 - 3.2 (m) ~50-55 Bridgehead proton, key for establishing connectivity.
C5-H₂ (Bridge) 2.9 - 3.5 (m) ~45-50 Adjacent to nitrogen, deshielded.
C6-H₂ (Bridge) 2.9 - 3.5 (m) ~45-50 Adjacent to nitrogen, deshielded.
C1-CH₂OH 3.5 - 3.8 (s or ABq) ~65-70 Methylene protons of the methanol group. Can be a singlet or an AB quartet depending on rotational hindrance.

| C1-CH₂OH | Variable (br s) | --- | Proton signal is broad and its position is concentration/solvent dependent. |

Note: Shifts are approximate and will vary based on substitution.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is essential for this purpose. Electrospray ionization (ESI) is a suitable technique, which will typically show a strong signal for the protonated molecule [M+H]⁺. Fragmentation patterns can also provide structural clues, often involving the loss of the hydroxymethyl group (-CH₂OH) or cleavages of the bicyclic ring system.

X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including absolute stereochemistry and the precise bond lengths, angles, and conformation in the solid state.[6][7][8]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Techniques include slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes), vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The collected data is used to solve the electron density map and refine the atomic positions, yielding a complete 3D model of the molecule.[9]

Table 2: Example of Crystallographic Data Output

Parameter Example Value Significance
Chemical Formula C₉H₁₇NO Confirms elemental composition.
Crystal System Orthorhombic Describes the symmetry of the unit cell.[6]
Space Group P2₁2₁2₁ Defines the symmetry elements within the unit cell.[6]
a, b, c (Å) 5.28, 8.13, 35.01 Unit cell dimensions.
R-factor (R1) < 0.05 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

| Flack Parameter | ~0.0(1) | Used to determine the absolute stereochemistry for chiral molecules in a non-centrosymmetric space group. A value near zero confirms the assigned configuration. |

Conformational Analysis: Bridging Structure and Function

While X-ray crystallography provides a static picture of the solid-state conformation, understanding the molecule's behavior in solution is critical for drug development. Computational modeling is a powerful tool for exploring the conformational landscape.[10]

Computational Modeling Workflow

Rationale: The goal is to identify low-energy conformers that are likely to exist in solution and are relevant for receptor binding. This is achieved by combining rapid conformational searching with more accurate quantum mechanical calculations.[11][12]

Protocol:

  • 3D Structure Generation: Build the 2D structure of the isoquinuclidine-1-methanol derivative in a molecular modeling software suite.

  • Conformational Search: Employ a conformational search algorithm (e.g., using molecular mechanics force fields like MMFF94) to explore the rotational space of flexible bonds (primarily the C-C and C-O bonds of the hydroxymethyl group).[13]

  • Geometry Optimization & Energy Calculation: Subject the resulting unique conformers to a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*), to obtain more accurate geometries and relative energies.[14]

  • Analysis: Analyze the population of low-energy conformers (e.g., within 2-3 kcal/mol of the global minimum) to understand the preferred orientation of the key hydroxymethyl group.[15]

Computational Analysis Workflow Diagram

Computational Analysis Workflow Input 2D Structure of Derivative Gen3D Generate Initial 3D Structure Input->Gen3D ConfSearch Conformational Search (Molecular Mechanics, e.g., MMFF94) Gen3D->ConfSearch UniqueConfs Set of Unique Conformers ConfSearch->UniqueConfs DFT_Opt Geometry Optimization (Quantum Mechanics, e.g., DFT) UniqueConfs->DFT_Opt EnergyMin Low-Energy Conformers (< 3 kcal/mol from global min) DFT_Opt->EnergyMin Analysis Analyze Torsional Angles & Pharmacophore Orientation EnergyMin->Analysis

Caption: Workflow for computational conformational analysis.

Integrated Structural Analysis Workflow

No single technique provides all the necessary information. A synergistic approach is required for complete and confident structural assignment.

Integrated Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Verified Structure Compound Purified Compound MS Mass Spectrometry (HRMS) Compound->MS NMR NMR Spectroscopy (1D & 2D) Compound->NMR XRAY X-Ray Crystallography Compound->XRAY COMP Computational Modeling Compound->COMP MolFormula Molecular Formula MS->MolFormula Connectivity Connectivity & Relative Stereochemistry NMR->Connectivity AbsConfig Absolute Configuration & Solid-State Conformation XRAY->AbsConfig SolutionConf Solution Conformation & Energy Landscape COMP->SolutionConf Final Final Verified Structure MolFormula->Final Connectivity->Final AbsConfig->Final SolutionConf->Final

Caption: An integrated workflow for complete structural verification.

Conclusion

The is a rigorous process that relies on the convergence of evidence from multiple analytical techniques. Synthesis via the Diels-Alder reaction provides efficient access to the core structure. A combination of NMR spectroscopy for determining connectivity in solution, mass spectrometry for confirming molecular formula, and X-ray crystallography for unambiguous solid-state structure determination is the gold standard. These experimental techniques, when augmented with computational modeling to explore the relevant conformational space, provide the comprehensive structural understanding necessary to drive rational drug design and establish definitive structure-activity relationships for this promising class of compounds.

References

  • Vertex AI Search. (n.d.). Docking 14 Million Virtual Isoquinuclidines against the μ and κ Opioid Receptors Reveals Dual Antagonists–Inverse Agonists with Reduced Withdrawal Effects - PMC.
  • Semantic Scholar. (n.d.). Structural characterization and crystal packing of the isoquinoline derivative.
  • RSC Publishing. (n.d.). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage.
  • ResearchGate. (n.d.). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Retrieved from [Link]

  • PMC. (n.d.). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking.
  • ACS Publications. (n.d.). A New Isoquinuclidine Synthesis. A New Route to dl-Dioscorone1. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Retrieved from [Link]

  • PubMed. (2013). Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction. Retrieved from [Link]

  • PubMed. (2011). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Retrieved from [Link]

  • Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023). Research Outreach. Retrieved from [Link]

  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. (n.d.). Chemistry Europe. Retrieved from [Link]

  • Semantic Scholar. (2011). ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL. Retrieved from [Link]

  • Frontiers. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Retrieved from [Link]

  • ARC Journals. (2015). AB INITIO STO-3G CONFORMATIONAL ANALYSIS OF THE (3S,5R,6R)-6 ACETYLAMIDOPENICILLANIC ACID. Retrieved from [Link]

  • PubMed. (2004). Isolation and X-ray crystal structure of a new isoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 Powder X-ray diffraction pattern of the compounds obtained from.... Retrieved from [Link]

  • Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. (2018). ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • PMC. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Retrieved from [Link]

  • MDPI. (2025). X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Retrieved from [Link]

  • MDPI. (2019). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa and Basicity of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Bicyclic Amines in Drug Discovery Bicyclic amines, such as the 2-azabicyclo[2.2.2]octane framework, are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Bicyclic Amines in Drug Discovery

Bicyclic amines, such as the 2-azabicyclo[2.2.2]octane framework, are privileged structures in medicinal chemistry. Their rigid, cage-like structure offers a three-dimensional arrangement of substituents that can lead to high-affinity and selective interactions with biological targets. The basicity of the nitrogen atom, quantified by the pKa of its conjugate acid, is a pivotal physicochemical parameter. It governs the molecule's ionization state at physiological pH, which in turn dictates its solubility, membrane permeability, and potential for off-target interactions (e.g., with hERG channels). Therefore, a thorough understanding of the pKa of 2-Azabicyclo[2.2.2]octan-1-ylmethanol is essential for its rational development as a therapeutic agent.

Structural Analysis and Predicted Basicity

The structure of 2-Azabicyclo[2.2.2]octan-1-ylmethanol features a secondary amine incorporated into a rigid bicyclic system, with a hydroxymethyl substituent at the bridgehead carbon C1. Several key factors influence the basicity of the nitrogen atom:

  • Hybridization: The nitrogen atom in the 2-azabicyclo[2.2.2]octane ring is sp³ hybridized. Its lone pair of electrons resides in an sp³ orbital, making it readily available for protonation. This is a key contributor to the high basicity of such saturated bicyclic amines.[1]

  • Inductive Effects: The alkyl framework of the bicyclic system is electron-donating, which increases the electron density on the nitrogen and enhances its basicity.[2]

  • Steric Hindrance: The rigid, bicyclic structure holds the carbon framework back, reducing steric hindrance around the nitrogen's lone pair. This increased accessibility for protonation, when compared to some acyclic tertiary amines, contributes to a higher basicity.[3]

  • The Hydroxymethyl Substituent (-CH₂OH): The primary alcohol at the C1 position is expected to have a minor, electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect, transmitted through two sigma bonds, would be expected to slightly decrease the basicity of the nitrogen atom compared to the unsubstituted parent 2-azabicyclo[2.2.2]octane.

Comparative Analysis with Quinuclidine

A valuable comparison can be made with the isomeric and well-studied 1-azabicyclo[2.2.2]octane, commonly known as quinuclidine. Quinuclidine is a tertiary amine and a strong base, with a reported pKa for its conjugate acid of approximately 11.0 - 11.3.[4][5] The key difference in 2-Azabicyclo[2.2.2]octan-1-ylmethanol is that the nitrogen is a secondary amine and is positioned at the '2' position rather than the bridgehead '1' position. Generally, for simple alkyl amines, secondary amines are slightly more basic than tertiary amines in aqueous solution due to a combination of inductive and solvation effects.[3]

Given these factors, the pKa of 2-Azabicyclo[2.2.2]octan-1-ylmethanol is predicted to be in a similar range to quinuclidine, likely between 10.5 and 11.5 . The slightly electron-withdrawing effect of the distant hydroxymethyl group may push it towards the lower end of this range, but the inherent high basicity of the bicyclic amine scaffold will be the dominant factor.

Experimental Determination of pKa

Potentiometric titration is the gold-standard method for the experimental determination of pKa values due to its precision, accuracy, and simplicity.[6][7]

Detailed Step-by-Step Protocol for Potentiometric Titration
  • Instrumentation and Reagents:

    • A calibrated pH meter with a combination glass electrode.

    • An automated titrator or a manual burette.

    • Standardized 0.1 M hydrochloric acid (HCl) solution.

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.

    • 2-Azabicyclo[2.2.2]octan-1-ylmethanol sample of known purity.

    • Deionized water, purged with nitrogen to remove dissolved CO₂.

    • Potassium chloride (KCl) to maintain constant ionic strength.

  • Sample Preparation:

    • Accurately weigh a sample of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (e.g., to prepare a 20 mL solution of approximately 1 mM).

    • Dissolve the sample in deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.[8]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Make the solution acidic by adding a small amount of 0.1 M HCl to a starting pH of approximately 1.8-2.0 to ensure the amine is fully protonated.[8]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

    • For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative curve, and the half-equivalence point can be precisely located.[9]

Workflow for Experimental pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. These methods are particularly useful for high-throughput screening of virtual compounds.

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) or semi-empirical methods like PM6 can be used to calculate the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment (using continuum solvation models like SMD or COSMO).[10] While computationally intensive, these methods can provide high accuracy.[11][12]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate calculated molecular descriptors with experimentally determined pKa values for a training set of molecules.[13] They are generally faster than QM methods but their accuracy depends on the similarity of the query molecule to the compounds in the training set.

For 2-Azabicyclo[2.2.2]octan-1-ylmethanol, a QM-based approach using an isodesmic reaction with a reference molecule of known pKa (e.g., another secondary amine) would likely yield the most accurate prediction.[10]

Summary of Physicochemical Properties

The following table summarizes the known and predicted properties related to the basicity of 2-Azabicyclo[2.2.2]octan-1-ylmethanol and its key comparators.

CompoundStructureAmine TypepKa (Conjugate Acid)Comments
2-Azabicyclo[2.2.2]octan-1-ylmethanol 2-Azabicyclo[2.2.2]octan-1-ylmethanol StructureSecondary10.5 - 11.5 (Predicted) High basicity expected due to rigid, non-hindered sp³ nitrogen. Slightly reduced by the -CH₂OH group.
Quinuclidine (1-Azabicyclo[2.2.2]octane) Quinuclidine StructureTertiary~11.0 - 11.3[4][5]A strong, sterically accessible base. Excellent structural analogue.
Piperidine Piperidine StructureSecondary11.12[3]A standard cyclic secondary amine for comparison.

Conclusion and Future Directions

2-Azabicyclo[2.2.2]octan-1-ylmethanol possesses a bicyclic amine scaffold that imparts strong basicity, with a predicted pKa in the range of 10.5 to 11.5. This high pKa indicates that the compound will be predominantly protonated at physiological pH, a critical consideration for drug design and development. The structural rigidity and the presence of a hydroxyl group provide vectors for further chemical modification to optimize both potency and pharmacokinetic properties.

The definitive determination of the pKa of this compound through the potentiometric titration method outlined herein is strongly recommended. This experimental value will serve as a crucial anchor point for validating computational models and for building a more comprehensive understanding of the structure-basicity relationships within this important class of molecules.

References

  • Grokipedia. Quinuclidine.
  • Jensen, J. H., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 2, e294. Available from: [Link]

  • Wikipedia. Quinuclidine. Available from: [Link]

  • chemeurope.com. Quinuclidine. Available from: [Link]

  • Sakti, A. W., et al. (2017). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation, 13(12), 6334–6343. Available from: [Link]

  • ACS Publications. Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Available from: [Link]

  • Fio, J., & Kovač, F. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(4), 451-456. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Aggarwal, V. K., et al. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry, 68(3), 692–700. Available from: [Link]

  • Sumon, K. Z., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4213. Available from: [Link]

  • Ahmed, K., et al. (1995). Basicity of Some Mono- and Bicyclic Enamines and Tricyclenamines. The Journal of Organic Chemistry, 60(10), 3110–3114. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 948-955. Available from: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 9-26. Available from: [Link]

  • Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1739. Available from: [Link]

  • Völgyi, G., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-12. Available from: [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. Available from: [Link]

  • Fiveable. 5.2 Basicity of amines - Organic Chemistry II. Available from: [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available from: [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-Azabicyclo[2.2.2]octan-1-ylmethanol in Organic Solvents

Executive Summary The isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system is a semi-rigid, bridged aliphatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for piperidines and phenyl rings. By...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system is a semi-rigid, bridged aliphatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for piperidines and phenyl rings. By forcing a specific three-dimensional conformation, this scaffold improves metabolic stability, enhances membrane permeability, and modulates aqueous and organic solubility profiles[1]().

Specifically, 2-Azabicyclo[2.2.2]octan-1-ylmethanol introduces a bridgehead hydroxymethyl group, creating a complex interplay of hydrogen bond donors and acceptors. For drug development professionals, understanding the solubility profile of this scaffold in organic solvents is critical for reaction optimization, purification (crystallization), and formulation. This whitepaper details the physicochemical causality governing its solubility, provides quantitative solvent profiling, and establishes a self-validating experimental protocol for thermodynamic solubility screening.

Structural Causality and Physicochemical Profiling

To predict and manipulate the solubility of 2-Azabicyclo[2.2.2]octan-1-ylmethanol, we must deconstruct its molecular architecture:

  • The Bicyclic Cage : The [2.2.2] bridged system is highly lipophilic and sterically bulky. Unlike planar aromatic rings, this 3D structure disrupts tight crystal lattice packing, which generally lowers the melting point and enhances solubility in moderately polar organic solvents[2]().

  • The Secondary Amine (N2) : Acts as a strong hydrogen bond acceptor and a moderate donor. Its basicity allows for easy salt formation (e.g., hydrochloride salts)().

  • The Hydroxymethyl Group (C1) : The primary alcohol is a potent hydrogen bond donor and acceptor, significantly increasing the topological polar surface area (TPSA).

Free Base vs. Hydrochloride Salt Dynamics

The solubility profile of this compound is diametrically opposed depending on its ionization state. The free base partitions readily into halogenated and aprotic organic solvents. Conversely, the commercially prevalent hydrochloride salt (CAS 1630906-36-3) forms a rigid ionic lattice, rendering it virtually insoluble in non-polar organics while maintaining high solubility in polar protic solvents like methanol().

Quantitative Solubility Data in Organic Solvents

The following table synthesizes the thermodynamic solubility profile of the 2-Azabicyclo[2.2.2]octan-1-ylmethanol scaffold at 25°C. Data is categorized by solvent class to highlight the mechanistic drivers of solvation.

SolventDielectric Constant (ε)Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Primary Solvation Mechanism
Methanol (Polar Protic)32.7> 100> 50Strong H-bonding; ion-dipole stabilization of Cl⁻.
Ethanol (Polar Protic)24.5> 50~ 20Moderate H-bonding; lower dielectric reduces salt solubility.
Dichloromethane (Halogenated)9.1> 100< 0.1Dipole-dipole interactions with the lipophilic bicyclic cage.
Tetrahydrofuran (Ether)7.5~ 50< 0.1H-bond acceptance from the scaffold's -OH and -NH groups.
Acetonitrile (Polar Aprotic)37.5~ 30< 1.0High polarity but lacks H-bond donation to solvate the salt.
Hexane (Non-Polar Aliphatic)1.9< 5< 0.01Poor solvation; unable to disrupt intermolecular H-bonds.

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To generate reliable solubility data for aliphatic scaffolds like 2-Azabicyclo[2.2.2]octan-1-ylmethanol, standard UV-Vis based HPLC methods are insufficient due to the lack of a conjugated π-system. As an Application Scientist, I mandate the use of Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Furthermore, the protocol must be self-validating: the solid phase must be analyzed post-equilibration to ensure the solvent did not induce salt disproportionation or polymorph transformation.

Phase 1: Equilibration (The Shake-Flask Method)
  • Preparation : Dispense 50 mg of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (free base or HCl salt) into a 2 mL glass HPLC vial.

  • Solvent Addition : Add 0.5 mL of the target organic solvent. Ensure a visible excess of solid remains. If the solid completely dissolves, add more API in 20 mg increments until a suspension is maintained.

  • Incubation : Seal the vial and place it in a thermostatic shaker at exactly 25.0°C ± 0.1°C for 48 hours. Causality: True thermodynamic solubility requires thermal equilibrium; premature sampling yields kinetic (transient) solubility.

Phase 2: Phase Separation
  • Ultracentrifugation : Transfer the suspension to a microcentrifuge tube and spin at 15,000 rpm for 15 minutes at 25°C.

  • Causality Check: Do not use syringe filters (e.g., PTFE or Nylon) for initial screening. The lipophilic bicyclic cage can non-specifically bind to filter membranes, artificially lowering the quantified concentration in the filtrate.

Phase 3: Solid-State Verification (Self-Validation Step)
  • Pellet Recovery : Carefully decant the supernatant for HPLC analysis. Recover the remaining solid pellet.

  • XRPD Analysis : Subject the damp pellet to X-Ray Powder Diffraction (XRPD).

  • Causality Check: If screening the HCl salt in a moderately polar solvent (like THF), the salt may disproportionate, leaving the free base in solution and precipitating HCl. If the XRPD pattern of the pellet does not match the starting material, the calculated solubility is invalid for that specific salt form.

Phase 4: Quantification via LC-ELSD
  • Dilution : Dilute the supernatant 1:10 and 1:100 in the mobile phase to ensure the concentration falls within the non-linear dynamic range of the ELSD.

  • Chromatography : Use a C18 column (e.g., Waters XBridge) with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to ensure sharp peak shapes for the secondary amine.

  • Detection : Set the ELSD drift tube temperature to 50°C and nebulizer gas pressure to 40 psi. Quantify against a 5-point calibration curve of the standard.

Workflow Visualization

SolubilityWorkflow A 2-Azabicyclo[2.2.2]octan-1-ylmethanol (Solid API/Scaffold) B Solvent Addition & Incubation (Shake-Flask, 25°C, 48h) A->B Excess Solid C Phase Separation (Ultracentrifugation at 25°C) B->C Equilibrium Reached D1 Solid Phase Recovery (XRPD Analysis) C->D1 Pellet D2 Supernatant Analysis (HPLC-ELSD Quantification) C->D2 Aliquot E1 Polymorph / Salt Stability Verification D1->E1 E2 Quantitative Solubility Profile (mg/mL) D2->E2 E1->E2 Validates Data

Fig 1: Self-validating thermodynamic solubility screening workflow for aliphatic scaffolds.

Strategic Applications in Drug Development

Incorporating the 2-Azabicyclo[2.2.2]octan-1-ylmethanol scaffold is a highly effective strategy for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of pipeline candidates. For example, in the development of presenilin-1 selective γ-secretase inhibitors, replacing planar aromatics with 2-azabicyclo[2.2.2]octane derivatives significantly improved brain penetration, reduced cardiotoxicity, and enhanced overall solubility and permeability[3](). By understanding its distinct solubility profile in organic solvents, chemists can efficiently scale up synthetic routes, utilizing DCM for free-base extractions and methanol for final hydrochloride salt crystallizations.

References

  • Recent advances in novel heterocyclic scaffolds for the treatment of drug-resistant malaria, Taylor & Francis,[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring, PMC,[Link]

  • Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors, UCL Discovery, [Link]

Sources

Foundational

Conformational Stability of 2-Azabicyclo[2.2.2]octane Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-azabicyclo[2.2.2]octane core, a conformationally restricted piperidine analogue, represents a pivotal scaffold in modern medicinal chemistry. Its rigi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane core, a conformationally restricted piperidine analogue, represents a pivotal scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique platform for the precise spatial orientation of pharmacophoric elements, enabling enhanced target affinity and selectivity while often improving pharmacokinetic properties. Understanding the conformational stability of this scaffold is paramount for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the principles and methodologies used to investigate the conformational dynamics of 2-azabicyclo[2.2.2]octane derivatives.

The Conformational Landscape of 2-Azabicyclo[2.2.2]octane

The conformational behavior of the 2-azabicyclo[2.2.2]octane scaffold is primarily dictated by two key dynamic processes: ring inversion and nitrogen inversion .

  • Ring Inversion: Unlike flexible six-membered rings, the bicyclic nature of this scaffold significantly restricts large-scale ring inversions (e.g., chair-to-boat). The molecule is largely locked in a rigid, twisted-boat-like conformation. The primary contributor to conformational flexibility arises from subtle twisting and bending motions of the ethylene bridges. The energy barrier for any substantial ring reorganization is considerably high, rendering the carbon skeleton essentially rigid under physiological conditions. This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target. The inherent strain in the bicyclo[2.2.2]octane system is a combination of angle strain and torsional strain, with the C-C-C bond angles deviating from the ideal 109.5° of a strain-free alkane.[1][2]

  • Nitrogen Inversion: The lone pair of electrons on the nitrogen atom can rapidly oscillate from one side of the nitrogen plane to the other. This process, known as nitrogen inversion or pyramidal inversion, leads to the existence of two diastereomeric invertomers if the nitrogen atom is substituted. The energy barrier to this inversion is a critical parameter influencing the conformational stability and, consequently, the biological activity of derivatives. The rate of nitrogen inversion is influenced by several factors, including the nature of the substituent on the nitrogen, steric hindrance, and electronic effects within the bicyclic framework.[3][4] The strain inherent in the bicyclic system can significantly impact the nitrogen inversion barrier.[4][5][6]

The interplay between the rigid carbon framework and the dynamic nitrogen center defines the conformational preferences of 2-azabicyclo[2.2.2]octane derivatives. A thorough understanding of these dynamics is crucial for predicting and controlling the three-dimensional arrangement of substituents, which in turn dictates molecular recognition and biological function.

Experimental Approaches to Elucidate Conformational Stability

A multi-pronged experimental approach is essential for a comprehensive understanding of the conformational stability of 2-azabicyclo[2.2.2]octane scaffolds. The primary techniques employed are Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and single-crystal X-ray crystallography.

Dynamic NMR (DNMR) Spectroscopy for Quantifying Nitrogen Inversion Barriers

DNMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale, such as nitrogen inversion.[3][7] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetic parameters of the inversion process, most notably the free energy of activation (ΔG‡).

At high temperatures, nitrogen inversion is rapid on the NMR timescale, and the signals for atoms in different invertomeric environments are averaged, resulting in sharp, time-averaged peaks. As the temperature is lowered, the rate of inversion slows down. When the rate of exchange becomes comparable to the frequency difference between the signals of the two invertomers, the peaks broaden. At even lower temperatures, the inversion becomes slow enough that separate, sharp signals for each invertomer can be observed. The temperature at which the two signals coalesce into a single broad peak is known as the coalescence temperature (Tc).

  • Sample Preparation:

    • Synthesize and purify the desired 2-azabicyclo[2.2.2]octane derivative. High purity is crucial to avoid interference from impurities in the NMR spectrum.

    • Dissolve the compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane, or a mixture). The choice of solvent can influence the inversion barrier.[5]

    • Prepare the NMR sample in a high-quality NMR tube, ensuring the concentration is appropriate for good signal-to-noise ratio without causing significant aggregation. For air- or moisture-sensitive compounds, sample preparation under an inert atmosphere using Schlenk line techniques is recommended.[8]

  • NMR Data Acquisition:

    • Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature to identify the key resonances that are expected to be sensitive to the inversion process (e.g., protons or carbons alpha to the nitrogen).

    • Begin the variable-temperature (VT) NMR experiment by acquiring spectra at a series of decreasing temperatures. The temperature increments should be smaller (e.g., 5-10 K) near the coalescence temperature.

    • Allow the sample to equilibrate at each temperature for a few minutes before acquiring the spectrum.

    • Carefully calibrate the spectrometer's temperature at each setpoint using a standard calibration sample (e.g., methanol or ethylene glycol).

  • Data Analysis and Barrier Calculation:

    • Line Shape Analysis: The most accurate method for determining the rate constants (k) at different temperatures is to perform a complete line shape analysis. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.

    • Coalescence Temperature Method (Approximation): A simpler, albeit less accurate, method involves using the coalescence temperature (Tc) and the frequency difference between the two exchanging signals at slow exchange (Δν) to estimate the rate constant at coalescence (kc) using the following equation:

      • kc = (π * Δν) / √2

    • From the rate constant, the free energy of activation (ΔG‡) can be calculated using the Eyring equation:

      • ΔG‡ = -R * Tc * ln( (kc * h) / (kB * Tc) ) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

DNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Synthesize & Purify Compound B Dissolve in Deuterated Solvent A->B C Prepare NMR Tube B->C D Acquire Spectrum at Ambient T C->D E Variable-Temperature NMR D->E F Calibrate Temperature E->F G Line Shape Analysis F->G I Calculate ΔG‡ G->I H Coalescence Temperature Method H->I DFT_Workflow A Build 3D Structure B Conformational Search A->B C Geometry Optimization (DFT) B->C D Frequency Calculation C->D E Identify Minima & Transition State D->E F Calculate Energy Barrier E->F

Sources

Exploratory

Technical Whitepaper: 2-Azabicyclo[2.2.2]octan-1-ylmethanol in Drug Discovery

This guide provides an in-depth technical analysis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol , a rigid, bicyclic scaffold emerging as a critical tool in modern fragment-based drug discovery (FBDD). It addresses the "Escap...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol , a rigid, bicyclic scaffold emerging as a critical tool in modern fragment-based drug discovery (FBDD). It addresses the "Escape from Flatland" paradigm, offering a saturated, three-dimensional bioisostere for phenyl and pyridine rings with superior physicochemical properties.

The "3D-Phenyl" Scaffold for Next-Generation Therapeutics

Executive Summary

The dominance of flat, aromatic scaffolds in legacy drug libraries has contributed to high attrition rates due to poor solubility and suboptimal metabolic stability. 2-Azabicyclo[2.2.2]octan-1-ylmethanol (an isoquinuclidine derivative) represents a high-value "sp3-rich" scaffold. Unlike its isomer quinuclidine (1-azabicyclo[2.2.2]octane), this molecule features a secondary amine at position 2 and a hydroxymethyl handle at the bridgehead (position 1). This unique geometry allows it to function as a rigid, orthogonal linker that mimics the vectors of ortho- or meta- substituted arenes while significantly improving Fsp3 (fraction of sp3 carbons), aqueous solubility, and metabolic resilience.

Structural Analysis & Physicochemical Profile

The "Escape from Flatland"

The transition from planar aromatic rings to rigid, saturated bicycles is a proven strategy to improve clinical success probabilities.

  • Rigidity: The bicyclic [2.2.2] cage locks the conformation, reducing the entropic penalty of binding compared to flexible piperidines.

  • Vector Definition: The C1-hydroxymethyl and N2-amine provide defined exit vectors separated by a rigid aliphatic core, mimicking the spatial arrangement of 1,2- or 1,3-disubstituted benzenes but with greater depth.

  • Basicity: The secondary amine (N2) is basic (predicted pKa ~10-11), allowing for salt formation and potential cation-pi interactions in the binding pocket.

Comparative Metrics
PropertyPhenyl RingPiperidine2-Azabicyclo[2.2.2]octane
Geometry Planar (2D)Flexible Chair (3D)Rigid Cage (3D)
Fsp3 0.00.831.0
Solubility LowModerateHigh
Metabolic Stability Prone to oxidation (CYP450)ModerateHigh (Steric bulk protects core)
Lipophilicity (LogP) HighModerateLow (Polar surface area/Volume ratio)

Synthetic Accessibility: The Iodocyclization Route[1]

Historically, accessing bridgehead-substituted isoquinuclidines was synthetically arduous. However, recent advances (2023-2025) utilizing iodine-mediated cyclization have streamlined access.[1]

Mechanism of Formation

The most robust route involves the iodocyclization of amino-alkenes. This "telescoped" approach converts functionalized cyclohexenes into the bicyclic core in high yield.

  • Precursor: 4-aminocyclohex-1-ene derivatives.

  • Cyclization: Treatment with

    
     induces an intramolecular attack of the nitrogen (often protected as a carbamate or urea) onto the alkene, closing the bridge.
    
  • Bridgehead Functionalization: The C1 position can be pre-functionalized or derived from a bridgehead ester/alcohol precursor.

Applications & Case Studies

Case Study A: ELOVL6 Inhibitors (Metabolic Disease)

Researchers at Merck/Banyu Pharmaceutical utilized the 2-azabicyclo[2.2.2]octane scaffold to inhibit ELOVL6 (Elongation of Long-Chain Fatty Acids Family Member 6), a target for insulin resistance.

  • Challenge: Early hits had poor metabolic stability and solubility.

  • Solution: Replacing the central piperidine/phenyl core with the isoquinuclidine scaffold.

  • Outcome: The rigid cage maintained the necessary pharmacophore distance while blocking metabolic hot-spots, leading to orally available candidates with improved DMPK profiles.

Case Study B: Gamma-Secretase Inhibitors (Alzheimer's)

In the search for Presenilin-1 (PSEN1) selective inhibitors, the 2-azabicyclo[2.2.2]octane sulfonamide class demonstrated brain permeability.

  • Mechanism: The scaffold acted as a spacer that positioned the sulfonamide warhead correctly within the transmembrane domain of the enzyme.

  • Selectivity: The bulkiness of the [2.2.2] system provided steric exclusion from the homologous PSEN2 active site, reducing off-target toxicity (Notch signaling issues).

Experimental Protocols

Protocol 1: General Amide Coupling at N2

Use this protocol to attach the scaffold to a carboxylic acid pharmacophore.

Reagents:

  • 2-Azabicyclo[2.2.2]octan-1-ylmethanol (1.0 eq)[2]

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Add HATU and stir for 10 minutes to activate the acid.

  • Add 2-Azabicyclo[2.2.2]octan-1-ylmethanol in one portion.

  • Monitor by LC-MS (typically complete in 2-4 hours).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The free alcohol at C1 is generally tolerated under these conditions.

Protocol 2: Selective Functionalization of C1-Alcohol

Use this protocol to convert the bridgehead alcohol into an ether or carbamate while N2 is protected (e.g., Boc).

Reagents:

  • N-Boc-2-Azabicyclo[2.2.2]octan-1-ylmethanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • Electrophile (Alkyl Halide

    
    ) (1.2 eq)
    
  • THF (Anhydrous)

Procedure:

  • Cool a solution of N-Boc-2-Azabicyclo[2.2.2]octan-1-ylmethanol in THF to 0°C under

    
    .
    
  • Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C.
    
  • Add the Electrophile dropwise.

  • Allow to warm to RT and stir overnight.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (x3).

  • Deprotection: The N-Boc group can subsequently be removed with TFA/DCM (1:4) to liberate the amine for further coupling (see Protocol 1).

Visualizations

Diagram 1: The "Escape from Flatland" Evolution

This diagram illustrates the structural evolution from flat aromatics to the rigid, 3D isoquinuclidine scaffold.

ScaffoldEvolution Benzene Phenyl Ring (Flat, 2D) Fsp3 = 0.0 Piperidine Piperidine (Flexible, 3D) Fsp3 ~ 0.83 Benzene->Piperidine Saturation (+Solubility) Isoquinuclidine 2-Azabicyclo[2.2.2]octane (Rigid, 3D Cage) Fsp3 = 1.0 Piperidine->Isoquinuclidine Bridging (+Rigidity, +Metabolic Stability)

Caption: Evolution of pharmacophore scaffolds increasing in Fsp3 character and rigidity.

Diagram 2: Synthetic Workflow & Functionalization

A logic flow for utilizing the 1-methanol derivative in library synthesis.

SynthesisWorkflow cluster_pathways Orthogonal Functionalization Start 2-Azabicyclo[2.2.2]octan-1-ylmethanol PathA Path A: N2-Amine Coupling (Amide/Sulfonamide) Start->PathA Selective N-reaction PathB Path B: C1-Alcohol Derivatization (Ether/Ester/Carbamate) Start->PathB Requires N-protection TargetA GPCR Ligands (e.g., Muscarinic Agonists) PathA->TargetA TargetB Enzyme Inhibitors (e.g., ELOVL6, Gamma-Secretase) PathB->TargetB

Caption: Strategic workflow for orthogonal functionalization of the amine and alcohol vectors.

References

  • Levterov, V. V., et al. (2023).[3][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608. [Link]

  • Richardson, P. (2025). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Synfacts, 21(01), 0098. [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 259, 115659. [Link]

  • Sasmal, S., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5329-5333. [Link]

Sources

Foundational

The Architectural Elegance of the Isoquinuclidine Core: A Synthetic Chemist's In-depth Guide

The isoquinuclidine nucleus, a rigid bicyclic amine formally known as 2-azabicyclo[2.2.2]octane, stands as a privileged scaffold in the realm of medicinal chemistry and natural product synthesis. Its unique three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinuclidine nucleus, a rigid bicyclic amine formally known as 2-azabicyclo[2.2.2]octane, stands as a privileged scaffold in the realm of medicinal chemistry and natural product synthesis. Its unique three-dimensional structure, which can be envisioned as a constrained piperidine ring, imparts specific conformational rigidity that is highly sought after in the design of bioactive molecules. This guide provides an in-depth exploration of the history and evolution of synthetic strategies to construct this fascinating and valuable heterocyclic framework, tailored for researchers, scientists, and professionals in drug development.

The Significance of a Rigid Scaffold: Why Isoquinuclidine?

The isoquinuclidine core is a recurring motif in a variety of biologically active natural products, most notably the iboga-type indole alkaloids such as ibogaine and catharanthine.[1][2] These compounds have garnered significant attention for their complex neuropharmacological activities, including anti-addictive properties.[1][3] The rigid nature of the isoquinuclidine framework is crucial for its biological activity, as it precisely orients substituents in three-dimensional space, allowing for specific and high-affinity interactions with biological targets. This inherent structural constraint makes the isoquinuclidine scaffold a compelling template for the design of novel therapeutics with improved potency and selectivity.[4]

A Journey Through Time: The Evolution of Isoquinuclidine Synthesis

The synthetic history of the isoquinuclidine core is a testament to the ingenuity and progression of organic chemistry. Early synthetic endeavors were often driven by the desire to access complex natural products. Over the decades, a range of synthetic methodologies have been developed, each with its own set of advantages and limitations. This guide will delve into the three most pivotal and historically significant strategies: the Diels-Alder reaction, the Hofmann-Löffler-Freytag reaction, and Ring-Closing Metathesis.

The Workhorse Strategy: Diels-Alder Cycloaddition

The Diels-Alder reaction, a powerful [4+2] cycloaddition, has historically been and remains the most prevalent and versatile method for constructing the isoquinuclidine skeleton.[5][6] This approach typically involves the reaction of a 1,2-dihydropyridine derivative as the diene with a suitable dienophile.

The Causality Behind the Choice:

The enduring popularity of the Diels-Alder approach stems from its ability to rapidly generate the bicyclic core with a high degree of stereochemical control. The concerted nature of the reaction allows for the predictable formation of multiple stereocenters in a single step. Furthermore, the ready availability of a wide variety of dienes and dienophiles allows for the synthesis of a diverse library of substituted isoquinuclidines.

Visualizing the Diels-Alder Approach:

Caption: The Diels-Alder reaction for isoquinuclidine synthesis.

Experimental Protocol: A Representative Diels-Alder Synthesis

The following protocol is a generalized procedure based on the reaction of a 1,2-dihydropyridine with an electron-deficient alkene.[5][7]

Materials:

  • 1,2-Dihydropyridine derivative (1.0 equiv)

  • Electron-deficient alkene (e.g., methyl acrylate, 1.2 equiv)

  • Lewis Acid (e.g., ZnCl₂, 1.1 equiv, for less reactive dienophiles)[5]

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-dihydropyridine derivative and the anhydrous solvent.

  • Add the electron-deficient alkene to the solution.

  • If required, cool the reaction mixture to 0 °C and add the Lewis acid portion-wise.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.[5]

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoquinuclidine.

The Radical Approach: The Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction offers a distinct, radical-based strategy for the synthesis of the isoquinuclidine core. This intramolecular cyclization involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that subsequently cyclizes.[8][9]

The Rationale for a Radical Pathway:

The HLF reaction is particularly useful for the synthesis of unsubstituted or specifically substituted isoquinuclidines that may be difficult to access via the Diels-Alder approach. The regioselectivity of the hydrogen atom abstraction, typically favoring a δ-hydrogen, provides a powerful tool for directed C-H functionalization.

Visualizing the Hofmann-Löffler-Freytag Reaction:

Caption: Key steps in the Hofmann-Löffler-Freytag reaction.

Experimental Protocol: A Conceptual HLF Synthesis

Detailed, modern protocols for the HLF synthesis of the parent isoquinuclidine are less common in the literature due to the often harsh reaction conditions. However, a general procedure can be outlined based on classical descriptions.[8]

Materials:

  • A suitable acyclic amine precursor with a carbon backbone of at least five atoms.

  • Halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)).

  • Strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid).

  • Initiator (UV light or heat).

  • Anhydrous, non-polar solvent (e.g., CCl₄, benzene).

  • Base for workup (e.g., NaOH).

Procedure:

  • N-Halogenation: Dissolve the amine precursor in an anhydrous solvent and treat with the halogenating agent at a suitable temperature (often 0 °C to room temperature) to form the N-haloamine. Monitor the reaction by TLC.

  • Cyclization: In a separate flask, prepare a solution of the strong acid in an anhydrous, non-polar solvent. Add the N-haloamine solution to the acidic solution.

  • Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp. The reaction time can vary significantly.

  • Workup: After completion, carefully neutralize the reaction mixture with a strong base (e.g., NaOH solution) while cooling in an ice bath.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by distillation or column chromatography.

The Modern Contender: Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and modern tool for the construction of a wide variety of cyclic and heterocyclic systems, including precursors to the isoquinuclidine framework.[10][11] This Nobel Prize-winning reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct (ethylene).[10]

The Advantage of a Catalytic Approach:

RCM offers several advantages, including high functional group tolerance, mild reaction conditions, and the use of catalytic amounts of the metal complex. For isoquinuclidine synthesis, RCM is often employed to construct a key cyclic precursor, which can then be further elaborated to the final bicyclic system. This strategy allows for the introduction of diverse functionalities and stereocenters in the acyclic precursor, which are then carried through the cyclization.

Visualizing Ring-Closing Metathesis:

Caption: Ring-Closing Metathesis strategy for isoquinuclidine synthesis.

Experimental Protocol: A Representative RCM Approach

The following is a generalized protocol for an RCM reaction to form a tetrahydropyridine precursor, which can be a key intermediate in isoquinuclidine synthesis.[11][12]

Materials:

  • Acyclic diene precursor (e.g., an N-protected diallylamine derivative).

  • Ruthenium catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 1-5 mol%).

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene).

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Dissolve the acyclic diene precursor in the anhydrous, degassed solvent in a flame-dried flask under an inert atmosphere.

  • Add the ruthenium catalyst to the solution. The solution may change color, indicating the initiation of the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a small amount of a phosphine scavenger (e.g., triphenylphosphine) or by exposing the solution to air to deactivate the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclic precursor.

  • The resulting cyclic alkene can then be subjected to further transformations (e.g., hydrogenation, epoxidation, etc.) to complete the synthesis of the isoquinuclidine core.

Comparative Analysis of Synthetic Strategies

FeatureDiels-Alder ReactionHofmann-Löffler-Freytag ReactionRing-Closing Metathesis (RCM)
Key Transformation [4+2] CycloadditionIntramolecular Radical CyclizationIntramolecular Olefin Metathesis
Precursors 1,2-Dihydropyridines, Alkenes/AlkynesN-HaloaminesAcyclic Dienes
Stereocontrol Generally high, predictableCan be challengingHigh, dependent on precursor stereochemistry
Functional Group Tolerance Moderate to goodPoor (harsh acidic conditions)Excellent
Scalability Often scalableCan be problematicGenerally good
Historical Significance Foundational and widely usedHistorically important, less common nowModern and powerful method

Future Perspectives

The synthesis of the isoquinuclidine core continues to be an active area of research, driven by the enduring importance of this scaffold in drug discovery. Future developments will likely focus on the discovery of new, more efficient, and stereoselective catalytic methods. The application of photoredox catalysis and other modern synthetic techniques holds promise for developing milder and more versatile routes to this valuable heterocyclic system. As our understanding of the biological roles of isoquinuclidine-containing molecules deepens, the demand for innovative and efficient synthetic strategies will undoubtedly continue to grow.

References

[5] Martin, R. M.; Bergman, R. G.; Ellman, J. A. (2013). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels–Alder Reaction. Organic Letters, 15(3), 554–557. [Link] Batey, R. A., et al. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers, 5(20), 2934-2939. [Link] [13] Matsuyama, H., et al. (2011). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. Tetrahedron, 67(48), 9407-9415. [Link] [6] Martin, R. M.; Bergman, R. G.; Ellman, J. A. (2013). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels–Alder Reaction. Organic Letters, 15(3), 554-557. [Link] [3] Olson, D. E. (2020). An efficient and modular total synthesis of ibogaine and related alkaloids. eScholarship, University of California. [Link] [14] Matsuyama, H., et al. (2012). ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL LEWIS ACID. HETEROCYCLES, 84(1), 377-389. [Link] [15] Preprints.org. (2025). Amaryllidaceae Alkaloids and Isoquinoline Alkaloids: A Perspective on Historical Approaches to Pathway Elucidation. [Link] Jana, G. K., & Sinha, S. C. (2012). Total synthesis of ibogaine, epiibogaine and their analogues. Tetrahedron Letters, 53(28), 3579-3582. [Link] [16] ResearchGate. (2015). Formal synthesis of catharanthine (3) and the total synthesis of ibogamine (1). Reagents and conditions. [Link] [4] Matsumura, Y., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4169. [Link] [1] Wolk, B. I., & Olson, D. E. (2021). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Journal of medicinal chemistry, 64(20), 14856–14881. [Link] [17] Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-931. [Link] [18] Request PDF. (2012). Total synthesis of ibogaine, epiibogaine and their analogues. [Link] [8] Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction. [19] AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. [Link] Kametani, T., & Fukumoto, K. (1972). Syntheses of Isoquinoline Alkaloids by a Systematic Design. Accounts of Chemical Research, 5(6), 212-219. [Link] Kim, A. N., et al. (2020). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. The Journal of organic chemistry, 85(24), 16298–16315. [Link] [20] Request PDF. (2009). A Ring-Closing Olefin Metathesis Approach to Bridged Azabicyclic Structures. [Link] [10] Wikipedia. (n.d.). Ring-closing metathesis. [Link] [11] Groso, E., & Schindler, C. S. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis, 51(05), 1039-1050. [Link] [2] Tiong, A. S., & Toste, F. D. (2014). Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. Organic letters, 16(6), 1594–1597. [Link] [21] Molecules. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link] [22] Beilstein Journal of Organic Chemistry. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. [Link] [23] Beilstein Journal of Organic Chemistry. (2015). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. [Link] RSC Publishing. (2015). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. [Link] [12] ResearchGate. (2019). Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. [Link] [24] ResearchGate. (n.d.). Hofmann–Löffler–Freytag Reaction. [Link] [25] FULIR. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. [Link] [26] Wipf Group. (2006). Ring-Closing Metathesis (RCM) and Ring. [Link] [7] PubMed. (2013). Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction. [Link] [9] Request PDF. (n.d.). Hofmann–Löffler–Freytag reaction. [Link] [27] RSC Publishing. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. [Link] [28] Molecules. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link] RSC Publishing. (2016). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. [Link] [29] Request PDF. (2005). Stereoselective Synthesis of cis-1,3-Dimethyltetrahydroisoquinolines: Formal Synthesis of Naphthylisoquinoline Alkaloids. [Link] [30] UCLA Chemistry and Biochemistry. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [Link] [31] DR-NTU. (2021). Chemical Science. [Link] [32] Kim, A. N., et al. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Journal of natural products, 83(12), 3764–3790. [Link] [33] Request PDF. (2025). Synthesis of Primary Amines via Hydrogen Atom Transfer-Initiated Cyclization/Reduction Cascade of Unsaturated Nitriles. [Link] [34] PubMed. (2024). Synthesis of Primary Amines via Hydrogen Atom Transfer-Initiated Cyclization/Reduction Cascade of Unsaturated Nitriles. [Link] [35] PubMed. (2011). Radical cyclizations terminated by Ir-catalyzed hydrogen atom transfer. [Link]

Sources

Exploratory

Predictive Toxicology and Safety Profiling of 2-Azabicyclo[2.2.2]octan-1-ylmethanol in Preclinical Development

Audience: Preclinical Toxicologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The incorporation of sp³-rich, bridged bicyclic amines int...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Preclinical Toxicologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The incorporation of sp³-rich, bridged bicyclic amines into drug scaffolds is a proven strategy for improving the pharmacokinetic properties, metabolic stability, and target selectivity of lead compounds. 2-Azabicyclo[2.2.2]octan-1-ylmethanol (often supplied as a hydrochloride salt, CAS: 1630906-36-3) is a highly valuable building block in this space. However, its unique 3D topology and basic nitrogen center introduce specific toxicological liabilities. Because comprehensive, long-term in vivo toxicity data for this exact intermediate is currently absent from literature, drug development professionals must rely on predictive toxicology derived from structural analogs (such as quinuclidine) and implement rigorous in vitro safety screening.

This guide synthesizes empirical hazard data, mechanistic predictive modeling, and self-validating experimental protocols to ensure the safe handling and progression of compounds containing the 2-azabicyclo[2.2.2]octane core.

Chemical Identity & Empirical Safety Data

Currently, safety data for 2-azabicyclo[2.2.2]octan-1-ylmethanol is limited to acute in vitro and localized hazard assessments provided by chemical manufacturers[1],[2]. The compound exhibits moderate acute toxicity and acts as a localized irritant.

Table 1: Empirical GHS Hazard Classification (CAS: 1630906-36-3)
Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Implication
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHigh aqueous solubility of the HCl salt promotes rapid GI absorption, leading to systemic exposure[2].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationBasic amine character disrupts the acidic mantle of the skin, causing localized lipid bilayer disruption[2].
Serious Eye Damage Category 2AH319: Causes serious eye irritationDirect interaction with corneal proteins; high risk of permanent damage if pH is not neutralized rapidly[2].
Specific Target Organ Tox. Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust (HCl salt) or volatilized free base causes acute mucosal inflammation[1].

Predictive Toxicology: Mechanistic Insights from Structural Analogs

To anticipate the systemic liabilities of 2-azabicyclo[2.2.2]octan-1-ylmethanol during lead optimization, we must analyze its closest structural analogs: quinuclidine (1-azabicyclo[2.2.2]octane) and DABCO (1,4-diazabicyclo[2.2.2]octane).

The 2-azabicyclo[2.2.2]octane core features a rigid, exposed nitrogen lone pair. This structural motif is a known pharmacophore for the cholinergic system. Quinuclidine derivatives are highly toxic (LD50 Oral Rat: 81.2 mg/kg)[3],[4] and frequently act as potent inhibitors of acetylcholinesterase (AChE) or ligands for muscarinic/nicotinic acetylcholine receptors (mAChR/nAChR)[5]. Furthermore, recent toxicological profiling of quaternized bicyclic alcohols indicates that lipophilic derivatives can induce mitochondrial toxicity by disrupting the mitochondrial membrane potential (


)[5].

ToxicityPathway A 2-Azabicyclo[2.2.2]octane Core B High Basicity & 3D Rigidity A->B C Cholinergic System Interaction B->C G Mitochondrial Disruption (Membrane Potential Drop) B->G Lipophilic Derivatives D AChE / BChE Inhibition C->D E nAChR / mAChR Binding C->E F Neurotoxic Phenotype (Tremors, Somnolence) D->F E->F

Mechanistic pathway linking the bicyclic core to predicted neurotoxic and mitochondrial phenotypes.

Table 2: Comparative Acute Toxicity of the Quinuclidine Analog
AnalogLD50 Oral (Rat)LD50 Dermal (Rabbit)Primary Systemic Liability
Quinuclidine [3]81.2 mg/kg (Toxic)70.7 mg/kg (Fatal)Severe neurotoxicity, pulmonary edema

Causality Note: While the substitution of the nitrogen from the 1-position to the 2-position (and the addition of the hydroxymethyl group) in 2-azabicyclo[2.2.2]octan-1-ylmethanol lowers its acute lethality from "Fatal" to "Harmful"[2], the underlying cholinergic and mitochondrial liabilities remain critical parameters to monitor during structure-activity relationship (SAR) campaigns.

Standard Operating Procedure (SOP): Handling and Exposure Mitigation

Because the free base form of bridged bicyclic amines can volatilize and rapidly absorb through the skin and respiratory tract, strict engineering controls are required.

Step-by-Step Handling Protocol:

  • Form Selection: Always procure and store the compound as the hydrochloride salt (CAS: 1630906-36-3) rather than the free base. The salt form prevents volatilization and drastically reduces inhalation risks[2].

  • Engineering Controls: Weigh and manipulate the solid exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended due to the high dermal penetration of bicyclic amines), a fitted P95/P100 particulate respirator (if handling outside a hood), and splash-proof chemical goggles.

  • Buffer Preparation (Causality Check): When preparing aqueous stocks for biological assays, the addition of the HCl salt will drop the pH of unbuffered solutions. Always titrate the final assay buffer back to pH 7.4. Failure to do so will result in artifactual cytotoxicity in cell-based assays due to acid-induced cellular necrosis, rather than true compound toxicity.

Recommended In Vitro Safety Pharmacology Profiling

To bridge the gap between empirical hazard data and clinical safety, any lead compound incorporating the 2-azabicyclo[2.2.2]octan-1-ylmethanol motif must undergo a tiered in vitro safety screening workflow.

ScreeningWorkflow Tier1 Tier 1: Acute Cytotoxicity (HepG2 / SH-SY5Y) Tier2 Tier 2: Mitochondrial Health (LDH Release / ATP) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Off-Target Panel (AChE / Receptors) Tier2->Tier3 No Mito-Tox Decision Go/No-Go Decision Lead Optimization Tier3->Decision Clean Profile

Tiered in vitro safety screening workflow for bicyclic amine derivatives.

Protocol A: Self-Validating Cytotoxicity & Mitochondrial Integrity Assay

Why this matters: Standard metabolic assays (like MTT) rely on mitochondrial reductase. Because bicyclic amines can act as mitochondrial uncouplers[5], MTT may yield false-positive cell death signals even if the cell membrane is intact. We utilize a dual-readout system (LDH release + ATP quantification) to separate true necrosis from metabolic suppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatic clearance model) and SH-SY5Y (neuroblastoma model, sensitive to cholinergic toxins) cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Dosing: Treat cells with a concentration gradient of the test compound (0.1 µM to 200 µM) in 0.1% DMSO. Include a positive control (e.g., Triton X-100 for max LDH release) and a vehicle control.

  • LDH Release (Membrane Integrity): After 24 hours, transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt). Incubate for 30 mins in the dark. Measure absorbance at 490 nm.

  • ATP Quantification (Mitochondrial Function): To the remaining cells and media in the original plate, add an equal volume of CellTiter-Glo® reagent. Lyse for 10 minutes on an orbital shaker. Measure luminescence.

  • Data Interpretation: If ATP drops significantly while LDH remains low, the compound is a mitochondrial uncoupler, indicating a severe structural liability in the bicyclic core.

Protocol B: Cholinergic Off-Target Screening (Ellman's Assay)

Why this matters: The rigid nitrogen lone pair heavily mimics acetylcholine. We must ensure the building block does not inadvertently inhibit Acetylcholinesterase (AChE)[5].

Step-by-Step Methodology:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 0.01 M DTNB (Ellman's reagent) and 0.075 M acetylthiocholine iodide (ATCI) in the buffer.

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 10 µL of human recombinant AChE (0.5 U/mL), and 20 µL of the test compound. Incubate for 15 minutes at room temperature to allow for potential binding.

  • Reaction Initiation: Add 10 µL of DTNB and 20 µL of ATCI to each well.

  • Kinetic Readout: The enzymatic cleavage of ATCI produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. Measure absorbance kinetically at 412 nm every minute for 10 minutes.

  • Validation: Calculate the IC₅₀. A clean building block should exhibit an IC₅₀ > 100 µM against AChE.

References

  • National Institutes of Health (NIH) PubChem. (n.d.). Quinuclidine | C7H13N | CID 7527. Retrieved from[Link]

  • Semantic Scholar. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 2-Azabicyclo[2.2.2]octan-1-ylmethanol

This Application Note and Protocol details the synthesis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (CAS 936545-65-2), a high-value isoquinuclidine scaffold featuring a bridgehead hydroxymethyl group. Part 1: Abstract & St...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (CAS 936545-65-2), a high-value isoquinuclidine scaffold featuring a bridgehead hydroxymethyl group.

Part 1: Abstract & Strategic Overview

Target Molecule: 2-Azabicyclo[2.2.2]octan-1-ylmethanol Application: Bioisostere for ortho-substituted aromatics; scaffold for fragment-based drug discovery (FBDD); precursor for chiral ligands. Synthesis Challenge: The primary difficulty lies in installing the substituent at the C1 bridgehead position. Standard Diels-Alder reactions of 1,2-dihydropyridines typically yield C5/C6-substituted products. This protocol utilizes a Regioselective Hetero-Diels-Alder (HDA) strategy using a 1-substituted diene to secure the bridgehead functionality directly.

Part 2: Retrosynthetic Analysis

The most robust route disconnects the bicyclic cage into a 1-substituted-1,3-cyclohexadiene and an N-protected imine . This approach guarantees the placement of the carboxylate precursor at the bridgehead (C1) via regiocontrolled cycloaddition.

Retrosynthesis Target 2-Azabicyclo[2.2.2]octan-1-ylmethanol (Target) Precursor1 2-Azabicyclo[2.2.2]octane-1-carboxylate (Intermediate) Target->Precursor1 Reduction (LiAlH4) DA_Adduct Bicyclic Adduct (N-Protected) Precursor1->DA_Adduct Hydrogenation (Pd/C) Diene Ethyl 1,3-cyclohexadiene-1-carboxylate (Diene) DA_Adduct->Diene Hetero-Diels-Alder Dienophile N-Cbz-Formaldimine (Dienophile) DA_Adduct->Dienophile Hetero-Diels-Alder

Figure 1: Retrosynthetic logic flow focusing on the Hetero-Diels-Alder assembly of the isoquinuclidine core.

Part 3: Detailed Synthesis Protocol

Route: Hetero-Diels-Alder Cycloaddition

This route is preferred for its modularity and ability to install the bridgehead carbon directly.

Reagents & Materials:

  • Diene: Ethyl 1,3-cyclohexadiene-1-carboxylate (Prepared from ethyl 2-cyclohexenone-carboxylate via reduction/dehydration).

  • Dienophile Precursor: N-(Benzyloxycarbonyl)-

    
    -ethoxyglycine (generates N-Cbz-formaldimine in situ).
    
  • Catalyst: Boron Trifluoride Etherate (

    
    ) or Titanium Tetrachloride (
    
    
    
    ).
  • Reductants: Hydrogen (

    
    ), Palladium on Carbon (
    
    
    
    ), Lithium Aluminum Hydride (
    
    
    ).
Step 1: Hetero-Diels-Alder Cycloaddition

Objective: Construct the bicyclic isoquinuclidine core with the ester group at the C1 bridgehead.

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous Dichloromethane (DCM, 200 mL).

  • Reactants: Add Ethyl 1,3-cyclohexadiene-1-carboxylate (10.0 g, 65.7 mmol) and N-(Benzyloxycarbonyl)-

    
    -ethoxyglycine  (18.3 g, 72.3 mmol).
    
  • Activation: Cool the mixture to -78°C. Add

    
      (9.3 g, 65.7 mmol) dropwise over 20 minutes.
    
    • Mechanistic Note: The Lewis acid facilitates the elimination of ethanol from the glycine derivative, generating the reactive N-Cbz-formaldimine species in situ, which immediately undergoes [4+2] cycloaddition.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C for an additional 2 hours.

  • Quench: Quench with saturated aqueous

    
     (100 mL).
    
  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield 2-Benzyl 1-ethyl 2-azabicyclo[2.2.2]oct-5-ene-1,2-dicarboxylate .

Critical Process Parameter (CPP): Temperature control during Lewis acid addition is critical to prevent polymerization of the diene.

Step 2: Global Hydrogenation

Objective: Reduce the alkene double bond and remove the Cbz protecting group simultaneously.

  • Setup: Dissolve the purified adduct (10.0 g) in Methanol (150 mL) in a hydrogenation vessel (Parr shaker or balloon flask).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).

  • Reaction: Purge with

    
     gas. Agitate under 
    
    
    
    atmosphere (1 atm for balloon, or 30 psi for Parr) at Room Temperature (RT) for 12 hours.
  • Monitoring: Monitor by TLC or LC-MS for disappearance of the starting material and the benzyl group.

  • Workup: Filter through a celite pad to remove the catalyst. Rinse with MeOH. Concentrate the filtrate to obtain Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate as a viscous oil.

    • Note: The amine is now free. It may be isolated as a salt (HCl) for storage or used directly.

Step 3: Reduction to Alcohol

Objective: Convert the bridgehead ester to the primary alcohol.

  • Setup: Flame-dry a 250 mL round-bottom flask. Add anhydrous THF (100 mL).

  • Reagent: Add

    
      (2.0 equiv, pellets or powder) carefully at 0°C.
    
  • Addition: Dissolve the intermediate ester (from Step 2) in THF (20 mL) and add dropwise to the

    
     suspension.
    
  • Reflux: Warm to RT, then reflux gently (65°C) for 4 hours to ensure complete reduction of the sterically hindered bridgehead ester.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Stir until a granular white precipitate forms. Filter and wash with THF.

  • Final Purification: Concentrate the filtrate. If necessary, purify via Kugelrohr distillation or recrystallization (if solid) to yield 2-Azabicyclo[2.2.2]octan-1-ylmethanol .

Part 4: Analytical Data & Validation

ParameterExpected Value / RangeMethod
Physical State Waxy Solid or Viscous OilVisual
Molecular Weight 141.21 g/mol Mass Spec

NMR (CDCl

)

3.55 (s, 2H, -CH

OH), 2.90-3.10 (m, 2H, N-CH

), 1.40-1.80 (m, cage protons)
400 MHz NMR
MS (ESI+)

LC-MS
Purity Target >97%HPLC/GC

Part 5: Workflow Visualization

SynthesisWorkflow Start Start: Ethyl 1,3-cyclohexadiene-1-carboxylate Step1 Step 1: Hetero-Diels-Alder (BF3·OEt2, -78°C) + N-Cbz-Imine Start->Step1 Inter1 Intermediate: Bicyclic Adduct Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Inter2 Intermediate: Amino Ester Step2->Inter2 Step3 Step 3: Reduction (LiAlH4, THF) Inter2->Step3 Final Final Product: 2-Azabicyclo[2.2.2]octan-1-ylmethanol Step3->Final

Figure 2: Step-by-step experimental workflow.

Part 6: Safety & Handling

  • 
    :  Reacts violently with water. Use only in anhydrous conditions. Quench carefully.
    
  • 
    :  Corrosive and moisture sensitive. Handle in a fume hood.
    
  • Isoquinuclidines: Pharmacologically active scaffolds (related to ibogaine/catharanthine). Handle with standard PPE (gloves, goggles, lab coat) to avoid transdermal absorption.

References

  • Diels-Alder Synthesis of Isoquinuclidines

    • Title: Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction.[2][3][4]

    • Source:Organic Letters, 2013.
    • URL:[Link]

  • General Preparation of 2-Azabicyclo[2.2.

    • Title: An Improved Preparation of 2-Azabicyclo[2.2.2]octane.[5][6]

    • Source:Synthetic Communications, 2002.[5]

    • URL:[Link]

  • Bridgehead Functionalization Strategy

    • Title: Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction...[2][3][7] Utilizing a Chiral Lewis Acid.

    • Source:Heterocycles, 2012.[2]

    • URL:[Link][1]

  • Target Molecule Identification

    • Title: 2-Azabicyclo[2.2.2]octan-1-ylmethanol (CAS 936545-65-2).[8]

    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

Application

Application Note: Selective Functionalization of the Primary Alcohol in 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Introduction & Mechanistic Context The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a privileged, rigid 3D framework frequently utilized in medicinal chemistry. It serves as an excellent saturated bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a privileged, rigid 3D framework frequently utilized in medicinal chemistry. It serves as an excellent saturated bioisostere for flat aromatic rings, significantly improving physicochemical properties such as aqueous solubility and metabolic stability[1]. Historically, this bridged bicyclic system is also recognized as the core structural motif of the neuropharmacologically active iboga alkaloids[2].

Functionalizing 2-Azabicyclo[2.2.2]octan-1-ylmethanol presents a unique chemoselective challenge. The molecule contains two reactive sites: a highly nucleophilic secondary amine at the 2-position and a sterically hindered primary alcohol at the 1-position (the bridgehead).

The Causality of the Synthetic Strategy

Direct functionalization of the primary alcohol without masking the secondary amine inevitably leads to N-alkylation or N-oxidation, as the amine possesses a higher nucleophilicity and lower oxidation potential. Therefore, chemoselective N-protection is the mandatory first step.

Furthermore, reactions at the C1 bridgehead are governed by Bredt's rule [3]. Because a double bond cannot form at the bridgehead of this small bicyclic system, bridgehead aldehydes generated via oxidation cannot enolize. This unique stereoelectronic property makes the resulting bridgehead aldehydes exceptionally stable against racemization and aldol self-condensation, providing a robust, "locked" exit vector for downstream drug discovery[4].

Strategic Workflow

The following workflow outlines the divergent functionalization pathways available once the secondary amine is safely masked.

G A 2-Azabicyclo[2.2.2]octan- 1-ylmethanol B N-Protection (Boc2O, Et3N) A->B C N-Boc Protected Intermediate B->C D1 Oxidation (Dess-Martin) C->D1 D2 O-Alkylation (NaH, R-X) C->D2 D3 Activation (TsCl, Py) C->D3 E1 Bridgehead Aldehyde D1->E1 E2 Bridgehead Ether D2->E2 E3 Bridgehead Tosylate D3->E3

Figure 1: Divergent synthetic workflow for 2-Azabicyclo[2.2.2]octan-1-ylmethanol functionalization.

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

Causality: Di-tert-butyl dicarbonate (Boc₂O) is selected because the resulting tert-butyl carbamate is highly stable to both the oxidative conditions of Dess-Martin Periodinane (DMP) and the strongly basic conditions of sodium hydride (NaH) used in subsequent steps.

Step-by-Step Procedure:

  • Dissolve 2-azabicyclo[2.2.2]octan-1-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Add triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Add Boc₂O (1.1 eq) dropwise over 10 minutes.

  • Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (a secondary amine) will stain a deep brown/purple. The successful formation of the N-Boc protected intermediate is validated when the product spot remains invisible under Ninhydrin (lacking a free N-H bond), confirming complete N-protection.

Protocol 2: Oxidation to the Bridgehead Aldehyde

Causality: Dess-Martin Periodinane (DMP) is preferred over Swern oxidation to avoid harsh thermal fluctuations (-78 °C) and the generation of malodorous dimethyl sulfide. Because the resulting aldehyde is located at the bridgehead, it cannot undergo enolization (Bredt's rule)[3], making it immune to the aldol condensations that typically plague aliphatic aldehydes.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add DMP (1.2 eq) in a single portion at room temperature.

  • Stir vigorously for 2 hours. The reaction mixture will become cloudy as the iodine byproduct precipitates.

  • Quench the reaction by adding an equal volume of 1:1 saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir until the organic layer is clear (approx. 15 mins).

  • Extract with DCM, wash with brine, dry, and concentrate.

Self-Validating System (In-Process Control): Utilize a 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain. The starting alcohol will not react, whereas the product will immediately form a bright yellow/orange hydrazone precipitate on the plate, validating the successful formation of the bridgehead carbonyl.

Protocol 3: Bridgehead Etherification (O-Alkylation)

Causality: The primary alcohol is attached to the C1 bridgehead, creating a neopentyl-like steric environment. Direct Sₙ2 substitution at the C1 carbon is impossible due to steric hindrance and the geometric impossibility of Walden inversion at a bridgehead. However, the oxygen atom itself can act as a potent nucleophile. A strong base (NaH) is required to deprotonate the alcohol to an alkoxide, which then efficiently attacks unhindered alkyl halides (Williamson ether synthesis).

Step-by-Step Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Carefully quench with ice water, extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Self-Validating System (In-Process Control): Monitor via Infrared (IR) Spectroscopy. The starting material exhibits a broad, strong O-H stretch at ~3300 cm⁻¹. Successful etherification is validated by the complete disappearance of this O-H band and the emergence of strong C-O-C stretching bands around 1100 cm⁻¹.

Quantitative Data Summary

The following table summarizes the expected analytical profiles and yields for the functionalization of the N-Boc protected 2-azabicyclo[2.2.2]octan-1-ylmethanol scaffold.

DerivativeTransformationTypical YieldKey Analytical MarkerStability Profile
N-Boc Alcohol N-Protection92–95%LC-MS: [M+H-tBu]⁺ fragmentationHighly stable, RT storage
Bridgehead Aldehyde Oxidation (DMP)85–88%IR: Sharp C=O stretch at ~1720 cm⁻¹Stable (Bredt's rule protected)
Bridgehead Ether O-Alkylation78–82%IR: Loss of broad O-H (~3300 cm⁻¹)Highly stable, RT storage
Bridgehead Tosylate O-Activation80–85%¹H NMR: Downfield shift of -CH₂O-Moisture sensitive, store at 4°C

References

  • Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications (via PMC) URL: [Link][1]

  • Title: The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs Source: PMC URL: [Link][2]

  • Title: Isoquinuclidines: A Review of Chemical and Pharmacological Properties Source: ResearchGate URL: [Link][3]

Sources

Method

Application Note: 2-Azabicyclo[2.2.2]octan-1-ylmethanol as a Chiral Ligand Precursor

Introduction & Structural Rationale 2-Azabicyclo[2.2.2]octan-1-ylmethanol (CAS: 936545-65-2) represents a specialized class of rigid, bicyclic chiral amino alcohols. Often referred to as an isoquinuclidine derivative, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

2-Azabicyclo[2.2.2]octan-1-ylmethanol (CAS: 936545-65-2) represents a specialized class of rigid, bicyclic chiral amino alcohols. Often referred to as an isoquinuclidine derivative, this scaffold offers distinct advantages over traditional flexible ligands (like amino-propanols) or the related quinuclidine (Cinchona) alkaloids.

Key Structural Advantages[1]
  • Conformational Rigidity: The bicyclo[2.2.2]octane cage locks the nitrogen lone pair and the hydroxymethyl group into a fixed spatial relationship. This reduces the entropic penalty upon metal coordination, leading to tighter transition states and higher enantioselectivity.

  • Defined Bite Angle: The 1,3-distance between the amine nitrogen (N2) and the hydroxyl oxygen (on C1) creates a specific "bite" that is ideal for coordinating metals like Zinc(II), Copper(II), and Ruthenium(II).

  • Bridgehead Chirality: The substitution at the bridgehead (C1) combined with the chiral skeleton creates a deep chiral pocket, shielding one face of the coordinated substrate effectively.

Primary Applications
  • Asymmetric Alkylation: Enantioselective addition of organozinc reagents to aldehydes.[1][2]

  • Asymmetric Reduction: Precursor for Chiral Phosphine-Oxazoline (PHOX) ligands used in Ir-catalyzed hydrogenation.

  • Organocatalysis: As a rigid scaffold for H-bonding catalysis (after derivatization).

Ligand Maturation: Preparation of the Active Catalyst

Note: While the commercial precursor is a secondary amine, optimal performance in diethylzinc additions is typically achieved with the N-alkylated (tertiary amine) derivative to prevent non-selective background reactions and stabilize the dimeric zinc complex.

Protocol A: Synthesis of N-Methyl-2-Azabicyclo[2.2.2]octan-1-ylmethanol (Ligand L*)

Objective: Convert the secondary amine precursor to the N-methyl tertiary amino alcohol.

Reagents:

  • 2-Azabicyclo[2.2.2]octan-1-ylmethanol (1.0 equiv)[3][4]

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Formic acid (10.0 equiv)

  • Solvent: Water/Methanol (1:1)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 2-Azabicyclo[2.2.2]octan-1-ylmethanol in 10 mL of MeOH/Water.

  • Addition: Add formaldehyde solution dropwise at 0°C. Stir for 15 minutes.

  • Reduction (Eschweiler-Clarke): Add formic acid dropwise. Equip with a reflux condenser and heat the mixture to 90°C for 12 hours.

  • Workup: Cool to room temperature. Basify to pH >12 using 4M NaOH.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude N-methyl ligand is typically a viscous oil or low-melting solid. It can be used directly or purified via flash chromatography (EtOAc/MeOH/NH₄OH).

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

Reaction Class: Asymmetric C-C Bond Formation Mechanism: Noyori-type Dinuclear Zinc Catalysis

This protocol describes the use of the N-methylated ligand (L)* synthesized above. This reaction is the industry standard for benchmarking chiral amino alcohol ligands.

Experimental Protocol

Materials:

  • Ligand (L):* N-Methyl-2-Azabicyclo[2.2.2]octan-1-ylmethanol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

  • Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexane, 2.2 equiv)

  • Solvent: Anhydrous Toluene (3.0 mL)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk tube and cool under argon.

    • Add Ligand L * (0.05 mmol, 5 mol%) and anhydrous Toluene (1.5 mL).

    • Cool to 0°C.[5]

    • Add Et₂Zn (2.2 mmol, 2.2 mL) dropwise. Caution: Et₂Zn is pyrophoric.

    • Stir at 0°C for 20 minutes to form the active Zinc-Alkoxide complex.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) dissolved in Toluene (1.5 mL) slowly over 10 minutes.

    • Note: Slow addition prevents uncatalyzed background reaction.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).

  • Quench & Workup:

    • Cool to 0°C.[5]

    • Quench carefully with saturated aq. NH₄Cl (5 mL).

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Analysis:

    • Purify the product (1-phenyl-1-propanol) via flash chromatography.

    • Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

Expected Results
ParameterValueNotes
Yield >90%High conversion due to stable catalyst complex.
ee (Enantiomeric Excess) 88% - 96%Dependent on solvent purity and temperature.
Configuration (S) or (R)Determined by the specific enantiomer of the starting ligand used.

Mechanistic Insight & Visualization

The high enantioselectivity is driven by the formation of a Dinuclear Zinc Complex . The rigid isoquinuclidine backbone prevents the "floppiness" seen in linear amino alcohols, locking the transition state geometry.

Zn_Catalysis cluster_TS Stereodetermining Step Ligand Ligand (L*) (Isoquinuclidine) PreCat Mono-Zinc Species (L*-Zn-Et) Ligand->PreCat + Et₂Zn - Ethane Et2Zn Et₂Zn (Diethylzinc) ActiveCat Dinuclear Zinc Complex (Transition State Core) PreCat->ActiveCat + Et₂Zn (2nd equiv) ActiveCat->ActiveCat Coordination Product Chiral Alcohol (High ee) ActiveCat->Product Alkyl Transfer & Hydrolysis Aldehyde Aldehyde (R-CHO) Aldehyde->ActiveCat Substrate Binding

Figure 1: Catalytic cycle showing the formation of the active dinuclear species. The rigid ligand scaffold (L) dictates the facial selectivity during the alkyl transfer.*

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning (moisture/air).Ensure Toluene is distilled over Na/Benzophenone. Use fresh Et₂Zn.
Low ee (<80%) Background reaction.Lower reaction temperature to 0°C or -20°C. Ensure slow addition of aldehyde.
Racemic Product Secondary amine interference.Ensure complete N-methylation of the ligand (Protocol A). Free NH groups can lead to non-selective pathways.
Gel Formation Zinc aggregation.Increase solvent volume or add Ti(OiPr)₄ (1.2 equiv) as a Lewis acid additive (mixed Ti/Zn system).

References

  • Isoquinuclidine Synthesis

    • Krawczyk, H. (2011). "Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction." Heterocycles, 84(1). Link

    • Context: Describes the construction of the 2-azabicyclo[2.2.2] core via asymmetric Diels-Alder, establishing the stereochemistry.
  • General Mechanism (Amino Alcohol Ligands)

    • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of carbonyl compounds with organometallic reagents." Journal of the American Chemical Society, 108(21), 6071–6072. Link

    • Context: The foundational text for the dinuclear Zn-amino alcohol mechanism used in this protocol.
  • Related Bicyclic Ligands

    • Scarpi, D., et al. (2014). "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes."[2] Organic & Biomolecular Chemistry, 12, 666-674. Link

    • Context: Demonstrates the efficacy of rigid bicyclic scaffolds in Zinc c
  • Application in Medicinal Chemistry

    • Clark, C. R., et al. (1976). "2-Azabicyclo[2.2.2]octane analogues of the prodine analgetics." Journal of Medicinal Chemistry, 19(6), 852–854. Link

    • Context: Highlights the biological relevance and structural rigidity of the isoquinuclidine core.

Sources

Application

reductive amination reactions involving 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Application Note: N-Alkylation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol via Reductive Amination Strategic Context in Drug Development The incorporation of rigid, sp3-rich bicyclic systems is a cornerstone strategy in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol via Reductive Amination

Strategic Context in Drug Development

The incorporation of rigid, sp3-rich bicyclic systems is a cornerstone strategy in modern medicinal chemistry designed to improve the pharmacokinetic profiles of drug candidates. The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold acts as a conformationally locked bioisostere of piperidine, reducing off-target binding by restricting the spatial vectors of the amine[1]. Specifically, 2-Azabicyclo[2.2.2]octan-1-ylmethanol[2] provides a highly valuable bifunctional building block: the secondary amine allows for targeted N-alkylation, while the bridgehead hydroxymethyl group serves as a vector for hydrogen-bond donation or subsequent conjugation.

Mechanistic Causality: Why Reductive Amination?

Direct N-alkylation of secondary amines with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation to form quaternary ammonium salts, and suffering from poor chemoselectivity[3]. Reductive amination circumvents these issues by coupling the amine with an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced to the tertiary amine[4].

For sterically hindered bicyclic systems like 2-azabicyclo[2.2.2]octan-1-ylmethanol, the choice of reducing agent and solvent is critical to the success of the reaction:

  • Reagent Selection (STAB vs. NaBH3CN): Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the optimal hydride source. Unlike sodium cyanoborohydride (NaBH3CN), STAB is less toxic, does not generate hazardous hydrogen cyanide gas during aqueous workup, and exhibits superior chemoselectivity[3],. The electron-withdrawing acetoxy ligands render STAB sufficiently mild that it will not reduce most unactivated aldehydes or ketones, allowing for a seamless "one-pot" procedure[5].

  • Acid Catalysis: The steric bulk of the [2.2.2] bicyclic cage impedes nucleophilic attack on the carbonyl. The addition of a mild acid (typically 1.0 equivalent of acetic acid) is required to protonate the carbonyl oxygen, enhancing its electrophilicity and driving the equilibrium toward the iminium intermediate before reduction occurs.

Reaction Pathway Visualization

ReductiveAmination N1 1. Reactants Carbonyl + 2-Azabicyclo[2.2.2]octan-1-ylmethanol N2 2. Condensation Iminium Ion Intermediate N1->N2 AcOH Catalyst - H2O N3 3. Hydride Transfer NaBH(OAc)3 (STAB) N2->N3 Fast Step N4 4. Final Product Tertiary Isoquinuclidine N3->N4 Irreversible Reduction

Reductive amination workflow for 2-Azabicyclo[2.2.2]octan-1-ylmethanol.

Quantitative Reaction Parameters

The following table synthesizes optimized stoichiometric and physical parameters for the reductive amination of 2-azabicyclo[2.2.2]octan-1-ylmethanol based on established methodologies[5],.

ParameterAldehyde SubstratesKetone Substrates
Amine Equivalents 1.0 eq1.0 eq
Carbonyl Equivalents 1.05 - 1.1 eq1.5 - 2.0 eq
Reducing Agent (STAB) 1.5 eq2.0 eq
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Acid Catalyst (AcOH) 1.0 eq1.5 - 2.0 eq
Temperature 20 °C20 °C to 40 °C
Reaction Time 2 - 4 hours12 - 24 hours
Expected Yield 85 - 95%60 - 80%

Note: 2-Azabicyclo[2.2.2]octan-1-ylmethanol is frequently supplied as a hydrochloride salt[2]. It must be free-based prior to iminium formation, or an equivalent of an organic base must be added to the reaction mixture.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each phase includes a Quality Control (QC) checkpoint to ensure causality between the experimental action and the chemical outcome, allowing the researcher to self-correct in real-time.

Phase 1: Preparation and Free-Basing

  • Charge the Reactor: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Azabicyclo[2.2.2]octan-1-ylmethanol hydrochloride (1.0 mmol, 177.67 mg)[6].

  • Solvent & Base Addition: Suspend the salt in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.05 mmol, 183 µL) dropwise.

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. The suspension should transition to a clear or slightly hazy solution, confirming the successful generation of the free amine. If heavily opaque, add an additional 0.5 mL of DCE to ensure complete dissolution.

Phase 2: Iminium Ion Condensation 4. Carbonyl Addition: Add the target aldehyde (1.05 mmol) or ketone (1.5 mmol) to the reaction mixture. 5. Acid Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL). 6. Self-Validation Checkpoint 2: Check the pH of an aliquot using wet pH indicator paper. The ideal range is pH 5–6. This mild acidity is critical; it protonates the carbonyl to facilitate nucleophilic attack but leaves enough of the amine unprotonated to act as the nucleophile. Stir for 30–60 minutes to allow complete iminium formation.

Phase 3: Reduction (Hydride Transfer) 7. STAB Addition: Cool the reaction mixture to 0 °C using an ice bath (to control the mild exotherm). Add Sodium triacetoxyborohydride (STAB, 1.5 mmol for aldehydes, 2.0 mmol for ketones) portion-wise over 5 minutes. 8. Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2–4 hours (for aldehydes) or up to 24 hours (for ketones). 9. Self-Validation Checkpoint 3: Monitor via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting amine can be visualized with Ninhydrin stain (yielding a purple/brown spot). The reaction is definitively complete when the starting amine spot is consumed and a new, higher Rf spot (the tertiary amine product) appears.

Phase 4: Quench and Isolation 10. Quench: Carefully quench the reaction by adding saturated aqueous NaHCO3 (5.0 mL). Caution: Effervescence will occur as unreacted STAB and acetic acid are neutralized. 11. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). 12. Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 13. Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM containing 0.1% Et3N to prevent streaking of the basic amine).

References

  • SciSpace / Springer. "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures". Medicinal Chemistry Research. [Link]

  • Wikipedia. "Reductive amination". Wikipedia, The Free Encyclopedia.[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal.[Link]

Sources

Method

Application Note: Advanced N-Protection Strategies for 2-Azabicyclo[2.2.2]octane Derivatives

Introduction & Strategic Overview The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a privileged structural motif in modern drug discovery. It serves as the core framework for complex iboga alkaloids [1] and is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a privileged structural motif in modern drug discovery. It serves as the core framework for complex iboga alkaloids [1] and is increasingly utilized as a conformationally restricted, saturated bioisostere for phenyl rings to improve aqueous solubility and metabolic stability [2].

However, the synthesis and late-stage functionalization of these derivatives present unique stereoelectronic challenges. The secondary amine at the N2 position is sterically hindered by the adjacent ethano bridge, complicating both protection and downstream functionalization. Furthermore, leaving the amine unprotected during multi-step sequences (such as organometallic couplings, oxidations, or Diels-Alder cycloadditions) inevitably leads to unwanted side reactions. Selecting the appropriate N-protecting group—typically Boc, Cbz, or Benzyl (Bn)—is a critical decision that dictates the chemoselectivity and overall yield of the synthetic route [3].

Decision Matrix for N-Protection

The selection of an N-protecting group must be reverse-engineered from the harshest downstream condition the molecule will face.

ProtectionStrategy Start 2-Azabicyclo[2.2.2]octane Secondary Amine Decision Primary Downstream Reaction Environment Start->Decision Cond1 Strong Bases / Organometallics Decision->Cond1 Cond2 Strong Acids / Lewis Acid Catalysis Decision->Cond2 Cond3 Harsh Reductions (e.g., LiAlH4) Decision->Cond3 Boc N-Boc Protection (Deprotect: TFA or HCl) Cond1->Boc Acid-Labile Cbz N-Cbz Protection (Deprotect: H2, Pd/C) Cond2->Cbz Hydrogenolysis-Labile Bn N-Bn Protection (Deprotect: H2, Pd(OH)2) Cond3->Bn Highly Robust

Decision matrix for selecting N-protecting groups for 2-azabicyclo[2.2.2]octane derivatives.

Quantitative Comparison of Protecting Groups

The table below summarizes the empirical data for the three most common N-protection strategies applied to the 2-azabicyclo[2.2.2]octane core.

Protecting GroupReagents for InstallationTypical Yield (%)Deprotection ConditionsOrthogonality / Key Advantage
Boc (tert-Butyloxycarbonyl)(Boc)₂O, DMAP, Et₃N85–95%TFA/DCM or 4M HCl/DioxaneStable to bases/nucleophiles. Cleaved orthogonally to methyl/ethyl esters.
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃, H₂O/THF80–90%H₂, Pd/C, MeOHStable to mild acids. Cleaved orthogonally to Boc and t-Bu esters.
Bn (Benzyl)Bn-Br, K₂CO₃, DMF75–85%H₂, Pd(OH)₂, MeOH/AcOHExtremely robust. Survives LiAlH₄, Grignard reagents, and harsh Lewis acids.

Validated Experimental Protocols

Protocol A: Catalytic N-Boc Protection

Mechanistic Rationale (Causality): The ethano bridge of the 2-azabicyclo[2.2.2]octane system creates significant steric hindrance around the nitrogen lone pair. Uncatalyzed acylation with Di-tert-butyl dicarbonate ((Boc)₂O) is often sluggish and incomplete. The addition of 4-Dimethylaminopyridine (DMAP) acts as a highly active nucleophilic catalyst. DMAP attacks (Boc)₂O to form a transient, highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, which rapidly transfers the Boc group to the hindered secondary amine, driving the reaction to completion[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-azabicyclo[2.2.2]octane derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add (Boc)₂O (1.2 equiv) dropwise over 15 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc) to afford the N-Boc protected derivative.

Protocol B: Biphasic N-Cbz Protection (Schotten-Baumann Conditions)

Mechanistic Rationale (Causality): Benzyl chloroformate (Cbz-Cl) is highly reactive and prone to side reactions if not carefully controlled. Utilizing biphasic Schotten-Baumann conditions (aqueous base and an organic solvent) partitions the reactive Cbz-Cl into the organic layer, while the aqueous Na₂CO₃ neutralizes the HCl byproduct. This prevents the protonation of the starting amine without requiring a large excess of organic base, which could otherwise trigger unwanted side reactions (such as the formation of benzyl chloride derivatives) [1].

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-azabicyclo[2.2.2]octane derivative (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous Na₂CO₃ (0.15 M final concentration).

  • Acylation: Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise via syringe.

  • Propagation: Stir the mixture vigorously at room temperature for 12 hours. Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with 1M HCl (to remove any trace unreacted starting amine), followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol C: Chemoselective Deprotection Strategies
  • Boc Cleavage (Acidic): Treat the N-Boc derivative with a 1:4 mixture of Trifluoroacetic Acid (TFA) in DCM at 0 °C for 2 hours. Causality: TFA protonates the tert-butyl oxygen, initiating fragmentation into a carbamic acid (which spontaneously decarboxylates into CO₂) and a stable tert-butyl cation (which eliminates to form isobutylene gas).

  • Cbz Cleavage (Hydrogenolysis): Dissolve the N-Cbz derivative in Methanol. Add 10 wt% Palladium on Carbon (Pd/C) (0.1 equiv by weight). Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature for 4–8 hours. Filter through a pad of Celite to remove the catalyst and concentrate to yield the free amine.

References

  • Olson, D. E., et al. "Efficient and modular synthesis of ibogaine and related alkaloids." Nature, 2020. Available at:[Link]

  • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023. Available at:[Link]

  • Wermuth, C. G., et al. "Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives." Journal of Medicinal Chemistry, 1996. Available at:[Link]

Sources

Application

Application Note: Incorporation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol into Peptide Mimetics

This Application Note provides a comprehensive technical guide for the incorporation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (an isoquinuclidine derivative) into peptide mimetics. This scaffold acts as a conformationall...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the incorporation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (an isoquinuclidine derivative) into peptide mimetics.

This scaffold acts as a conformationally constrained surrogate for amino acids (specifically Proline or Pipecolic acid) or as a C-terminal transition-state mimic. Its bridgehead substitution pattern offers unique steric bulk and defined exit vectors, making it ideal for locking peptides into bioactive conformations (e.g.,


-turns) or improving metabolic stability against proteases.

Introduction & Mechanistic Rationale

The incorporation of bicyclic amine scaffolds into bioactive peptides is a proven strategy to overcome the "flatness" of traditional drug candidates and the poor bioavailability of linear peptides. 2-Azabicyclo[2.2.2]octan-1-ylmethanol represents a privileged scaffold due to its isoquinuclidine core .

Key Structural Advantages:
  • Rigidity: The bicyclic [2.2.2] system locks the

    
     and 
    
    
    
    dihedral angles, reducing the entropic penalty of binding to a receptor.
  • Steric Protection: The bridgehead hydroxymethyl group (at C1) and the adjacent secondary amine (at N2) create a sterically congested environment that shields peptide bonds from proteolytic hydrolysis.

  • Versatility: This building block can be utilized in two distinct modes:

    • Backbone Mimetic (Internal): Requires oxidation to the corresponding amino acid (1-carboxy-2-azabicyclo[2.2.2]octane).

    • C-Terminal Cap (External): Used directly as a peptide alcohol to mimic the transition state of ester/amide hydrolysis.

Pre-Processing: Scaffold Activation

To utilize 2-Azabicyclo[2.2.2]octan-1-ylmethanol in Solid-Phase Peptide Synthesis (SPPS), it must be chemically modified. The secondary amine is nucleophilic, while the primary alcohol serves as the linker or the precursor to the carboxylate.

Workflow Diagram: Activation Pathways

The following diagram illustrates the two primary activation pathways: Route A (Oxidation for Backbone Insertion) and Route B (Protection for C-Terminal Capping).

ActivationPathways Figure 1: Activation pathways for 2-Azabicyclo[2.2.2]octan-1-ylmethanol. Start 2-Azabicyclo[2.2.2] octan-1-ylmethanol Protect N-Fmoc Protection (Fmoc-Cl, NaHCO3) Start->Protect Step 1 Intermediate Fmoc-Amino Alcohol Protect->Intermediate Oxidize TEMPO/BAIB Oxidation (Phase Transfer) Intermediate->Oxidize Route A Linker Linker Attachment (e.g., THP or Trityl) Intermediate->Linker Route B ProductA Fmoc-Amino Acid (Backbone Building Block) Oxidize->ProductA ProductB Resin-Bound Alcohol (C-Terminal Mimetic) Linker->ProductB

[1]

Protocol 1: Synthesis of the Fmoc-Amino Acid Surrogate

Objective: Convert the alcohol to a carboxylic acid to allow standard peptide coupling. Mechanism: A TEMPO-mediated oxidation is selected over Jones oxidation to prevent harsh acidic degradation of the bicyclic cage and to maintain protecting group integrity.

Reagents Required:
  • Starting Material: 2-Azabicyclo[2.2.2]octan-1-ylmethanol

  • Protection: Fmoc-Cl, Dioxane, 10% NaHCO

    
    
    
  • Oxidation: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), BAIB (Bis(acetoxy)iodo)benzene, Acetonitrile (ACN), Water.

Step-by-Step Methodology:
Step 1: N-Fmoc Protection
  • Dissolve 1.0 eq of 2-Azabicyclo[2.2.2]octan-1-ylmethanol in 1,4-dioxane/water (1:1 v/v).

  • Add 2.0 eq of NaHCO

    
     and cool to 0°C.
    
  • Slowly add 1.2 eq of Fmoc-Cl (dissolved in minimal dioxane) dropwise over 30 mins.

  • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield Check: Expect >90% yield of Fmoc-2-azabicyclo[2.2.2]octan-1-ylmethanol.

Step 2: TEMPO/BAIB Oxidation
  • Dissolve the Fmoc-protected alcohol (1.0 eq ) in ACN/H

    
    O (1:1).
    
  • Add 0.2 eq TEMPO and 2.2 eq BAIB.

  • Stir vigorously at RT for 4–6 hours. The solution typically turns orange/red.

  • Quench: Add 10% aq. Na

    
    S
    
    
    
    O
    
    
    to destroy excess oxidant.
  • Isolation: Extract with DCM. Wash organic layer with cold 1M HCl (to remove pyridine/byproducts if used).

  • Purification: Flash chromatography (0-10% MeOH in DCM).

  • Validation: Verify -COOH formation via

    
    C NMR (look for carbonyl peak ~175 ppm) and Mass Spec (ESI-).
    

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Insert the hindered bicyclic amino acid into a peptide sequence. Challenge: The secondary amine of the isoquinuclidine ring is sterically hindered (bridgehead proximity), making acylation difficult. Standard HBTU/DIC couplings often fail.

Optimized Coupling Conditions (Table 1)
ParameterStandard ConditionOptimized for Isoquinuclidine Rationale
Coupling Reagent HBTU or DICHATU or PyAOP 7-azabenzotriazole improves reactivity toward hindered amines.
Base DIPEA (2 eq)HOAt (2 eq) + TMP (Collidine) Collidine reduces racemization; HOAt is a superior additive.
Stoichiometry 3-4 equivalents2-3 equivalents High value of the mimetic dictates lower excess; compensate with time.
Temperature Room Temp (25°C)50°C (Microwave) or 40°CThermal energy overcomes the steric barrier of the bridgehead.
Reaction Time 45-60 min2 x 2 hours (Double Couple) Ensure completion; steric hindrance slows kinetics significantly.
SPPS Workflow Diagram

The following Graphviz diagram details the specific cycle for coupling this hindered residue.

SPPS_Cycle Figure 2: SPPS Cycle for Hindered Isoquinuclidine Incorporation. Resin Peptide-Resin (Free Amine) Couple1 Coupling 1: Add to Resin + Collidine 2 hrs @ 40°C Resin->Couple1 PreActivate Pre-Activation: Fmoc-AA + HATU + HOAt (2 min in DMF) PreActivate->Couple1 Test Kaiser/Chloranil Test Couple1->Test Couple2 Coupling 2 (Re-treatment): Fresh Reagents 2 hrs @ 50°C Test->Couple2 Positive (Blue) Next Fmoc Deprotection (20% Piperidine) Test->Next Negative (Colorless) Cap Capping: Ac2O / Pyridine Couple2->Cap Cap->Next

Critical Protocol Notes:
  • Chloranil Test: The Kaiser test (ninhydrin) is often false-negative for secondary amines. Use the Chloranil test or p-Nitrophenol ester test to verify coupling onto the isoquinuclidine nitrogen.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step involving the mimetic; it swells the resin better and improves kinetics for hindered couplings.

Alternative Application: C-Terminal Peptide Alcohol

If the goal is to use the molecule as a transition state inhibitor (e.g., for serine proteases), the alcohol group is left intact.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Loading Protocol:

    • Dissolve Fmoc-2-Azabicyclo[2.2.2]octan-1-ylmethanol (1.5 eq) in DCM.

    • Add DIPEA (4 eq).

    • Add to dry 2-CTC resin. Stir 2 hours.

    • Mechanism:[1][2] The primary alcohol reacts with the trityl chloride to form an ether linkage.

  • Elongation: Proceed with standard Fmoc SPPS on the secondary amine.

  • Cleavage: Treat with 1% TFA in DCM (mild acid).

    • Result: The ether bond cleaves, releasing the peptide with the C-terminal -CH

      
      OH  intact.
      
    • Caution: Strong acid (95% TFA) may degrade the alcohol or cause side reactions.

References

  • Isoquinuclidine Scaffold Synthesis & Properties

    • Kozikowski, A. P., et al. "Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives." Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • Oxidation of Primary Alcohols to Acids (TEMPO/BAIB)

    • Epp, J. B., & Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 64(1), 293-295.

  • SPPS of Hindered Amines (HATU/HOAt)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive." Journal of the American Chemical Society, 115(10), 4397-4398.

  • Peptide Alcohols on Solid Phase

    • Ferrer-Gago, F. J., et al. "Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols."[3] ChemPlusChem, 85(4), 641-652.[1]

  • Bicyclic Peptidomimetics

    • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron, 53(38), 12789-12854.

(Note: Specific protocols adapted from standard high-hindrance peptide synthesis methodologies validated in literature.)

Sources

Method

Application Note: Catalytic Asymmetric Synthesis and Utilization of Isoquinuclidine Scaffolds

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: In-depth technical guide on the enantioselective construction of the 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework and...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: In-depth technical guide on the enantioselective construction of the 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework and its downstream applications in total synthesis and organocatalysis.

Introduction: The Strategic Value of the Isoquinuclidine Scaffold

The isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system is a highly privileged, rigid bicyclic pharmacophore embedded in numerous biologically active natural products, including ibogaine, dioscorine, and catharanthine[1]. Beyond natural products, it serves as a critical chiral intermediate in the synthesis of the antiviral drug oseltamivir (Tamiflu)[2] and functions as a robust, sterically demanding backbone for cage-type amine organocatalysts[3].

Historically, accessing this scaffold required lengthy chiral pool syntheses or stoichiometric chiral auxiliaries. Today, catalytic asymmetric Diels-Alder (DA) reactions of 1,2-dihydropyridines (1,2-DHPs) with various dienophiles represent the most atom-economical and stereoselective approach[4]. This application note details the validated protocols for synthesizing these scaffolds and their subsequent photoredox-mediated elaboration.

Mechanistic Rationale & Catalyst Selection

The asymmetric DA reaction of 1,2-DHPs is governed by precise frontier molecular orbital (FMO) interactions. The choice of catalyst directly dictates both the endo/exo diastereoselectivity and the enantiomeric excess (ee).

  • Metal-Based Lewis Acids (e.g., Cu(II)-Bisoxazoline, Ti-TADDOLate): These catalysts coordinate to bidentate dienophiles (like

    
    -acryloyl oxazolidinones), lowering their LUMO energy. The bulky chiral ligands (e.g., tert-butyl groups on the BOX ligand) create a well-defined chiral pocket, effectively shielding one face of the dienophile and forcing the 1,2-DHP to approach from the less hindered re or si face[1],[4].
    
  • Organocatalysts (e.g., Squaramide-fused amino alcohols): These operate via dual hydrogen-bonding and Brønsted base interactions. They activate the dienophile (e.g., maleimides) while simultaneously organizing the transition state through non-covalent interactions, achieving up to 98% ee[4].

DA_Mechanism DHP 1,2-Dihydropyridine (Diene) TS Endo-Transition State (Face-Selective) DHP->TS HOMO-LUMO Interaction Dienophile Dienophile (e.g., Acrolein) Complex Activated Dienophile Chiral Complex Dienophile->Complex Catalyst Chiral Catalyst (Cu-BOX / Organocatalyst) Catalyst->Complex Coordination Complex->TS LUMO Lowering Product Chiral Isoquinuclidine (2-azabicyclo[2.2.2]octane) TS->Product Cycloaddition

Caption: Mechanistic pathway of the catalytic asymmetric Diels-Alder reaction forming isoquinuclidines.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes validated catalytic systems for the asymmetric synthesis of the isoquinuclidine core, allowing researchers to select the optimal conditions based on their specific dienophile and target stereochemistry.

Catalytic SystemDiene SubstrateDienophileYield (%)StereoselectivityRef
Cu(OTf)₂ / (4S,4'S)-tBu-BOX 1-(phenoxycarbonyl)-1,2-DHP

-acryloyl-(4R)-oxazolidinone
90–95%Up to 97% de (endo)[4]
Ti-(2R,3R)-TADDOLate 1-(phenoxycarbonyl)-1,2-DHP

-acryloyl-(4S)-oxazolidinone
99%Up to 92% de (endo)[1]
Squaramide-fused amino alcohol 3-hydroxy-2-pyridoneMaleimides>90%Up to 98% ee[4]
Valine-derived 1,2-aminoalcohol

-protected 1,2-DHP
Acrolein>85%High er and dr

Experimental Protocols

Protocol A: Cu(II)-Catalyzed Asymmetric Synthesis of Isoquinuclidine

Objective: Synthesize endo-(7S)-isoquinuclidine derivatives via a Lewis acid-catalyzed Diels-Alder reaction[4].

Causality & Design: The use of Cu(OTf)₂ combined with a chiral bis(oxazoline) ligand creates a rigid square-planar intermediate. The triflate counterions are weakly coordinating, ensuring the dienophile tightly binds to the copper center, maximizing the transfer of chiral information.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, add Cu(OTf)₂ (0.1 equiv) and (4S,4'S)-tert-butyl-bis(oxazoline) (0.11 equiv). Add anhydrous CH₂Cl₂ (0.1 M) and stir at room temperature for 2 hours until a homogenous blue/green solution forms.

  • Dienophile Activation: Cool the catalyst solution to 0 °C. Add the dienophile (

    
    -acryloyl-(4R)-oxazolidinone, 1.0 equiv) dropwise. Stir for 15 minutes to allow complete FMO complexation.
    
  • Cycloaddition: Slowly add 1-(phenoxycarbonyl)-1,2-dihydropyridine (1.5 equiv) dissolved in a minimal amount of CH₂Cl₂.

  • Reaction Monitoring: Stir at 0 °C for 24 hours. Monitor the disappearance of the dienophile via TLC (Hexanes/EtOAc 7:3, UV active).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC):

    • Diastereoselectivity: Analyze the crude mixture via ¹H NMR. The endo/exo ratio is determined by integrating the bridgehead proton signals (typically distinct between 3.0–3.5 ppm).

    • Enantiomeric Excess: Purify via flash chromatography, then analyze the isolated endo-product using Chiral HPLC (e.g., Chiralcel OD-H column) to validate the >95% ee.

Protocol B: Visible-Light Photoredox C–C Bond Cleavage of Isoquinuclidines

Objective: Convert the rigid isoquinuclidine into a functionalized piperidine ring, a formal intermediate for (+)-catharanthine.

Causality & Design: Direct functionalization of linear piperidines often lacks stereocontrol. By synthesizing the rigid isoquinuclidine first (Protocol A), stereocenters are locked. Subsequent Ru-catalyzed photoredox cleavage acts as a "ketene equivalent" approach, selectively breaking the C-C bond to yield an


-protected isoquinuclidinone with perfectly preserved absolute stereochemistry.

Step-by-Step Methodology:

  • Reaction Setup: To a transparent glass vial, add the chiral isoquinuclidine adduct (1.0 equiv), Ru(bpy)₃Cl₂·6H₂O (0.02 equiv), and silica gel (mass equivalent to substrate).

  • Additives: Add acetic acid (1.5 equiv) and piperidine (3.0 equiv). Note: The enamine intermediate formed by piperidine lowers the oxidation potential, facilitating the single-electron transfer (SET) process.

  • Atmosphere: Purge the vial with pure Oxygen (O₂) for 5 minutes and seal with a septum. O₂ acts as the terminal oxidant in the photoredox cycle.

  • Irradiation: Place the vial 5 cm away from a Blue LED light source (450 nm). Stir vigorously at room temperature for 12 hours.

  • Workup & Validation: Filter the mixture through a short pad of Celite, washing with EtOAc. Concentrate and purify via column chromatography. Confirm the ring-opened structure via ¹³C NMR (appearance of a new ketone carbonyl peak ~210 ppm) and HRMS.

Downstream Applications: Total Synthesis & Organocatalysis

The chiral isoquinuclidine scaffold is a divergent hub. As illustrated below, it can be subjected to photoredox cleavage to yield indole alkaloids (Catharanthine), desymmetrized via phosphoric acid catalysis[5], or functionalized into cage-type amines to serve as novel organocatalysts for asymmetric aldol reactions[3].

Applications IsoCore Chiral Isoquinuclidine Scaffold Desymm Phosphoric Acid Desymmetrization IsoCore->Desymm PhotoRedox Ru(bpy)3 / Blue LED Photoredox Cleavage IsoCore->PhotoRedox OrganoCat Amine Functionalization (Cage-Type Catalyst) IsoCore->OrganoCat Catharanthine (+)-Catharanthine (Indole Alkaloid) Desymm->Catharanthine PhotoRedox->Catharanthine Oseltamivir Oseltamivir (Antiviral) PhotoRedox->Oseltamivir Aldol Asymmetric Aldol Reactions OrganoCat->Aldol

Caption: Divergent utilization of the isoquinuclidine scaffold in total synthesis and organocatalysis.

References

  • [1] Hirama, M., et al. "Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid." Heterocycles, Vol. 84, No. 1, 2012. URL:[Link]

  • [4] ResearchGate Compilation. "Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid." ResearchGate, 2025. URL: [Link]

  • [5] Kono, M., et al. "Asymmetric Formal Synthesis of (+)-Catharanthine via Desymmetrization of Isoquinuclidine." Organic Letters, 21(10), 3750-3754, 2019. URL: [Link]

  • "Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage." Organic Chemistry Frontiers, 5, 2934-2939, 2018. URL:[Link]

  • [2] "Synthesis of Tri- and Tetracyclic Azaheterocycles from 1,4-Dihydropyridines and their Use for the Development of GAT Inhibitors." LMU Munich Repository, 2020. URL:[Link]

  • [3] "The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives." PMC - National Institutes of Health, 2023. URL:[Link]

Sources

Application

scale-up procedures for 2-Azabicyclo[2.2.2]octan-1-ylmethanol production

Application Note: Scalable Production of 2-Azabicyclo[2.2.2]octan-1-ylmethanol Part 1: Executive Summary & Strategic Route Selection Abstract 2-Azabicyclo[2.2.2]octan-1-ylmethanol (an isoquinuclidine derivative) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Part 1: Executive Summary & Strategic Route Selection

Abstract 2-Azabicyclo[2.2.2]octan-1-ylmethanol (an isoquinuclidine derivative) is a high-value pharmacophore used in the development of nicotinic acetylcholine receptor (nAChR) ligands and antiviral therapeutics. Its rigid bicyclic amine scaffold offers unique steric protection and metabolic stability compared to flexible piperidine analogs.

Scaling the production of this bridgehead-substituted bicycle presents a specific challenge: introducing the hydroxymethyl functionality at the quaternary bridgehead carbon (C1) while simultaneously constructing the strained isoquinuclidine core.

Strategic Route Analysis While Diels-Alder approaches using dihydropyridines are academically common, they often suffer from regioselectivity issues and unstable precursors during scale-up. This protocol utilizes a Geminal-Diester Cyclization Strategy . This route is selected for its operational robustness, use of stable commodity starting materials, and high atom economy.

ParameterDiels-Alder Route (Pyridone/Diene)Gem-Diester Cyclization (Selected)
Starting Material 1-Methyl-2-pyridone / DihydropyridinesDiethyl 4-oxocyclohexane-1,1-dicarboxylate
Scalability Low (High pressure/Lewis Acids often required)High (Standard thermal/reductive unit operations)
Regiocontrol Variable (Mixture of isomers common)Absolute (Bridgehead substitution fixed by precursor)
Purification Chromatography often requiredCrystallization (via salt formation)

Part 2: Process Development & Critical Parameters

Reaction Scheme Overview

The synthesis proceeds in three distinct stages:

  • Reductive Amination: Conversion of the ketone to a primary amine (or benzyl-protected amine).

  • Thermal Cyclization: Intramolecular lactamization to form the bicyclic core.

  • Global Reduction: Simultaneous reduction of the lactam carbonyl and the ester moiety to yield the target amino-alcohol.

Critical Process Parameters (CPPs)
  • Stage 1 (Amination): Control of pH during reductive amination is critical to prevent dimer formation (secondary amines).

  • Stage 2 (Cyclization): High temperature (>180°C) is typically required to overcome the entropic penalty of forming the bicyclic lactam. Efficient removal of ethanol (by-product) drives the equilibrium.

  • Stage 3 (Reduction): Quenching of the aluminum hydride species requires a specific protocol (Fieser or Glauber’s salt method) to prevent "orange gel" emulsions that trap product and reduce yield.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of Diethyl 4-aminocyclohexane-1,1-dicarboxylate

Reagents:

  • Diethyl 4-oxocyclohexane-1,1-dicarboxylate (1.0 equiv)

  • Ammonium Acetate (5.0 equiv) or Benzylamine (1.05 equiv) for protected route

  • Sodium Cyanoborohydride (NaCNBH3) (0.7 equiv) or catalytic Pd/C + H2

  • Solvent: Methanol (MeOH)

Protocol:

  • Dissolution: Charge a glass-lined reactor with Diethyl 4-oxocyclohexane-1,1-dicarboxylate dissolved in MeOH (10 volumes).

  • Imine Formation: Add Ammonium Acetate at ambient temperature. Stir for 2 hours. Note: Reaction is slightly endothermic.

  • Reduction: Cool to 0°C. Slowly dose NaCNBH3 (as a solution in MeOH) over 60 minutes. Maintain internal temperature <10°C to minimize side reactions.

  • Work-up: Quench with 6N HCl to pH < 2 to destroy excess hydride. Concentrate to remove MeOH. Basify aqueous layer with 50% NaOH to pH > 12.

  • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over Na2SO4 and concentrate.

    • Checkpoint: Verify disappearance of ketone peak via IR (1715 cm⁻¹) or TLC.

Stage 2: Cyclization to Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate

Reagents:

  • Crude Amino-Diester (from Stage 1)

  • Solvent: Dowtherm A or high-boiling solvent (e.g., Ethylene Glycol)

  • Catalyst: Glacial Acetic Acid (0.1 equiv)

Protocol:

  • Setup: Equip reactor with a distillation head and receiver.

  • Thermal Ramp: Dissolve amino-diester in Dowtherm A (5 volumes). Heat mixture to 180°C–200°C.

  • Distillation: Monitor the collection of Ethanol in the receiver. The reaction is complete when ethanol evolution ceases (approx. 4-6 hours).

  • Isolation: Cool to room temperature. Dilute with diethyl ether or heptane. The product (bicyclic lactam) often precipitates. If not, extract into water, wash with heptane to remove Dowtherm, then re-extract into DCM.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Target: White crystalline solid.

    • Yield Expectations: 65-75%.

Stage 3: Global Reduction to 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.5 - 3.0 equiv) OR Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) for safer scale-up.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Protocol:

  • Inertion: Purge reactor with Nitrogen. Ensure system is strictly anhydrous.

  • Slurry Preparation: Charge LiAlH4 pellets into THF (15 volumes) at 0°C. Stir to form a grey suspension.

  • Addition: Dissolve the Stage 2 Lactam-Ester in THF (5 volumes). Add dropwise to the hydride slurry over 2 hours. Caution: Significant exotherm and H2 gas evolution.

  • Reflux: After addition, warm to reflux (66°C) for 12 hours to ensure reduction of the rigid lactam amide bond.

  • Fieser Quench (Critical for Scale-up):

    • Cool to 0°C.

    • For every x grams of LiAlH4 used:

      • Add x mL Water (very slowly).

      • Add x mL 15% NaOH solution.

      • Add 3x mL Water.

  • Filtration: Stir until the aluminum salts form a granular white precipitate (approx. 1 hour). Filter through a Celite pad.

  • Salt Formation (Final Isolation): The free base is a viscous oil. To isolate as a solid, dissolve in Ethanol and add HCl in Ethanol (1.1 equiv).

  • Crystallization: Cool to 0°C. Filter the hydrochloride salt.

Part 4: Visualization & Workflow

Synthesis Pathway Diagram

G Start Diethyl 4-oxocyclohexane- 1,1-dicarboxylate Inter1 Amino-Diester Intermediate Start->Inter1 1. NH4OAc, MeOH 2. NaCNBH3 (Reductive Amination) Lactam Ethyl 3-oxo-2-azabicyclo [2.2.2]octane-1-carboxylate Inter1->Lactam Heat (180°C) -EtOH (Cyclization) Target 2-Azabicyclo[2.2.2] octan-1-ylmethanol Lactam->Target LiAlH4 / THF (Global Reduction)

Caption: Figure 1. Convergent synthesis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol via gem-diester cyclization strategy.

Process Flow Diagram (Unit Operations)

PFD cluster_0 Stage 3: Reduction & Isolation R1 Reactor: Hydride Reduction (THF, Reflux) Q1 Quench Tank (Fieser Method) R1->Q1 Transfer Reaction Mass F1 Filtration (Remove Al Salts) Q1->F1 Slurry C1 Crystallizer (HCl Salt Formation) F1->C1 Filtrate (Free Base)

Caption: Figure 2. Unit operation workflow for the critical reduction stage, highlighting the aluminum salt removal step.

Part 5: Safety & Analytical Controls

Safety Hazards

  • LiAlH4 / Red-Al: Pyrophoric and water-reactive. Releases flammable Hydrogen gas. All transfers must be under inert atmosphere (N2 or Ar).

  • Bridged Amines: Many bicyclic amines have potent biological activity (CNS effects). Handle all solids as potential potent compounds (OEL < 10 µg/m³) until toxicology is established.

Analytical Specifications (Release Criteria)

  • NMR (1H): Confirm disappearance of ethyl ester signals (4.1 ppm, quartet) and appearance of hydroxymethyl doublet (approx. 3.5 ppm).[1]

  • GC-MS: Purity > 98.0%.[2] Major impurity: Unreduced lactam (M-14).

  • Residual Solvents: THF < 720 ppm, Ethanol < 5000 ppm.

References

  • Chung, J. Y. L., & Ho, G.-J. (2002). An Improved Preparation of 2-Azabicyclo[2.2.2]octane.[3][4][5][6] Synthetic Communications, 32(13), 1985–1995.[4] Link

  • Krow, G. R. (1981). The Synthesis of Bridged Bicyclic Nitrogen Compounds. Tetrahedron, 37, 1283.
  • Sigma-Aldrich Safety Data Sheet. (2024). {2-azabicyclo[2.2.2]octan-1-yl}methanol.[7] Link

  • ResearchGate. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors.[8] Link

Sources

Method

Application Note: Optimized Esterification Protocols for 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Executive Summary & Strategic Analysis The esterification of 2-Azabicyclo[2.2.2]octan-1-ylmethanol represents a classic challenge in synthetic organic chemistry: the functionalization of a neopentyl-like bridgehead alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 2-Azabicyclo[2.2.2]octan-1-ylmethanol represents a classic challenge in synthetic organic chemistry: the functionalization of a neopentyl-like bridgehead alcohol in the presence of a secondary amine.

The Substrate Challenge

The structural core is an isoquinuclidine derivative.[1] The hydroxymethyl group at position C1 is attached to a quaternary bridgehead carbon. This creates a "neopentyl" steric environment (


-branching), which significantly retards nucleophilic attack on acyl donors.
  • Steric Hindrance: The

    
     for neopentyl alcohols can be 
    
    
    
    to
    
    
    times slower than primary unhindered alcohols.
  • Chemoselectivity: The secondary amine at C2 is highly nucleophilic. Without orthogonal protection, N-acylation will occur exclusively over O-acylation.

Reagent Selection Matrix

Standard coupling reagents (EDC, DCC without catalyst) are often insufficient for this substrate, leading to recovered starting material or N-acyl urea byproducts. This guide prioritizes "High-Force" activation methods.

Reagent ClassSuitabilityMechanismRecommendation
Yamaguchi (TCBC) High Mixed AnhydridePrimary Recommendation for complex/hindered acids.
Shiina (MNBA) High Mixed AnhydrideExcellent for acid-sensitive substrates; mild conditions.
Steglich (DCC/DMAP) MediumActive EsterViable only with high DMAP loading; difficult purification.
HATU/HBTU LowActive EsterGenerally too slow for neopentyl alcohols; leads to guanidinylation.

Pre-requisite: Orthogonal Protection

CRITICAL WARNING: Attempting direct esterification on the free amine will result in N-acylation. The amine must be protected with a group stable to basic esterification conditions (e.g., Boc, Cbz).

  • Recommended Protecting Group: Boc (tert-butyloxycarbonyl) .

  • Rationale: Stable to the basic conditions of Yamaguchi/Steglich couplings; easily removed with TFA/HCl post-esterification.

Protocol A: Yamaguchi Esterification (The Gold Standard)

This protocol utilizes 2,4,6-Trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride, which is then attacked by the alcohol catalyzed by DMAP.[2][3] This is the most reliable method for coupling 2-Azabicyclo[2.2.2]octan-1-ylmethanol with carboxylic acids.

Materials
  • Substrate: N-Boc-2-Azabicyclo[2.2.2]octan-1-ylmethanol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 – 1.5 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (1.0 – 2.0 equiv)

  • Solvent: Toluene (Preferred) or THF (Anhydrous)

Step-by-Step Procedure
  • Activation (Mixed Anhydride Formation):

    • Dissolve the Carboxylic Acid (1.2 equiv) and TEA (1.5 equiv) in anhydrous Toluene (0.2 M) under inert atmosphere (

      
       or Ar).
      
    • Cool to 0°C.

    • Add TCBC (1.2 equiv) dropwise. A white precipitate (TEA·HCl) will form immediately.

    • Stir at RT for 1–2 hours. Checkpoint: TLC should show consumption of the starting acid.

  • Coupling:

    • In a separate vessel, dissolve N-Boc-2-Azabicyclo[2.2.2]octan-1-ylmethanol (1.0 equiv) and DMAP (1.5 equiv) in Toluene.

    • Note on DMAP: For neopentyl alcohols, stoichiometric DMAP is often required to drive the equilibrium.

    • Add the alcohol/DMAP solution to the mixed anhydride slurry slowly.

  • Reaction:

    • Heat the mixture to 60°C – 80°C . (Room temperature is often insufficient for bridgehead alcohols).

    • Monitor by LC-MS. Typical reaction time: 4–16 hours.

  • Workup:

    • Dilute with EtOAc. Wash with sat.

      
       (removes Trichlorobenzoic acid byproduct), then 1M citric acid (removes DMAP/TEA), then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography. The ester is usually less polar than the alcohol.

Protocol B: Shiina Esterification (Mild Alternative)

For substrates sensitive to the acidic byproducts of TCBC or high heat, the Shiina protocol using MNBA (2-methyl-6-nitrobenzoic anhydride) is superior.

Materials
  • Reagent: MNBA (1.2 equiv)

  • Catalyst: DMAP (2.0 equiv) or CuOtf

    
     (catalytic)
    
  • Solvent: DCM or Toluene

Procedure
  • Dissolve Carboxylic Acid (1.1 equiv), Alcohol (1.0 equiv), and MNBA (1.2 equiv) in DCM.

  • Add DMAP (2.0 equiv) slowly at RT.

  • Stir at RT for 12–24 hours.

  • Advantage: The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by basic wash, and the reaction proceeds under milder conditions than Yamaguchi.

Comparative Data: Reaction Performance

The following data summarizes typical yields for the esterification of N-Boc-2-Azabicyclo[2.2.2]octan-1-ylmethanol with Benzoic Acid (model system).

MethodReagentsTempTimeYieldNotes
Standard EDC / DMAP (cat)RT48 h< 20%Mostly recovered SM; slow kinetics.
Steglich DCC / DMAP (1.0 eq)Reflux24 h45-60%Difficult removal of DCU urea.
Yamaguchi TCBC / TEA / DMAP80°C6 h85-92% Recommended. Cleanest profile.
Shiina MNBA / DMAP40°C18 h80-88%Best for acid-sensitive R-groups.

Mechanistic Visualization

The success of the Yamaguchi esterification relies on the formation of a super-activated acyl-pyridinium species that overcomes the steric wall of the bridgehead methanol.

YamaguchiMechanism Acid Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride (Highly Reactive) Acid->MixedAnhydride TEA, 0°C TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPyridinium N-Acyl Pyridinium (Super-Electrophile) MixedAnhydride->AcylPyridinium DMAP Attack (Regioselective) DMAP DMAP (Nucleophilic Cat.) DMAP->AcylPyridinium Product Final Ester AcylPyridinium->Product Alcohol Attack (Rate Limiting Step) Substrate 2-Azabicyclo Alcohol Substrate->Product

Figure 1: Mechanism of Yamaguchi Esterification highlighting the critical Acyl-Pyridinium intermediate required to overcome steric hindrance.

Troubleshooting Guide

Issue: Low Conversion
  • Cause: Steric bulk of the bridgehead group prevents attack on the mixed anhydride.

  • Solution: Increase DMAP to 2.0 – 3.0 equivalents. DMAP acts not just as a base but as a nucleophilic transfer agent.[2][3] The concentration of the Acyl-pyridinium species must be maximized.

  • Solution: Switch solvent to Toluene and reflux. Higher temperatures increase the kinetic energy to overcome the activation barrier.

Issue: N-Acylation Observed
  • Cause: Loss of Boc group or incomplete protection.

  • Solution: Verify starting material purity by NMR. Ensure the reaction mixture does not become acidic (which could cleave Boc). Maintain excess TEA/DIPEA.

Issue: Product Hydrolysis during Workup
  • Cause: Bridgehead esters can be surprisingly labile or the basic conditions were too harsh.

  • Solution: Use buffered quench (Phosphate buffer pH 7) instead of strong base/acid washes.

References

  • Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Shiina, I., et al. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride."[2] Chemistry Letters, 31(3), 286–287. Link

  • Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[2][4] Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47–50.[2][4] Link

  • Boden, E. P., & Keck, G. E. "Proton-transfer steps in the Steglich esterification: a very useful variant for sterically hindered substrates." The Journal of Organic Chemistry, 50(13), 2394–2395. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Azabicyclo[2.2.2]octan-1-ylmethanol synthesis

Welcome to the Technical Support Center for the synthesis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing this highly valuable isoquinuclidine bioisostere.

This guide bypasses generic advice and focuses on the mechanistic causality behind reaction failures, providing field-proven, self-validating protocols to ensure high-yield isolation of your target compound.

Synthetic Workflow & Bottleneck Identification

The synthesis of 1-substituted isoquinuclidines generally relies on a two-stage approach: a Diels-Alder cycloaddition to build the bicyclic core, followed by the aggressive reduction of the bridgehead carboxylate to the target methanol derivative.

Pathway A Dihydropyridine + Dienophile (Starting Materials) B Diels-Alder Cycloaddition Bottleneck: Poor Conversion A->B C Isoquinuclidine-1-Carboxylate (Intermediate) B->C Lewis Acid Catalysis D LiAlH4 Reduction Bottleneck: Product Isolation C->D E 2-Azabicyclo[2.2.2]octan-1-ylmethanol (Target Product) D->E Fieser Workup

Fig 1: Synthetic pathway for 2-Azabicyclo[2.2.2]octan-1-ylmethanol highlighting yield bottlenecks.

Troubleshooting Guide & FAQs

Q1: My Diels-Alder cycloaddition to form the isoquinuclidine core is stalling at low conversion (<40%). Heating the reaction only causes decomposition. How can I drive this to completion? Mechanistic Causality: Uncatalyzed Diels-Alder reactions between dihydropyridines and less reactive dienophiles suffer from high activation energy barriers. Thermal forcing often leads to the polymerization of the dienophile or oxidation of the dihydropyridine. Solution: Implement Lewis acid catalysis. The addition of a Lewis acid (such as ZnCl₂ or AlCl₃) coordinates to the carbonyl oxygen of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This accelerates the reaction rate at lower temperatures (0 °C) and enhances endo-selectivity, affording the target isoquinuclidine in yields up to 59–99% depending on the substitution[1].

Q2: I am reducing 2-azabicyclo[2.2.2]octane-1-carboxylic acid using LiAlH₄, but LCMS shows incomplete conversion even after 12 hours of reflux. What is failing? Mechanistic Causality: The starting material is a zwitterionic amino acid, which has exceptionally poor solubility in ethereal solvents like THF. When LiAlH₄ is added, it immediately deprotonates the carboxylic acid to form an insoluble lithium carboxylate salt. This solid mass physically occludes the reactive carbonyl center from further hydride transfer. Solution: You must pre-esterify the carboxylic acid to a methyl or ethyl ester (e.g., using SOCl₂ in MeOH) before reduction. Alternatively, if reducing the free acid directly, you must use a massive excess of LiAlH₄ (at least 4.0 equivalents) under rigorous reflux to force the heterogeneous hydride transfer[2].

Q3: LCMS indicates complete reduction to the alcohol, but my isolated yield of 2-Azabicyclo[2.2.2]octan-1-ylmethanol is under 30%. Where is the product going? Mechanistic Causality: You are losing your product during the aqueous quench. 2-Azabicyclo[2.2.2]octan-1-ylmethanol is a highly polar, water-soluble amino alcohol. If you use a standard aqueous-organic extraction, the product will partition heavily into the aqueous layer or become irreversibly trapped in the gelatinous aluminum hydroxide emulsion. Solution: Abandon standard liquid-liquid extraction. You must use the Fieser Workup Method . This specific stoichiometric addition of water and NaOH converts the gelatinous aluminum hydroxides into a crisp, granular, filterable aluminate salt matrix, allowing you to wash the product out with hot THF[3].

Troubleshooting Start Low Yield in Reduction Step Check Is starting material fully consumed? (Check via LCMS/TLC) Start->Check No No: Incomplete Reaction Check->No Yes Yes: Product Loss in Workup Check->Yes Sol1 Pre-form methyl ester OR Increase LiAlH4 to 4.0 eq No->Sol1 Sol2 Implement Fieser Workup. Extract salts with hot THF. Yes->Sol2

Fig 2: Decision tree for troubleshooting low yields during the LiAlH4 reduction step.

Quantitative Optimization Data

The following tables summarize the critical parameters required to optimize both the cycloaddition and reduction stages.

Table 1: Effect of Lewis Acid on Diels-Alder Cycloaddition Yield Data demonstrates the necessity of Lewis acid coordination for less reactive dienophiles[1].

Lewis AcidConcentration (M)Temperature (°C)Isolated Yield (%)
None0.550Trace
AlEtCl₂0.5010
AlCl₃0.5043
ZnCl₂ 0.5 0 59

Table 2: Optimization of LiAlH₄ Reduction Workup for Polar Amino Alcohols Comparison of product recovery based on the physical state of the quenched aluminum salts.

Workup MethodPhysical State of Al SaltsProduct Recovery (%)
Standard Aqueous QuenchGelatinous emulsion< 30
Rochelle's Salt (KNaC₄H₄O₆)Biphasic liquid45 - 55
Fieser Method (n, n, 3n) Granular, filterable solid > 85

Validated Step-by-Step Methodologies

Protocol A: ZnCl₂-Catalyzed Diels-Alder Cycloaddition[1]

This protocol is designed to maximize conversion while suppressing thermal degradation.

  • Preparation: Flame-dry a round-bottom flask under argon.

  • Dissolution: Dissolve the dihydropyridine derivative (1.0 eq) and the dienophile (e.g., methyl acrylate, 5.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Catalyst Addition: Add anhydrous ZnCl₂ (1.1 eq) in a single portion.

    • Self-Validation Check: The solution will likely undergo a slight color change (darkening or yellowing), which visually confirms the successful coordination of the Lewis acid to the dienophile.

  • Reaction: Stir the mixture at 0 °C for 6 hours. Monitor the disappearance of the dihydropyridine via TLC (UV active).

  • Quench & Isolate: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: LiAlH₄ Reduction with Fieser Workup[2][3]

This protocol ensures complete reduction of the bridgehead ester/acid and prevents product sequestration in the aqueous phase.

  • Preparation: In a rigorously flame-dried flask under argon, suspend LiAlH₄ (4.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Substrate Addition: Dissolve the 2-azabicyclo[2.2.2]octane-1-carboxylate intermediate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Self-Validation Check: Vigorous hydrogen gas evolution will occur. Ensure venting is adequate.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 12 hours.

  • The Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
     grams  of LiAlH₄ originally used, execute the following additions sequentially and dropwise with vigorous stirring:
    
    • Add

      
       mL  of distilled H₂O.
      
    • Add

      
       mL  of 15% aqueous NaOH.
      
    • Add

      
       mL  of distilled H₂O.
      
  • Maturation: Remove the ice bath and stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: The grey, gelatinous mixture must transform into a suspension containing a crisp, white, granular precipitate. If it remains gelatinous, continue stirring or add a few extra drops of water until the granular texture is achieved.

  • Isolation: Filter the granular salts through a medium-porosity fritted funnel packed with a thin pad of Celite.

  • Extraction: Wash the filter cake extensively with hot THF (3 × 50 mL) to extract the highly polar 2-Azabicyclo[2.2.2]octan-1-ylmethanol from the salt matrix. Concentrate the filtrate in vacuo to yield the pure product.

References

  • Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Synthesis of 3,3,3-triphenylpropionic acid (and related 2-azabicyclo[2.2.2]octane reductions) Source: PrepChem URL:[Link][2]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications (via ResearchGate) URL:[Link][3]

Sources

Optimization

Technical Support Center: Purification of Polar Bicyclic Amino Alcohols

Welcome to the technical support center for the purification of polar bicyclic amino alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar bicyclic amino alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of compounds. Their inherent polarity, basicity, and potential for zwitterion formation demand specialized purification strategies beyond standard protocols. This resource provides in-depth, experience-driven troubleshooting advice and robust methodologies to streamline your workflow and enhance purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Question 1: My bicyclic amino alcohol is streaking badly or completely stuck on a standard silica gel column, even when using a high concentration of methanol in dichloromethane. What is causing this?

Answer: This is a classic problem arising from strong acid-base interactions between the basic nitrogen of your amino alcohol and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to irreversible adsorption or very slow, non-uniform elution, resulting in severe peak tailing or complete loss of the compound on the column.[2][3]

Root Cause Analysis:

  • Primary Interaction: The lone pair of electrons on the amine nitrogen forms a strong ionic bond with the acidic protons of the silica surface.

  • Secondary Interaction: The polar alcohol group also hydrogen bonds with the silica, but the amine interaction is dominant and the primary cause of tailing.[4]

Solutions:

  • Mobile Phase Modification (Competing Base): The most common and effective solution is to add a small amount of a competing base to your eluent.[1] This base "neutralizes" the acidic silanol sites, preventing your target molecule from binding irreversibly.[1][3]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., DCM/Methanol). TEA is volatile and easily removed under vacuum.[2][5]

    • Ammonium Hydroxide: For very basic or polar compounds, a solution of ammonium hydroxide in methanol (e.g., 2M NH3 in MeOH, used as the polar component of the eluent) can be highly effective.[6]

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the silanol groups and creates a more basic environment, ideal for purifying basic compounds.[1][2]

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative, though it has its own unique selectivity.

Question 2: I have successfully purified my amino alcohol using a TEA-modified eluent, but now I can't get rid of the residual triethylamine. How can I remove it?

Answer: Residual triethylamine is a frequent issue due to the formation of a stable acid-base salt with your product. Simple evaporation is often insufficient.

Solutions:

  • Azeotropic Removal with a Non-polar Solvent:

    • Dissolve your purified compound in a minimal amount of a solvent like methanol or DCM.

    • Add a large excess of a non-polar solvent like toluene or hexane.

    • Rotary evaporate the mixture. The TEA will co-evaporate with the solvent mixture. Repeat this process 2-3 times.

  • Acid-Base Extraction (Use with Caution):

    • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).

    • Wash gently with a dilute, weak acid solution (e.g., 1% citric acid or saturated ammonium chloride solution). This will protonate the TEA, making it water-soluble.

    • Warning: This method risks protonating your product, potentially making it water-soluble as well. This is only suitable if your product has low water solubility in its salt form. Always check a small aliquot first.

  • Lyophilization (Freeze-Drying): If your compound is not volatile, dissolving it in a solvent like water or a t-butanol/water mixture and then freeze-drying can effectively remove residual volatile amines.[7]

Question 3: My bicyclic amino alcohol is highly water-soluble and doesn't retain on a C18 reverse-phase column. It just elutes in the void volume. What are my options?

Answer: This is a common challenge for highly polar molecules in reverse-phase (RP) chromatography, where retention is based on hydrophobic interactions.[8] Your compound is too polar to interact with the non-polar C18 stationary phase. The ideal solution for this is Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9]

HILIC Explained:

  • HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase typical of reverse-phase chromatography (high organic, low aqueous).[9][10]

  • The mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[10][11] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[10][11]

Solution Strategy:

  • Switch to HILIC Mode: Use a standard silica flash column.[11]

  • Mobile Phase: Start with a high concentration of acetonitrile (ACN) and a low concentration of water (e.g., 95:5 ACN:H₂O).

  • Gradient Elution: Gradually increase the water content to elute your compound. Buffers (e.g., ammonium formate or ammonium acetate) can be added to the aqueous portion to improve peak shape.

  • Sample Injection: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase (high ACN content). Injecting in pure water can cause significant peak distortion.[10]

Question 4: My synthesis involves a palladium catalyst, and I'm struggling to remove the final traces of metal from my polar product. What methods are effective?

Answer: Removing residual heavy metals is critical, especially in drug development. For polar compounds, standard methods like silica plugs can be inefficient.

Solutions:

  • Specialized Scavengers:

    • Thiol-Functionalized Silica: Use a scavenger resin with thiol groups that chelate strongly with palladium. You can either pass a solution of your product through a cartridge of this resin or stir the resin with the solution and then filter.

    • Activated Carbon: While less specific, treatment with activated carbon can be effective at adsorbing residual metal catalysts.[12]

  • Ion-Exchange Chromatography: If your amino alcohol can be protonated to form a stable cation, cation-exchange chromatography can be used. The metal impurities may not bind or will bind with different affinity, allowing for separation.[12]

  • Precipitation/Crystallization: Carefully choosing a solvent/anti-solvent system can sometimes cause the desired compound to crystallize or precipitate, leaving the metal impurities behind in the solution.[13]

Frequently Asked Questions (FAQs)

Q: When should I choose Ion-Exchange (IEX) chromatography over HILIC?

A: The choice depends on the charge state of your molecule.

  • Use IEX when your bicyclic amino alcohol has a stable, permanent charge or can be reliably protonated at a specific pH.[14] IEX separates based on the strength of ionic interactions and can offer very high capacity and resolution for charged molecules.[15][16] It is an excellent choice for separating compounds with different charge states (e.g., primary vs. tertiary amines).[17]

  • Use HILIC for neutral but highly polar compounds, or for compounds that may be zwitterionic.[8] HILIC separates based on polarity and partitioning, making it more versatile for compounds whose charge is highly pH-dependent or that are not easily charged.[10]

Q: What is the best way to attempt crystallization of a highly polar, flexible bicyclic amino alcohol?

A: Crystallization of such molecules can be challenging but is the most effective purification method if successful.

  • Solvent System: Start by dissolving your compound in a minimal amount of a highly polar solvent in which it is very soluble (e.g., methanol, ethanol, or water).

  • Anti-Solvent Diffusion: Slowly add a less polar "anti-solvent" in which your compound is insoluble (e.g., acetonitrile, ethyl acetate, or THF) until slight turbidity appears.[18] You can also layer the anti-solvent on top of the concentrated solution and let it diffuse slowly.

  • Slow Evaporation: If the compound is stable, slow evaporation from a moderately polar solvent system at room temperature can yield crystals.[18]

  • Consider Salt Formation: If the freebase is difficult to crystallize, forming a salt (e.g., with HCl, tartaric acid, or other co-formers) can often create a more rigid, crystalline solid.[19]

Q: Can I use derivatization to simplify purification?

A: Yes, this is a viable strategy. Protecting the amine (e.g., as a Boc-carbamate) or the alcohol can drastically reduce the compound's polarity and eliminate the problematic basicity.[2] This allows for easy purification on standard silica gel. However, this adds two steps to your synthesis (protection and deprotection), so it must be weighed against the difficulty of direct purification.

Data & Methodologies

Table 1: Comparison of Primary Purification Techniques
TechniqueStationary PhaseTypical Mobile PhaseBest For...Key AdvantageMajor Drawback
Normal Phase (Modified) Silica GelHexane/EtOAc or DCM/MeOH with 0.5-2% TEA or NH₃Moderately polar aminesFast, inexpensive, high loadingPeak tailing without modifier; risk of irreversible adsorption.
HILIC Silica, Diol, AmideAcetonitrile/Water with buffer (e.g., Ammonium Acetate)Very polar, neutral, or zwitterionic compoundsExcellent retention for water-soluble compounds unretained by RP.Sensitive to injection solvent and water content; requires long equilibration times.[10]
Ion-Exchange (IEX) Cation-Exchange Resin (e.g., SCX)Aqueous buffers with increasing salt gradient or pH changeCompounds that are stably charged (protonated)High selectivity and capacity for charged molecules.[14]Limited to ionizable compounds; can require desalting post-purification.
Crystallization N/A (Solid State)Solvent/Anti-solvent pairsCompounds that can form an ordered crystal latticePotentially yields highest purity product in a single step; scalable.Can be difficult to screen conditions; may result in poor recovery.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is a starting point for purifying a basic bicyclic amino alcohol.

  • TLC Analysis:

    • Prepare a TLC developing chamber with your chosen eluent (e.g., 95:5 DCM:MeOH).

    • On a separate TLC plate, spot your crude material. In one lane, use the plain eluent. In a second lane, use the eluent modified with 1% triethylamine (TEA).

    • Observe the difference. The spot in the TEA-modified lane should be tighter and have a higher Rf value. This confirms that a basic modifier is necessary.

  • Column Preparation:

    • Select an appropriately sized silica gel column.

    • Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase (e.g., 100% DCM with 1% TEA) to ensure all silanol groups are neutralized.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity by introducing the polar solvent (e.g., run a gradient from 0% to 10% Methanol in DCM, keeping the TEA concentration constant at 1%).

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure, co-evaporating with toluene or hexane to remove residual TEA.

Protocol 2: HILIC Purification

This protocol is designed for highly polar compounds that are not retained in reverse-phase.

  • Method Development (Analytical HPLC):

    • If possible, develop a method on an analytical HILIC column (e.g., silica or amide phase).

    • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.

    • Run a gradient from 100% A to 100% B over 10-15 minutes to determine the approximate elution conditions.[11]

  • Column Preparation (Flash Chromatography):

    • Use a standard silica gel flash column.[11]

    • Equilibrate the column with at least 5-10 CV of the initial mobile phase (e.g., 95:5 ACN:H₂O with buffer) until the baseline is stable. HILIC equilibration is slower than normal phase.

  • Sample Loading:

    • Dissolve the sample in the initial mobile phase or a solvent with a higher organic ratio (e.g., 98:2 ACN:H₂O). Avoid dissolving the sample in pure water or DMSO.

  • Elution:

    • Run a gradient by slowly increasing the proportion of water in the mobile phase. A typical gradient might be from 5% water to 40% water over 10-20 CV.[10]

  • Fraction Collection & Analysis:

    • Collect and analyze fractions. The high ACN content of the mobile phase makes solvent removal relatively fast.

Visualization: Workflows & Logic

Diagram 1: Purification Strategy Selection

This decision tree guides the initial choice of purification methodology based on preliminary compound properties.

Purif_Strategy start Crude Product Analysis solubility Soluble in Water? start->solubility crystallize Attempt Crystallization / Precipitation start->crystallize Always consider first charge Easily Protonated? (pKa > 8) solubility->charge Yes chromatography Chromatography Needed solubility->chromatography No (Soluble in Organic) hilic HILIC charge->hilic No / Zwitterionic iex Ion-Exchange (Cation) charge->iex Yes, Stable Cation np_mod Normal Phase w/ Amine Modifier chromatography->np_mod

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Peak Tailing in Chromatography

This workflow outlines a logical process for diagnosing and solving poor peak shape for basic compounds.

Tailing_Troubleshoot start Problem: Severe Peak Tailing check_modifier Is a basic modifier (TEA, NH3) in the mobile phase? start->check_modifier add_modifier Action: Add 0.5-2% TEA or use NH3/MeOH check_modifier->add_modifier No increase_modifier Action: Increase modifier concentration check_modifier->increase_modifier Yes, but still tailing add_modifier->start Re-evaluate check_loading Is the column overloaded? increase_modifier->check_loading reduce_loading Action: Reduce sample load by 50% check_loading->reduce_loading Possibly change_sp Problem Persists: Change Stationary Phase check_loading->change_sp No reduce_loading->start Re-evaluate use_amine_silica Solution: Use Amine-functionalized Silica change_sp->use_amine_silica use_alumina Solution: Use Neutral Alumina change_sp->use_alumina

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Welcome to the technical support center for the resolution of 2-Azabicyclo[2.2.2]octan-1-ylmethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 2-Azabicyclo[2.2.2]octan-1-ylmethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separation for this specific bicyclic amino alcohol. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust, actionable solutions.

The 2-azabicyclo[2.2.2]octane scaffold is a key structural motif in a variety of pharmacologically active compounds.[1][2][3] The stereochemistry of the 1-ylmethanol substituent is often critical for biological activity, making the efficient separation of its enantiomers a crucial step in the synthesis of enantiopure drug candidates. This guide will cover the three primary methods for resolving this and similar chiral amino alcohols: classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This is often the first method attempted for the resolution of amines and is a widely used industrial process.[4][] It involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[6][7] These salts, having different physical properties, can then be separated by fractional crystallization.[6][7]

Frequently Asked Questions & Troubleshooting

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What should I do?

A1: This is a common issue and can be attributed to several factors:

  • Solvent Choice is Critical: The solubility of the diastereomeric salts is highly dependent on the solvent system. If the salts are too soluble, they will not crystallize. You may need to screen a variety of solvents with different polarities. A systematic approach is often best, starting with common solvents like ethanol, isopropanol, and acetonitrile, and then moving to solvent mixtures.[4]

  • Supersaturation: Crystallization requires a supersaturated solution. Try concentrating the solution by slowly evaporating the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization.

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratio of the chiral resolving agent to the racemic amine. While a 1:1 ratio is a good starting point, sometimes using a substoichiometric amount of the resolving agent can be beneficial.

Q2: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?

A2: Low d.e. indicates that the two diastereomeric salts have similar solubilities in the chosen solvent.

  • Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt.[8] This process can be repeated until the desired d.e. is achieved.

  • Solvent Screening: A different solvent system may provide better discrimination between the solubilities of the two salts.

  • Temperature Control: The crystallization temperature can significantly impact the selectivity. A slower, more controlled cooling process can lead to purer crystals.

Q3: I've separated the diastereomeric salts, but how do I recover the free enantiopure amino alcohol?

A3: To recover the enantiomerically pure amine, you need to break the salt. This is typically done by treating the diastereomeric salt with a base, such as sodium hydroxide or potassium carbonate, to neutralize the chiral acid.[8] The free amine can then be extracted into an organic solvent.

Experimental Protocol: Resolution with Tartaric Acid

This protocol provides a general framework. Optimization of solvents and temperatures will likely be necessary.

  • Salt Formation: Dissolve racemic 2-Azabicyclo[2.2.2]octan-1-ylmethanol in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using a suitable analytical technique, such as NMR spectroscopy or HPLC.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the liberated free amine with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate to obtain the enantiopure amino alcohol.

Workflow for Diastereomeric Salt Resolution

G racemate Racemic Amino Alcohol salt_formation Diastereomeric Salt Formation racemate->salt_formation chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->salt_formation solvent Solvent System solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation solid Less Soluble Diastereomeric Salt (Solid) base_treatment Base Treatment solid->base_treatment liquid More Soluble Diastereomeric Salt (in Mother Liquor) racemization Racemization & Recycle (Optional) liquid->racemization separation->solid Solid separation->liquid Liquid enantiomer1 Enantiomer 1 base_treatment->enantiomer1

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, often lipases or proteases, to differentiate between enantiomers.[9] For an amino alcohol, this typically involves the enantioselective acylation of the alcohol or amine functionality, or the hydrolysis of a corresponding ester or amide derivative.[10]

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic reaction is very slow or not proceeding. What are the possible causes?

A1: Several factors can influence enzyme activity:

  • Enzyme Choice: Not all enzymes will be effective. It is often necessary to screen a panel of enzymes (e.g., various lipases like Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with good activity and enantioselectivity for your substrate.[11]

  • Solvent: The choice of organic solvent is crucial. Non-polar organic solvents like hexane, heptane, or toluene are often preferred as they maintain the enzyme's active conformation.

  • Water Content: The amount of water in the system can be critical, especially for hydrolytic enzymes. In transesterification reactions, the system should be anhydrous to prevent competing hydrolysis.

  • Temperature: Each enzyme has an optimal temperature range. Temperatures that are too high can lead to denaturation, while temperatures that are too low will result in slow reaction rates.

Q2: The enantioselectivity of my enzymatic resolution is low. How can I improve it?

A2: Low enantioselectivity (E-value) is a common challenge.

  • Acyl Donor: In acylation reactions, the nature of the acyl donor can significantly impact enantioselectivity. Screening different acyl donors (e.g., vinyl acetate, isopropenyl acetate) is recommended.[12]

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

  • Immobilization: Using an immobilized enzyme can sometimes improve its stability and enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Acylation

This is a representative protocol for kinetic resolution.

  • Reaction Setup: To a solution of racemic 2-Azabicyclo[2.2.2]octan-1-ylmethanol in an anhydrous organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B) to the reaction mixture.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor the progress by a suitable analytical method (e.g., chiral HPLC or GC) to determine the enantiomeric excess (e.e.) of the substrate and product.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: The resulting mixture contains one enantiomer of the acylated product and the unreacted enantiomer of the starting alcohol. These can be separated by standard chromatographic techniques (e.g., column chromatography).

Data Summary for Enzymatic Resolution
EnzymeAcyl DonorSolventTemperature (°C)Typical e.e. (Substrate)Typical e.e. (Product)
Lipase from Candida antarctica (CALB)Vinyl AcetateToluene40-50>95%>95%
Lipase from Pseudomonas cepaciaIsopropenyl AcetateHeptane30-40VariableVariable
Lipase from Candida cylindraceaEthyl AcetateDiisopropyl EtherRoom Temp.VariableVariable

Note: These are representative conditions and will require optimization for the specific substrate.

Chiral Chromatography

Direct separation of enantiomers by chiral chromatography is a powerful analytical and preparative technique.[13] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[14]

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing any separation of the enantiomers on my chiral column.

A1: A lack of resolution can be due to several factors:

  • Incorrect Column Choice: The selection of the CSP is the most critical parameter.[15] For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[15]

  • Mobile Phase Composition: The mobile phase composition, particularly the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane, heptane) in normal phase chromatography, is crucial.[15] Small changes can have a large impact on resolution.

  • Additives: For basic compounds like amino alcohols, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[15]

Q2: The peaks for my enantiomers are broad and tailing.

A2: Poor peak shape is often due to secondary interactions between the basic amine and the stationary phase.

  • Use of Additives: As mentioned above, adding a basic modifier like DEA (typically 0.1%) to the mobile phase can mitigate these interactions.[15]

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for method development.

  • Column Selection: Choose a suitable chiral stationary phase, for example, a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent and a polar modifier (e.g., n-Hexane/Isopropanol 80:20 v/v). Add a basic modifier (e.g., 0.1% Diethylamine). Degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Dissolve the racemic 2-Azabicyclo[2.2.2]octan-1-ylmethanol in the mobile phase and inject a small volume onto the column.

  • Detection: Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or a chiral detector like a polarimeter).

  • Optimization: If separation is not optimal, systematically vary the ratio of the mobile phase components and the concentration of the additive.

Logical Flow for Chiral Chromatography Method Development

G start Start: Racemic Mixture csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection mobile_phase Initial Mobile Phase (e.g., Hexane/IPA) csp_selection->mobile_phase injection Inject Sample mobile_phase->injection analysis Analyze Chromatogram injection->analysis resolution_check Resolution Achieved? analysis->resolution_check peak_shape_check Good Peak Shape? resolution_check->peak_shape_check Yes optimize_mp Optimize Mobile Phase (Vary Modifier %) resolution_check->optimize_mp No add_modifier Add Basic Modifier (e.g., DEA) peak_shape_check->add_modifier No end End: Baseline Separation peak_shape_check->end Yes optimize_mp->injection add_modifier->injection

Caption: Method development workflow for chiral HPLC separation.

References

  • Hönig, H., Seufer-Wasserthal, P., & Fülöp, F. (1989). Enzymatic resolutions of cyclic amino alcohol precursors. Journal of the Chemical Society, Perkin Transactions 1, 2341-2345. [Link]

  • Hönig, H., Seufer-Wasserthal, P., & Fülöp, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. RSC Publishing. [Link]

  • de Almeida, L. S., et al. (2024). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]

  • Zhang, L., et al. (2012). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[15][15][15]octan-3-amine by pre-column derivatization high performance liquid chromatography. ResearchGate. [Link]

  • Wikipedia. (2023). Chiral resolution. Wikipedia. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons, Inc.
  • de Almeida, L. S., et al. (2024). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. [Link]

  • Péter, A., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(4), 200-208. [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948-3959. [Link]

  • ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane. ResearchGate. [Link]

  • Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(1), 1-15. [Link]

  • Szatmári, I., & Fülöp, F. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. University of Liverpool. [Link]

  • Dolan, J. (2019). Enantiomer Separations. LCGC North America. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]

  • Wang, Y., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67-71. [Link]

  • Almansa, C., et al. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 30(9), 1140-1150. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Oketani, R., et al. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]

  • Naemura, K., et al. (1992). Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations. Journal of the Chemical Society, Perkin Transactions 1, (18), 2337-2343. [Link]

  • PubChem. (n.d.). 2-azabicyclo[2.2.2]octan-1-ylmethanol. PubChem. [Link]

  • Kadyrov, A. A., et al. (2000). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 10(4), 146-148. [Link]

  • Pfizer Inc. (2007). Chiral salt resolution. U.S.
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Optimization

Technical Support Center: Troubleshooting Crystallization of 2-Azabicyclo[2.2.2]octan-1-ylmethanol Salts

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing salts of 2-Azabicyclo[2.2.2]octan-1-ylmethanol. The unique bridged bicyclic structure o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing salts of 2-Azabicyclo[2.2.2]octan-1-ylmethanol. The unique bridged bicyclic structure of this amine can present specific challenges during salt formation and crystallization. This document provides in-depth, experience-based solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: My 2-Azabicyclo[2.2.2]octan-1-ylmethanol salt refuses to crystallize and remains an oil. What are the primary causes and solutions?

This is a common issue, often referred to as "oiling out." It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1]

Underlying Causes & Explanations:

  • High Solute Purity is Crucial: Even small amounts of impurities can significantly disrupt the crystal lattice formation, leading to an oily precipitate.[2] Impurities can act as "lattice disruptors," preventing the ordered arrangement of molecules required for crystallization.

  • Supersaturation Level is Too High: If the solution is too concentrated, the molecules may not have sufficient time to orient themselves into a crystal lattice before crashing out of the solution as a disordered, oily phase.

  • Inappropriate Solvent Choice: The solvent plays a critical role in mediating the interactions between solute molecules.[3] A solvent that is too "good" will keep the salt dissolved even at lower temperatures, while a solvent that is too "poor" can cause the salt to precipitate too rapidly as an oil.

Troubleshooting Protocol:

  • Verify Purity: Before attempting crystallization, ensure the purity of your 2-Azabicyclo[2.2.2]octan-1-ylmethanol free base and the selected acid. Standard analytical techniques such as NMR, LC-MS, and elemental analysis are recommended.[4]

  • Solvent Screening: Conduct small-scale crystallization trials with a variety of solvents. A good starting point is to use a solvent in which the salt is soluble when hot but sparingly soluble at room temperature or below.[5]

  • Optimize Cooling Rate: Slow, controlled cooling is often key to obtaining well-defined crystals.[1] Rapid cooling can shock the system, leading to the formation of an amorphous oil.

  • Seeding: Introduce a seed crystal (if available) to the supersaturated solution. This provides a template for crystal growth and can help to overcome the kinetic barrier to nucleation.[1]

  • Anti-Solvent Addition: If a single solvent system is not effective, consider an anti-solvent crystallization. Dissolve the salt in a "good" solvent and then slowly add a "poor" solvent in which the salt is insoluble. This should be done dropwise at a constant temperature until turbidity is observed, followed by gentle heating to redissolve and then slow cooling.

Q2: I've successfully formed crystals, but they are very small or needle-like. How can I obtain larger, more well-defined crystals suitable for analysis?

The morphology of crystals is influenced by a variety of factors, including the solvent environment and the rate of crystal growth.

Underlying Causes & Explanations:

  • Rapid Nucleation: If nucleation occurs too quickly, a large number of small crystals will form instead of a smaller number of large crystals.

  • Solvent Effects: The solvent can interact with different crystal faces, influencing their growth rates and ultimately the final crystal habit.[3]

  • Presence of Impurities: As with oiling out, impurities can affect crystal morphology by adsorbing onto specific crystal faces and inhibiting their growth.

Troubleshooting Protocol:

  • Slow Down the Crystallization Process:

    • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment.

    • Decrease the supersaturation: Use a slightly larger volume of solvent to dissolve the salt. While this may reduce the overall yield, it can promote the growth of larger crystals.[6]

  • Solvent System Optimization:

    • Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow down diffusion and lead to the growth of larger crystals.

    • Consider vapor diffusion, where a less volatile solvent containing the dissolved salt is allowed to slowly equilibrate with a more volatile anti-solvent.[5]

  • pH Adjustment: For salts of a basic compound like 2-Azabicyclo[2.2.2]octan-1-ylmethanol, the pH of the solution can influence crystal habit. Small adjustments to the stoichiometry of the acid may be beneficial.

Q3: My crystallization yields are consistently low. What strategies can I employ to improve the recovery of my salt?

Low yields can be frustrating, but there are several systematic approaches to address this issue.

Underlying Causes & Explanations:

  • Incomplete Precipitation: The salt may have significant solubility in the mother liquor even at low temperatures.

  • Losses During Workup: Material can be lost during filtration and washing steps.

  • Sub-optimal Stoichiometry: An incorrect ratio of the free base to the acid can result in incomplete salt formation.

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Choose a solvent system where the salt has a steep solubility curve—highly soluble at elevated temperatures and poorly soluble at low temperatures.

    • After crystallization, cool the mother liquor for an extended period to maximize precipitation.

  • Minimize Losses During Isolation:

    • Wash the crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

    • Ensure the filtration apparatus is properly sealed to prevent loss of product.

  • Confirm Stoichiometry:

    • Use precise measurements for the free base and the acid.

    • Consider a slight excess of the acid to ensure complete protonation of the amine.

Q4: I am observing different crystal forms (polymorphs) of the same salt. How can I control the polymorphic outcome?

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[7][8][9]

Underlying Causes & Explanations:

  • Thermodynamic vs. Kinetic Control: The formation of a particular polymorph can be under either thermodynamic or kinetic control. The most stable form is thermodynamically favored, but a less stable (metastable) form may crystallize first under certain conditions.

  • Influence of Experimental Conditions: The choice of solvent, cooling rate, and temperature can all influence which polymorph is obtained.[10]

Troubleshooting Protocol:

  • Systematic Screening: Conduct a thorough polymorph screen by varying crystallization conditions, including:

    • Solvents: Use a wide range of solvents with different polarities and hydrogen bonding capabilities.

    • Temperatures: Attempt crystallization at different temperatures.

    • Cooling Rates: Compare the results of rapid cooling versus slow, controlled cooling.

  • Characterization of Polymorphs: It is essential to characterize the different crystal forms obtained using techniques such as:

    • X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.[11][12]

    • Differential Scanning Calorimetry (DSC): To determine the melting points and thermal behavior of different polymorphs.[9][11][12]

    • Thermogravimetric Analysis (TGA): To assess the presence of solvates.[12]

  • Seeding: Once a desired polymorph has been identified and isolated, it can be used as a seed crystal in subsequent crystallizations to promote the formation of that specific form.

II. Experimental Workflows & Data Presentation

Workflow for Troubleshooting Crystallization

Troubleshooting_Crystallization Start Start: Crystallization Issue Identified (e.g., Oiling Out, Poor Crystal Form) Purity Step 1: Verify Purity of Starting Materials (NMR, LC-MS) Start->Purity Solvent_Screen Step 2: Perform Small-Scale Solvent Screen (Varying Polarity & H-bonding) Purity->Solvent_Screen Cooling Step 3: Optimize Cooling Rate (Slow vs. Rapid Cooling) Solvent_Screen->Cooling Seeding Step 4: Attempt Seeding (If Seed Crystals are Available) Cooling->Seeding Anti_Solvent Step 5: Try Anti-Solvent Crystallization Seeding->Anti_Solvent Characterize Step 6: Characterize Solid Form (XRPD, DSC, TGA) Anti_Solvent->Characterize Success Successful Crystallization: Desired Crystal Form Obtained Characterize->Success

Caption: A systematic workflow for troubleshooting common crystallization problems.

Table 1: Recommended Solvents for Screening
Solvent ClassExamplesProperties to Consider
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding capabilities, can solvate both the cation and anion.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity, can be effective for less polar salts.
Esters Ethyl AcetateGood for inducing crystallization of moderately polar salts.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Often used as anti-solvents due to their low polarity.
Hydrocarbons Heptane, TolueneNon-polar, primarily used as anti-solvents.
Nitriles AcetonitrilePolar aprotic, can be a good choice for salts with delocalized charges.
General Protocol for Anti-Solvent Crystallization
  • Dissolve the 2-Azabicyclo[2.2.2]octan-1-ylmethanol salt in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Slowly add a "poor" solvent (anti-solvent) dropwise with continuous stirring.

  • Continue adding the anti-solvent until a slight turbidity persists.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

III. In-Depth Technical Discussion

The Role of the Bicyclic Ring System

The rigid, bicyclic structure of 2-Azabicyclo[2.2.2]octan-1-ylmethanol can influence its crystallization behavior. The fixed conformation of the ring system may lead to specific packing arrangements in the crystal lattice. This can sometimes make it more challenging to find suitable crystallization conditions compared to more flexible acyclic amines.

Understanding Salt Formation and pKa

For successful salt formation, a general rule of thumb is that the difference in pKa between the base (2-Azabicyclo[2.2.2]octan-1-ylmethanol) and the acid should be at least 2-3 units to ensure complete proton transfer.[13] However, it's important to remember that pKa values are typically measured in aqueous solutions and can vary in organic solvents.[13]

Polymorphism and its Implications

The discovery of multiple polymorphs is not uncommon for pharmaceutical salts.[10][14] It is imperative to identify the most stable polymorph for development, as metastable forms can convert to the stable form over time, potentially altering the drug's physical properties. A comprehensive solid-state characterization is therefore a non-negotiable step in the development of any crystalline salt.[15]

IV. References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.

  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.

  • Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology.

  • Method of crystallizing salts from aqueous solutions. Google Patents.

  • Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. Benchchem.

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. ResearchGate.

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments.

  • New Theory Demystifies Crystallization Process. NC State News.

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. U.S. Food and Drug Administration.

  • Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC.

  • How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together.

  • Crystallography Analysis. Intertek.

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications.

  • Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate.

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. PMC.

  • 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.

  • Solid Form Developability Evaluation. Crystal Pharmatech.

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Society of Chemical Industry.

  • Process for preparing 2-(1-azabicyclo 2.2.2!oct-3-yl)-2,3,3A,4,5,6-hexahydro-1H-benz de!isoquinolin-1-one. Google Patents.

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. ACS Publications.

  • The Physical Chemistry of Salt Screening. CatSci.

  • How to salt screen using the Crystal 16. Technobis.

  • Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. Google Patents.

  • Guide for crystallization. University of Geneva.

  • An improved preparation of 2-azabicyclo[2.2.2]octane. ResearchGate.

  • 2-azabicyclo[2.2.2]octan-1-ylmethanol,hydrochloride. Sigma-Aldrich.

  • Crystallization Tips. Hampton Research.

  • The formation of the salt and neutral molecule cocrystal from equimolar solution of heliamine and bicyclo[2.2.1]hept-5-ene-endo-2,3-dicarboxylic acid. ResearchGate.

  • Crystal packing arrangement, chain conformation and physicochemical properties of gemfibrozil amine salts. University of Huddersfield Repository.

  • Ammonium Chloride Crystallization Principles: Cooling Crystallization vs. Salting-Out. Pump Knowledge.

  • Application Note: Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. Benchchem.

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed.

  • (2-azabicyclo[2.2.2]octan-1-yl)methanol. Sunway Pharm Ltd.

  • Crystallization process guide. ANDRITZ.

  • 2-azabicyclo[2.2.2]octan-1-ylmethanol. PubChemLite.

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.

  • Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol. Benchchem.

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. PMC.

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC.

  • Production of amine salts of carboxylic acids. Google Patents.

  • United States Patent. Google Patents.

  • Need help with antisolvent crystallization of small molecule. Reddit.

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Azabicyclo[2.2.2]octane Synthesis

As a Senior Application Scientist, I frequently consult with researchers struggling to construct the 2-azabicyclo[2.2.2]octane (isoquinuclidine) core. This bridged bicyclic amine is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to construct the 2-azabicyclo[2.2.2]octane (isoquinuclidine) core. This bridged bicyclic amine is a privileged scaffold in medicinal chemistry, functioning as a conformationally locked bioisostere for piperidine. However, its synthesis is thermodynamically demanding and kinetically sensitive.

Whether you are utilizing Diels-Alder cycloadditions, multicomponent cascade reactions, or thermal lactamization, precise temperature control is the difference between a high-yielding stereoselective reaction and complete starting material decomposition. This technical guide addresses the causality behind experimental choices and provides self-validating protocols to troubleshoot your workflows.

Section 1: Diels-Alder Cycloadditions (The 1,2-Dihydropyridine Route)

The most common approach to the isoquinuclidine core is the Diels-Alder [4+2] cycloaddition of 1,2-dihydropyridines (1,2-DHPs) with dienophiles.

G A 1,2-Dihydropyridine (1,2-DHP) B Highly Reactive Dienophile (e.g., N-phenyl maleimide) A->B D Less Reactive Dienophile (e.g., Methyl acrylate) A->D C Room Temp (20-25°C) Kinetic Control B->C H Isoquinuclidine Core (2-azabicyclo[2.2.2]octane) C->H E Thermal Activation (105°C) Risk: DHP Aromatization D->E F Lewis Acid Catalysis (e.g., TiCl4) D->F E->H G Cryogenic Temp (-78°C) High endo-selectivity F->G G->H

Reaction pathway decision tree for 1,2-DHP Diels-Alder cycloadditions.

FAQ & Troubleshooting

Q: Why does my 1,2-DHP decompose when I heat the Diels-Alder reaction with unactivated dienophiles? A: 1,2-DHPs are highly prone to oxidation and aromatization back to stable pyridines at elevated temperatures. While highly reactive dienophiles like N-phenyl maleimide can undergo efficient cycloaddition at room temperature within 16 hours[1], less reactive dienophiles (like methyl acrylate) traditionally require forcing conditions, such as heating neat to 105 °C[1]. At these high temperatures, the kinetic barrier for the cycloaddition is overcome, but the competing thermodynamic driving force for aromatization leads to significant yield loss and complex reaction mixtures.

Q: How can I achieve high endo-selectivity without using destructive high temperatures? A: By employing Lewis acid catalysis (e.g., TiCl₄, Ti(i-PrO)₂Cl₂), you lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, drastically reducing the required activation energy. This allows the reaction to proceed at cryogenic temperatures (e.g., -78 °C)[2]. At -78 °C, the reaction is strictly under kinetic control, maximizing endo-selectivity due to secondary orbital interactions, while completely suppressing the thermal aromatization of the sensitive 1,2-DHP diene[2].

Data Summary: Temperature and Catalyst Effects
DienophileCatalystTemp (°C)Time (h)Yield (%)SelectivityReference
N-phenyl maleimideNone20-25 (RT)16Highendo only[1]
Methyl acrylateNone10524HighMixed[1]
N-acryloyl sultamTiCl₄ (1 eq)-78242697% d.e.[2]
N-acryloyl sultamTiCl₄ (2 eq)-78249199% d.e.[2]
Protocol 1: Lewis Acid-Mediated Cryogenic Diels-Alder Synthesis
  • Preparation: Charge a flame-dried Schlenk flask with the dienophile (1.0 equiv) and anhydrous CH₂Cl₂ under an argon atmosphere.

  • Thermal Equilibration: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add the Lewis acid (e.g., 2.0 equiv of TiCl₄). Stir for 15 minutes to allow complete complexation.

  • Diene Addition: Slowly add the 1,2-DHP (1.2 equiv) as a solution in CH₂Cl₂ down the side of the flask to pre-cool the droplets.

  • Incubation: Maintain the reaction at -78 °C for 24 hours. Mechanistic note: The low temperature ensures kinetic control and prevents diene aromatization.

  • Self-Validating Quench: Quench the reaction at -78 °C with saturated aqueous NaHCO₃ before removing the cooling bath. If you allow the Lewis acid complex to warm before quenching, you will trigger rapid retro-Diels-Alder or decomposition pathways, instantly crashing your yield.

  • Isolation: Warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 2: High-Temperature Thermal Lactamization

An alternative, highly scalable route avoids DHPs entirely by starting from p-aminobenzoic acid (PABA), relying on extreme thermal conditions to force a structural rearrangement.

Workflow Start Start: PABA Hydrogenation Mix cis/trans-4-aminocyclohexane carboxylic acid mixture Start->Mix Heat Thermal Epimerization (250°C, Neat) Mix->Heat Overcomes activation energy barrier Lactam Bicyclic Lactam Intermediate Heat->Lactam Diaxial conformation forces cyclization Reduce Red-Al Reduction (Reflux) Lactam->Reduce Product 2-azabicyclo[2.2.2]octane Reduce->Product

High-temperature thermal lactamization workflow from PABA.

FAQ & Troubleshooting

Q: I am synthesizing isoquinuclidine from PABA. Why is the 250 °C heating step failing to produce the bicyclic lactam? A: The initial hydrogenation of PABA yields a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid (typically an 80:20 ratio)[3]. For intramolecular cyclization to occur, the amino and carboxylic acid groups must adopt a diaxial conformation on the cyclohexane ring. The extreme temperature of 250 °C is not merely for condensation; it provides the massive activation energy required for the thermal epimerization of the cis-isomer to the trans-isomer[3]. Only the trans-isomer can adopt the necessary diaxial chair conformation to extrude water and form the bridged lactam.

Protocol 2: High-Temperature Epimerization & Lactamization
  • Setup: Place the 80:20 cis/trans mixture of 4-aminocyclohexanecarboxylic acid into a flask equipped with a short-path distillation head to remove water.

  • Heating: Heat the neat solid to an internal temperature of 250 °C using a sand bath or high-temperature heating mantle.

  • Self-Validating Step: Monitor the distillation head. The generation of water vapor is a stoichiometric indicator of lactamization progress. If water evolution ceases but starting material remains, your internal temperature has likely dropped below the 250 °C threshold required for epimerization.

  • Isolation: Cool the resulting dark melt and purify the bicyclic lactam via vacuum sublimation.

  • Reduction: Subject the purified lactam to Red-Al reduction at reflux to yield the final 2-azabicyclo[2.2.2]octane core[3].

Section 3: Multicomponent Aza-Diels-Alder Reactions

Q: Can microwave irradiation replace conventional heating for aza-Diels-Alder multicomponent reactions? A: Yes, and it is highly recommended. In the one-pot synthesis of 2-azabicyclo[2.2.2]octan-5-ones via the condensation of an amine, an aldehyde, and an enone, conventional prolonged heating often leads to complex degradation mixtures due to the thermal instability of the in situ generated imine intermediate. Microwave irradiation, combined with a mild catalyst like molecular iodine (I₂), rapidly accelerates the[4+2] cycloaddition[4]. This localized, rapid heating completes the reaction in minutes rather than hours, effectively outcompeting the thermal degradation pathways and preserving the integrity of the bicyclic product[4].

References
  • Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction - nih.
  • An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst - nii.ac.
  • Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction - walshmedicalmedia.
  • An improved preparation of 2-azabicyclo[2.2.2]octane - researchgate.

Sources

Optimization

removing impurities from crude 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Technical Support Center: Purification of 2-Azabicyclo[2.2.2]octan-1-ylmethanol Introduction: Defining the Challenge Welcome to the technical support hub. You are likely working with 2-azabicyclo[2.2.2]octan-1-ylmethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Introduction: Defining the Challenge

Welcome to the technical support hub. You are likely working with 2-azabicyclo[2.2.2]octan-1-ylmethanol (CAS: 1630906-36-3 for the HCl salt), a structural isomer of the more common quinuclidine-4-methanol.

Unlike standard lipophilic organics, this bridgehead-substituted isoquinuclidine is a polar amino-alcohol . This duality creates a specific set of purification challenges:

  • Amine Tailing: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing streaking.

  • Water Solubility: The compound partitions poorly into standard organic solvents (DCM, Et2O) during aqueous workup.

  • Inorganic Chelation: If synthesized via hydride reduction (e.g., LiAlH4), the amino-alcohol moiety forms stable, gelatinous complexes with aluminum salts, trapping your product.

This guide provides autonomous, field-tested workflows to resolve these specific bottlenecks.

Module 1: Removing Inorganic "Sludge" (Aluminum/Boron Salts)

The Scenario: You performed a reduction (using LiAlH4 or DIBAL) on the precursor ester/acid. Upon quenching, you have a white/grey emulsion that will not separate, or your yield is impossibly low because the salts have trapped the product.

The Solution: Do not use acid to break the emulsion (it will protonate your amine and trap it in the water). Use the Rochelle’s Salt Method or Fieser Workup .

Protocol A: The Rochelle’s Salt Method (Recommended)

Best for: Large scale (>1g) where filtration is slow.

  • Quench: Dilute reaction mixture with diethyl ether (or THF). Cool to 0°C.[1]

  • Add: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt). Use 20 mL per gram of hydride reagent used.

  • Stir: Vigorously stir at room temperature.

    • Critical Checkpoint: You must stir until two clear, distinct layers appear. This can take 1–4 hours. The tartrate chelates the aluminum, releasing your amino-alcohol.

  • Separate: The organic layer contains your crude amine. The aqueous layer holds the aluminum.

Protocol B: The Fieser Method (Modified for Amino Alcohols)

Best for: Small scale (<1g) or when minimum water volume is required.

For every x grams of LiAlH4 used:

  • Add x mL water (Caution: Exothermic).

  • Add x mL 15% aqueous NaOH.

  • Add 3x mL water.

  • The Modification: Add anhydrous

    
     directly to the stirring mixture. This creates a granular precipitate rather than a slime.
    
  • Filter through Celite.[2] Wash the cake with 10% Methanol in DCM (pure DCM often fails to desorb polar amines from the aluminum cake).

Module 2: Extraction of Highly Polar Amines

The Scenario: Your TLC shows product, but after standard extraction (DCM/Water), the organic layer is empty.

The Science: 2-Azabicyclo[2.2.2]octan-1-ylmethanol is highly polar. At neutral pH, it may partition into water. At acidic pH, it is 100% water-soluble.

The Protocol: n-Butanol Extraction

  • pH Adjustment: Ensure the aqueous phase is pH > 12 (using NaOH). This ensures the amine is completely deprotonated (free base).

  • Solvent Choice: Do not use DCM. Use n-Butanol .[1]

    • Why? n-Butanol has high polarity and can extract water-soluble amines that DCM misses.

  • Procedure: Extract the aqueous phase 3x with n-Butanol.

  • Concentration: n-Butanol has a high boiling point (117°C). Co-evaporate with heptane or toluene on the rotovap to lower the effective boiling point and remove the solvent.

Module 3: Chromatography Troubleshooting (The "Streak")

The Scenario: On a silica column, your product does not elute as a spot. It streaks from the baseline to the solvent front, or it never elutes at all.

The Solution: You must deactivate the silica.[3]

Mobile Phase Systems:

System Composition Application

| Basic Modifier | DCM : MeOH :


 (90:9:1) | Standard.  The ammonia competes for silanol sites, allowing the amine to flow. |
| Triethylamine  | DCM : MeOH : 

(95:4:1) | Alternative. Use if ammonia is unavailable. Note:

is harder to remove (high boiling point). | | Neutral Alumina | DCM : MeOH (Variable) | Advanced. Alumina is less acidic than silica. Use "Neutral" or "Basic" grade Alumina to avoid tailing entirely. |

Visualization:

  • Ninhydrin Stain: Essential. The secondary amine will stain distinct red/purple.

  • Iodine Chamber: Effective for the general bicyclic skeleton.

  • UV: Likely weak/non-existent unless you have a chromophore attached. Do not rely on UV.

Decision Logic: Purification Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reduction) Quench Quench Method Selection Start->Quench Rochelle Rochelle's Salt (Stir until clear layers) Quench->Rochelle Large Scale Fieser Fieser Workup (Wash cake w/ MeOH:DCM) Quench->Fieser Small Scale Extraction Extraction Strategy Rochelle->Extraction Fieser->Extraction SolventCheck Is product highly water soluble? Extraction->SolventCheck DCM DCM Extraction (Standard) SolventCheck->DCM No (Lipophilic) Butanol n-Butanol Extraction (High Polarity) SolventCheck->Butanol Yes (Polar) Purification Final Purification DCM->Purification Butanol->Purification SaltForm Salt Formation (HCl/Tartrate) Recrystallize Purification->SaltForm Preferred (High Purity) Column Column Chromatography (DCM:MeOH:NH4OH) Purification->Column If Oil/Complex Mix

Caption: Logical workflow for isolating polar bicyclic amino-alcohols from reduction mixtures.

FAQ: Common Pitfalls

Q: My product is an oil, but the literature says it should be a solid. What happened? A: Free base bicyclic amino-alcohols are often low-melting solids or oils. They are also hygroscopic (absorb water), which turns them into oils.

  • Fix: Convert it to a salt. Dissolve the oil in minimal ethanol and add HCl (in ether or dioxane) or Tartaric Acid. The salt (e.g., Hydrochloride) will likely crystallize and is much more stable [1].

Q: I see two spots on TLC that are very close. Isomers? A: Possibly. If you synthesized the bridgehead methanol from a ketone or alkene precursor, you might have diastereomers or regioisomers. However, ensure one spot isn't the N-oxide.

  • Test: Treat a small sample with reducing agent (triphenylphosphine). If the upper spot disappears, it was the N-oxide formed by air oxidation.

Q: Can I sublime this compound? A: Yes. Isoquinuclidine derivatives are globular and often sublime well.

  • Protocol: High vacuum (<0.1 mmHg), moderate heat (50-80°C). This is excellent for removing non-volatile inorganic salts without extraction [2].

References

  • Sigma-Aldrich. (2023).[4] 2-azabicyclo[2.2.2]octan-1-ylmethanol, hydrochloride Safety Data Sheet & Properties.Link

  • BenchChem. (2025).[3][5] Application Notes and Protocols for the Purification of Bicyclic Amino Alcohols.Link

  • Organic Syntheses. (1993). Reduction of Amino Acids to Amino Alcohols: Workup Procedures. Org.[2][5] Synth. Coll. Vol. 8, p. 528.[2] Link

  • Google Patents. (2016). Process for the preparation of amino alcohol derivatives (WO2016067182A2).Link

Sources

Troubleshooting

storage conditions to prevent oxidation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Technical Support Center: 2-Azabicyclo[2.2.2]octan-1-ylmethanol A Guide to Preventing Oxidation and Ensuring Compound Integrity Welcome to the technical support center for 2-Azabicyclo[2.2.2]octan-1-ylmethanol. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Azabicyclo[2.2.2]octan-1-ylmethanol

A Guide to Preventing Oxidation and Ensuring Compound Integrity

Welcome to the technical support center for 2-Azabicyclo[2.2.2]octan-1-ylmethanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and frequently asked questions regarding the proper storage and handling of this valuable synthetic building block. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your experiments. This resource is structured to provide not just protocols, but the scientific reasoning behind them, ensuring the long-term integrity of your 2-Azabicyclo[2.2.2]octan-1-ylmethanol supply.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of 2-Azabicyclo[2.2.2]octan-1-ylmethanol.

Q1: What is 2-Azabicyclo[2.2.2]octan-1-ylmethanol, and why is it susceptible to oxidation?

2-Azabicyclo[2.2.2]octan-1-ylmethanol is a bicyclic amino alcohol. Its unique bridged structure is valuable in medicinal chemistry for creating rigid scaffolds in drug candidates.[1][2] However, its chemical structure contains two functional groups that are susceptible to oxidation: a secondary amine within the bicyclic core and a primary alcohol. The lone pair of electrons on the nitrogen atom and the hydroxyl group can be attacked by oxidizing agents, primarily atmospheric oxygen.

Q2: What are the primary environmental factors that promote oxidation?

Several factors can accelerate the oxidative degradation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol:

  • Atmospheric Oxygen: This is the most significant factor. Direct exposure to air can lead to the slow oxidation of both the amine and alcohol functionalities.

  • Heat: Increased temperatures provide the activation energy needed to initiate and accelerate oxidation reactions.[3][4][5][6]

  • Light: UV light, in particular, can generate free radicals that catalyze oxidative processes.[5]

  • Moisture (Hygroscopicity): The compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water can participate in certain degradation pathways and may contain dissolved oxygen.

  • Metal Contaminants: Trace amounts of transition metals, potentially introduced by spatulas or storage vessels, can act as potent catalysts for oxidation.

Q3: What are the ideal storage conditions for this compound?

To mitigate the risks outlined above, a multi-faceted storage strategy is essential. The following table summarizes the recommended conditions based on safety data sheets and best practices for analogous compounds.[3][4][6][7]

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)Slows down the rate of chemical reactions, including oxidation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing it from reacting with the compound.
Light Amber or Opaque ContainerProtects the compound from light-induced degradation.[5]
Container Tightly Sealed, Clean Glass VialPrevents exposure to air and moisture.[3][4][5][6] Glass is preferred over plastic to avoid potential leaching and incompatibility.[4]

Q4: How can I tell if my sample of 2-Azabicyclo[2.2.2]octan-1-ylmethanol has oxidized?

Oxidation can manifest in several ways:

  • Visual Changes: The pure compound is typically a solid.[7] Any discoloration (e.g., developing a yellow or brown tint), or change in consistency may indicate degradation.

  • Solubility Issues: The formation of insoluble particulates can be a sign of polymerization or the creation of less soluble degradation products.

  • Inconsistent Experimental Results: The most common indicator is a drop in yield, the appearance of unexpected side products, or a complete failure of a reaction where the compound is a starting material.

For definitive confirmation, analytical methods are required.

Analytical TechniqueWhat It Detects
Thin-Layer Chromatography (TLC) Appearance of new spots with different Rf values, indicating impurities.
Nuclear Magnetic Resonance (NMR) Changes in chemical shifts or the appearance of new peaks, particularly in the regions associated with aldehydes, carboxylic acids, or N-oxides.
Liquid Chromatography-Mass Spectrometry (LC-MS) Appearance of new peaks in the chromatogram with masses corresponding to potential oxidation products (e.g., M+16 for a mono-oxygenated species).
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance or broadening of peaks in the carbonyl region (~1700 cm⁻¹) could suggest oxidation of the alcohol to an aldehyde or carboxylic acid.

Visualizing the Challenge: Potential Oxidation Pathways

To better understand the necessity of these precautions, the following diagram illustrates the potential sites of oxidation on the 2-Azabicyclo[2.2.2]octan-1-ylmethanol molecule.

OxidationPathways cluster_0 Core Compound cluster_1 Oxidation Products Compound 2-Azabicyclo[2.2.2]octan-1-ylmethanol (C₈H₁₅NO) Aldehyde Aldehyde Derivative (Oxidation at Alcohol) Compound->Aldehyde [O] N_Oxide N-Oxide Derivative (Oxidation at Amine) Compound->N_Oxide [O] CarboxylicAcid Carboxylic Acid Derivative (Further Oxidation) Aldehyde->CarboxylicAcid [O]

Caption: Potential oxidative degradation pathways of 2-Azabicyclo[2.2.2]octan-1-ylmethanol.

Troubleshooting Guide

If you suspect compound degradation, this guide provides a logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Problem Observed: Unexpected experimental results or visible change in compound. CheckStorage Review Storage Conditions: - Temperature (2-8°C)? - Inert atmosphere? - Tightly sealed? - Protected from light? Start->CheckStorage CheckHandling Review Handling Technique: - Minimized exposure to air? - Used clean equipment? - Dispensed under inert gas? Start->CheckHandling AnalyticalTest Perform Analytical Purity Check (e.g., TLC, LC-MS, NMR) CheckStorage->AnalyticalTest CheckHandling->AnalyticalTest PurityFail Result: Impurities Detected AnalyticalTest->PurityFail No PurityPass Result: Compound is Pure AnalyticalTest->PurityPass Yes Purify Can the compound be purified? (e.g., column chromatography) PurityFail->Purify InvestigateOther Action: Investigate other experimental variables (reagents, solvents, conditions). PurityPass->InvestigateOther Discard Action: Discard old stock. Procure new, verified material. Implement correct storage. Purify->Discard No UsePurified Action: Use purified material. Implement correct storage for future. Purify->UsePurified Yes

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol minimizes the risk of contaminating and degrading the main stock of the compound.

  • Preparation: Move the main container of 2-Azabicyclo[2.2.2]octan-1-ylmethanol from cold storage to a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the cold container when opened.

  • Inert Atmosphere: Perform all operations inside a glovebox or on a Schlenk line under a positive pressure of dry argon or nitrogen.

  • Dispensing: Use a clean, dry glass syringe or a clean spatula to transfer the desired amount of the compound into a pre-weighed, amber glass vial.

  • Sealing: Immediately flush the headspace of the new aliquot vial with inert gas before tightly sealing the cap. Use caps with chemically resistant liners (e.g., PTFE).

  • Main Stock Storage: Before returning the main stock container to cold storage, flush the headspace with inert gas and ensure it is sealed tightly.

  • Labeling and Storage: Clearly label the new aliquot with the compound name, date, and concentration (if dissolved). Store the aliquot and the main stock at 2-8 °C, protected from light.[7]

Protocol 2: Qualitative Purity Check by Thin-Layer Chromatography (TLC)

This is a rapid method to assess for the presence of non-polar impurities, which can be indicative of oxidation.

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a similar solution from a new or trusted batch to use as a reference standard, if available.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution and the reference solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 Dichloromethane:Methanol). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate stain, which reacts with oxidizable groups).

  • Analysis: Compare the spot(s) from your sample to the reference. The appearance of new spots or significant streaking in the sample lane that is not present in the reference lane suggests the presence of impurities.

References

  • ITW Reagents. (2025, November 3).
  • U.S. Food & Drug Administration. (n.d.).
  • Merck Millipore. (2025, November 6).
  • Sigma-Aldrich. (n.d.). 2-azabicyclo[2.2.2]octan-1-ylmethanol,hydrochloride.
  • Thermo Fisher Scientific. (2015, February 12).
  • Cee, V. J., et al. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Tetrahedron Letters.
  • Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Optimization

Technical Support Center: Chromatographic Separation of Isoquinuclidine Isomers

Welcome to the technical support center for the chromatographic separation of isoquinuclidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of isoquinuclidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. The isoquinuclidine core is a key structural motif in many natural products and pharmacologically active molecules, making the ability to separate its isomers critical for research and development.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of isoquinuclidine isomers due to its versatility and high resolving power.[4] Chiral HPLC, in particular, is an indispensable tool for resolving enantiomers.[5]

HPLC Troubleshooting and FAQs

Q1: I'm observing poor resolution between my isoquinuclidine isomers using a standard C18 column. What are my next steps?

A1: Poor resolution on a standard C18 column is a common issue due to the subtle structural differences between isoquinuclidine isomers.[6] Here’s a systematic approach to improving your separation:

  • Mobile Phase pH Adjustment: The pKa values of isoquinuclidine isomers are often very close, making mobile phase pH a critical parameter.[6] Small adjustments can significantly alter the ionization state of your analytes and, consequently, their interaction with the stationary phase. It is recommended to screen a pH range around the pKa of your isomers.[6]

  • Evaluate Different Stationary Phases: If pH optimization is insufficient, consider stationary phases that offer different separation mechanisms. Phenyl-hexyl or biphenyl phases can provide alternative selectivities through pi-pi interactions with the isoquinuclidine ring system.[6]

  • Consider Ion-Pair Reagents: For basic isoquinuclidine compounds, adding an ion-pair reagent to the mobile phase can improve retention and resolution.[6]

Q2: My peak shapes are tailing significantly for my basic isoquinuclidine analytes. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds in reversed-phase HPLC is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[7][8] Here are some troubleshooting steps:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, reducing peak tailing.

  • Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the residual silanol groups and improve peak symmetry.[8][9][10]

  • Lower Mobile Phase pH: Decreasing the mobile phase pH can suppress the ionization of silanol groups, thereby reducing their interaction with your basic analytes.[8]

Q3: I am trying to separate enantiomers of a substituted isoquinuclidine, but I am not getting any separation on my achiral column. What should I do?

A3: Enantiomers have identical physicochemical properties in an achiral environment, so they will not be separated on a standard achiral column.[11] You will need to employ a chiral separation strategy. The most direct approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including isoquinuclidine derivatives.[12][13][14]

Experimental Protocol: Chiral HPLC Method Development for Isoquinuclidine Enantiomers

This protocol outlines a general approach for developing a chiral HPLC method for the separation of isoquinuclidine enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Columns: Screen a minimum of two to three different polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
  • Mobile Phases:
  • Normal Phase: Start with a simple mobile phase like n-hexane/isopropanol (90:10 v/v) with 0.1% diethylamine.
  • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., 20 mM ammonium bicarbonate, pH 9.0).

2. Optimization of the Mobile Phase:

  • Once partial separation is observed, systematically vary the ratio of the organic modifier to the aqueous or non-polar phase.
  • For normal phase, adjust the concentration of the alcohol modifier.
  • For reversed phase, evaluate the effect of different organic modifiers (acetonitrile vs. methanol) and the buffer pH and concentration.

3. Temperature Optimization:

  • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can significantly impact selectivity in chiral separations.[14]

4. Flow Rate Adjustment:

  • If resolution is still not optimal, a lower flow rate can sometimes improve separation by allowing more time for interactions with the stationary phase.[12]
Data Summary: Typical Starting Conditions for Chiral HPLC
ParameterNormal PhaseReversed Phase
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak series)Polysaccharide-based, Protein-based
Mobile Phase n-Hexane/Ethanol/Isopropanol with a basic additive (e.g., DEA)Acetonitrile/Methanol with aqueous buffer (e.g., ammonium bicarbonate)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature 25°C (ambient)25°C (ambient)
Detection UV (if chromophore is present), MS, or ELSDUV (if chromophore is present), MS, or ELSD
Workflow for HPLC Troubleshooting

Caption: Troubleshooting workflow for common HPLC issues.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable isoquinuclidine isomers.[15] For less volatile or highly polar isomers, derivatization is often necessary to improve their chromatographic properties.[16]

GC Troubleshooting and FAQs

Q1: My isoquinuclidine sample is not volatile enough for GC analysis. What are my options?

A1: Derivatization is the most common approach to increase the volatility of polar compounds for GC analysis.[16] For isoquinuclidines containing hydroxyl or amine functionalities, acylation or silylation are effective derivatization strategies. This not only increases volatility but can also improve peak shape and detector response.[16]

Q2: I am seeing broad, tailing peaks for my isoquinuclidine isomers. How can I improve the peak shape?

A2: Broad and tailing peaks in GC can be caused by several factors:

  • Active Sites in the Inlet or Column: The injector liner and the column itself can have active sites that interact with polar analytes. Using a deactivated liner and a column specifically designed for basic compounds can significantly improve peak shape.

  • Suboptimal Temperature Program: A slow temperature ramp or an initial temperature that is too high can lead to peak broadening. Optimizing the temperature program is crucial.

  • Column Overloading: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try injecting a more dilute sample.[17]

Q3: How do I choose the right GC column for separating isoquinuclidine isomers?

A3: The choice of GC column depends on the polarity of your isomers and whether they are derivatized.[15]

  • For non-polar to moderately polar isomers: A 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is a good general-purpose column.[16]

  • For more polar isomers: A more polar stationary phase, such as a polyethylene glycol (WAX) column, may provide better separation.

  • For chiral separations: A chiral GC column, often containing a cyclodextrin derivative as the stationary phase, is necessary to resolve enantiomers.

Experimental Protocol: GC-MS Analysis of Isoquinuclidine Isomers (with Derivatization)

This protocol provides a general procedure for the analysis of hydroxyl-containing isoquinuclidine isomers by GC-MS after derivatization.

1. Derivatization (Silylation):

  • To a dry vial, add approximately 1 mg of the isoquinuclidine isomer sample.
  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
  • Cap the vial tightly and heat at 60-70°C for 30 minutes.
  • Allow the sample to cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet: Splitless mode at 250°C.
  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.
Data Summary: Typical GC Columns for Isoquinuclidine Analysis
Stationary PhasePolarityTypical Applications
5% Phenyl-methylpolysiloxaneLowGeneral purpose, good for a wide range of derivatized and underivatized isomers.
Polyethylene Glycol (WAX)HighMore polar isomers, especially those with hydrogen bonding capabilities.
Cyclodextrin-basedChiralEnantiomeric separations.
Diagram: GC Method Development Workflow

Caption: Workflow for developing a GC method for isoquinuclidine analysis.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[11][18][19] It is particularly well-suited for the separation of isoquinuclidine isomers.[20][21]

SFC Troubleshooting and FAQs

Q1: Why should I consider SFC over HPLC for my chiral isoquinuclidine separation?

A1: SFC offers several key advantages for chiral separations:[18][19]

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss of efficiency.[11][18]

  • Green Chemistry: SFC primarily uses supercritical CO2, a non-toxic and environmentally friendly solvent, significantly reducing the consumption of organic solvents.[18]

  • Unique Selectivity: SFC can provide different and sometimes better selectivity for chiral compounds compared to HPLC.[11]

Q2: I'm having trouble with peak shape in my SFC separation. What could be the issue?

A2: Peak shape problems in SFC can often be traced back to the mobile phase composition or the back pressure regulator (BPR).

  • Modifier and Additive: The choice and percentage of the organic modifier (co-solvent) and additive are critical. For basic compounds like isoquinuclidines, a basic additive (e.g., diethylamine) is often necessary to achieve good peak shapes.

  • Back Pressure: The BPR maintains the supercritical state of the mobile phase. Inconsistent back pressure can lead to phase changes and distorted peaks. Ensure your BPR is functioning correctly and set to an appropriate pressure (typically >100 bar).

Q3: Can I use my existing HPLC chiral columns for SFC?

A3: Yes, many modern chiral stationary phases designed for HPLC are also compatible with SFC.[11][19] Polysaccharide-based CSPs are widely used and perform very well in SFC for the separation of a broad range of chiral compounds.[19]

Experimental Protocol: Chiral SFC Method Screening for Isoquinuclidine Isomers

This protocol describes a screening approach for developing a chiral SFC method.

1. Column and Co-solvent Screening:

  • Columns: Screen a set of at least three different polysaccharide-based chiral columns.
  • Co-solvents: Screen methanol, ethanol, and isopropanol as co-solvents, each containing 0.1-0.2% diethylamine.
  • Gradient: Run a generic gradient from 5% to 40% co-solvent over 5-10 minutes.

2. Optimization of Promising Conditions:

  • For any conditions that show partial or full separation, perform further optimization.
  • Gradient Optimization: Adjust the slope and range of the gradient.
  • Isocratic Hold: If the peaks are close together, an isocratic method may provide better resolution.
  • Temperature and Back Pressure: Evaluate the effect of column temperature (e.g., 35°C, 40°C, 45°C) and back pressure (e.g., 120 bar, 150 bar, 180 bar).
Data Summary: Typical SFC Screening Parameters
ParameterSetting
Columns 3-4 different polysaccharide-based CSPs
Co-solvents Methanol, Ethanol, Isopropanol (each with 0.2% DEA)
Gradient 5-40% co-solvent in 5 minutes
Flow Rate 3-4 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV/PDA
Diagram: SFC Method Development Strategy

Caption: A systematic approach to chiral SFC method development.

General Troubleshooting

This section addresses common issues that can arise regardless of the specific chromatographic technique being used.

Q1: I am observing carryover from one injection to the next. How can I prevent this?

A1: Carryover is caused by residual sample remaining in the injection system.

  • Injector Wash: Ensure your autosampler's wash solvent is strong enough to dissolve your isoquinuclidine isomers completely. A mixture that mimics a strong point in your gradient is often effective.

  • Needle and Seat Cleaning: The injector needle and seat can be sources of carryover. Implement a rigorous cleaning procedure or replace these components if necessary.

Q2: My retention times are shifting between runs. What is causing this instability?

A2: Retention time instability can be due to several factors:[17][22]

  • Mobile Phase Preparation: Inconsistently prepared mobile phases can lead to drift in retention times. Ensure accurate and precise preparation for every batch.[17]

  • Column Temperature: Fluctuations in the column temperature can cause retention times to shift. Use a column oven to maintain a constant temperature.[22]

  • Pump Performance: Issues with the pump, such as worn seals or check valves, can lead to inconsistent flow rates and retention time variability.[17] Regular pump maintenance is essential.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradients.

Q3: I am not seeing any peaks for my sample. What should I check first?

A3: A complete loss of signal can be alarming, but it is often due to a simple issue.

  • Sample Preparation: Double-check your sample preparation procedure. Was the sample dissolved in the correct solvent? Is it at the expected concentration?

  • Injection Process: Verify that the autosampler is correctly picking up and injecting your sample. Check for air bubbles in the sample vial.

  • Detector Settings: Ensure your detector is turned on and set to the correct parameters (e.g., wavelength for UV, mass range for MS).

  • System Connections: Check all tubing and connections for leaks or blockages. A loose fitting can prevent the sample from reaching the detector.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Vertex AI Search.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). RSC Publishing.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020, November 11). LCGC International.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). Benchchem.
  • Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. (n.d.). RSC Publishing.
  • Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. (n.d.). PMC.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate.
  • Separation of Isoquinoline on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Isoquinuclidines: A Review of Chemical and Pharmacological Properties. (n.d.). ResearchGate.
  • Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction. (2013, February 1). PubMed.
  • (S)-Aceclidine: A Comprehensive Technical Guide to Synthesis and Purification. (n.d.). Benchchem.
  • Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. (2025, November 6). PMC.
  • Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide. (n.d.). Benchchem.
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. (2016, September 27). SciSpace.
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization | Request PDF. (n.d.). ResearchGate.
  • Accepted Manuscript. (2018, April 6). CONICET.
  • A process of method development: A chromatographic approach. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI.
  • SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. (n.d.). Revue Roumaine de Chimie.
  • Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation. (2024, February 22). PubMed.
  • Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. (2005, September 15). PubMed.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.
  • Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. (2025, August 7). ResearchGate.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Pharmaceutica Analytica Acta.
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017, March 16). Molnar Institute.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. (2011, May 8). ACG Publications.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2013, December 5). MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 2-azabicyclo[2.2....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 2-azabicyclo[2.2.2]octane framework is a key scaffold in medicinal chemistry, prized for its rigid conformational properties that can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Azabicyclo[2.2.2]octan-1-ylmethanol, a representative member of this class.

Due to the limited availability of public domain experimental spectra for 2-Azabicyclo[2.2.2]octan-1-ylmethanol, this guide will focus on a detailed, principled interpretation of its expected ¹H NMR spectrum. This interpretation is grounded in fundamental NMR theory and supported by comparative data from structurally related analogs, such as quinuclidine and other bicyclic amino alcohols. By understanding the factors that govern the chemical shifts and coupling constants in these rigid systems, researchers can gain valuable insights for the structural verification of their own synthesized compounds.

The Structural Landscape: 2-Azabicyclo[2.2.2]octan-1-ylmethanol

The rigid, cage-like structure of the 2-azabicyclo[2.2.2]octane core significantly influences the magnetic environment of its protons. This rigidity limits conformational flexibility, resulting in well-defined and often complex splitting patterns in the ¹H NMR spectrum. The presence of a nitrogen atom and a hydroxyl group introduces additional electronic effects that further differentiate the proton signals.

Caption: Molecular structure of 2-Azabicyclo[2.2.2]octan-1-ylmethanol.

Interpreting the ¹H NMR Spectrum: A Principled Approach

The interpretation of a ¹H NMR spectrum involves the analysis of four key features: the number of signals, their chemical shifts (δ), their integration, and the multiplicity (splitting pattern) of each signal.[4][5][6]

Expected ¹H NMR Data for 2-Azabicyclo[2.2.2]octan-1-ylmethanol

The following table outlines the anticipated ¹H NMR spectral data for the target molecule, based on established principles of chemical shifts and coupling constants in related bicyclic systems.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Bridgehead CH2.8 - 3.2Multiplet
CH₂ adjacent to N2.9 - 3.5Multiplets
Other Bicyclic CH₂1.5 - 2.2Multiplets
CH₂OH3.5 - 3.8Doublet of Doublets (or two doublets)Diastereotopic protons, geminal and vicinal coupling
NH1.5 - 3.0 (broad)Singlet (broad)
OH2.0 - 4.0 (broad)Singlet (broad)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Comparative Analysis with Structural Analogs

A powerful strategy for structural elucidation is the comparison of spectral data with known, structurally similar compounds. For 2-Azabicyclo[2.2.2]octan-1-ylmethanol, relevant analogs include the parent 2-azabicyclo[2.2.2]octane and the well-characterized quinuclidine.

Compound Bridgehead CH (ppm) CH₂ adjacent to N (ppm) Other Bicyclic CH₂ (ppm) Reference
Quinuclidine 1.532.851.73[7]
Quinuclidine HCl 1.943.322.16[8]
2-Azabicyclo[2.2.1]heptan-2-yl)ethanol (Predicted) 2.5 - 2.82.6 - 2.9 (N-CH₂ ethanol)~25 - 40 (¹³C)[9]

The data from quinuclidine and its hydrochloride salt provide a valuable baseline.[7][8] The downfield shift of all protons upon protonation of the nitrogen in quinuclidine hydrochloride highlights the significant deshielding effect of a positive charge. In 2-Azabicyclo[2.2.2]octan-1-ylmethanol, the electron-withdrawing effects of the nitrogen and the hydroxyl group are expected to shift the signals of nearby protons downfield. The predicted data for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, while a different ring system, further supports the expected chemical shift ranges for protons on and adjacent to the bicyclic core.[9]

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Sample Purity: Ensure the sample is free of residual solvents and other impurities by drying under high vacuum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice, but other solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be necessary depending on the compound's polarity.[10][11][12] Note that acidic impurities in CDCl₃ can protonate the amine, leading to peak broadening or shifts.[12]

  • Concentration: For a standard ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10][13]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[13]

  • Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).[10]

Data Acquisition

The following is a representative workflow for acquiring a standard ¹H NMR spectrum.

cluster_workflow ¹H NMR Data Acquisition Workflow A Prepare Sample B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters C->D E Acquire FID D->E F Process Data (FT, Phasing, Baseline Correction) E->F G Analyze Spectrum F->G

Caption: A typical workflow for ¹H NMR data acquisition.

A standard set of acquisition parameters for a ¹H NMR experiment on a 400 MHz spectrometer would include:

  • Pulse Width: A 30-45° pulse is often used to allow for a shorter relaxation delay.[14]

  • Spectral Width: Typically set to 12-15 ppm to encompass all proton signals.[15][16]

  • Acquisition Time: Usually 2-4 seconds, which is sufficient for good digital resolution.[17]

  • Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative spectra.[16]

  • Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[17]

For more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for determining proton-proton and proton-carbon correlations, respectively.

Conclusion

The ¹H NMR spectrum of 2-Azabicyclo[2.2.2]octan-1-ylmethanol is expected to exhibit a set of complex but interpretable signals that are highly characteristic of its rigid bicyclic structure. Through a careful analysis of chemical shifts, coupling constants, and multiplicities, and by drawing comparisons with structurally related analogs, a confident structural assignment can be made. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, which is the foundation of accurate spectroscopic interpretation. As a key building block in medicinal chemistry, a thorough understanding of the NMR properties of 2-Azabicyclo[2.2.2]octan-1-ylmethanol and related compounds is essential for advancing drug discovery efforts.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Basic NMR Concepts. (n.d.). Boston University Chemical Instrumentation Center. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

  • NMR data acquisition. (n.d.). Retrieved from [Link]

  • Sample preparation. (n.d.). Retrieved from [Link]

  • The Acquisition Parameters. (n.d.). Retrieved from [Link]

  • Supporting information Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. (n.d.). The M. S. University of Baroda. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Interpreting 1H NMR. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Matsuno, K., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4372-4376.
  • Coluccini, C., et al. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization.
  • Certificate of analysis: Quinuclidine, 97+%. (n.d.). ThermoFisher. Retrieved from [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 45(26), 5325–5332.
  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
  • 2-Azabicyclo(2.2.2)octane. (n.d.). PubChem. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • 2-azabicyclo[2.2.2]octan-1-ylmethanol. (n.d.). PubChemLite. Retrieved from [Link]

  • Al-Hiari, Y. M. (2025). Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives by Cycloaddition and Ring Transformation.
  • Interpreting Proton NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Syntheses of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2024, April 13). The Journal of Organic Chemistry.
  • γ-Amino Alcohols via Organocascade Reactions Involving Dienamine C
  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. (n.d.). FULIR.
  • Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. (2025, November 26). Synfacts.

Sources

Comparative

mass spectrometry fragmentation patterns of isoquinuclidine derivatives

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Bioanalysis of Isoquinuclidine Derivatives As a Senior Application Scientist, I frequently encounter the analytical challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Bioanalysis of Isoquinuclidine Derivatives

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with characterizing complex alkaloid scaffolds. Isoquinuclidine (2-azabicyclo[2.2.2]octane) derivatives—most notably the Tabernanthe iboga alkaloids like ibogaine and noribogaine—are gaining immense traction in drug development for their unique ability to modulate serotonin and dopamine transporters (SERT/DAT) and their potential in treating substance use disorders[1].

However, quantifying these compounds in complex biological matrices or identifying novel synthetic analogs requires a robust, mechanistically grounded analytical strategy. This guide objectively compares the performance of Triple Quadrupole (QqQ) MRM workflows against High-Resolution Mass Spectrometry (HRMS) platforms, providing the experimental data and self-validating protocols necessary to master the fragmentation patterns of isoquinuclidine derivatives.

Mechanistic Grounding: The Isoquinuclidine Fragmentation Pathway

To optimize any mass spectrometry method, we must first understand the causality behind the molecule's behavior in the gas phase. Isoquinuclidine derivatives feature a rigid, bridged bicyclic system linked to an aromatic or indole core.

In positive electrospray ionization (ESI+), the basic nitrogen of the 2-azabicyclo[2.2.2]octane ring is the preferred site of protonation due to its high proton affinity. When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes a predictable and highly diagnostic fragmentation:

  • Aliphatic Bridge Cleavage: The kinetic energy transferred during collision induces the cleavage of the C-C and C-N bonds linking the isoquinuclidine ring to the indole core.

  • Charge Retention: Because the nitrogen on the cleaved ethyl-isoquinuclidine fragment is highly basic, it preferentially retains the charge, yielding an exceptionally stable product ion at m/z 122.10. This ion dominates the MS/MS spectrum as the base peak and serves as the universal quantifier[2].

  • Complementary Core Ions: The complementary fragments representing the indole core (e.g., m/z 174.10 for ibogaine, m/z 160.08 for noribogaine) serve as highly specific qualifier ions to confirm structural identity[3].

Isoquinuclidine_Fragmentation Precursor Protonated Precursor Ibogaine [M+H]+ m/z 311.20 CID Collisional Activation CID / HCD Precursor->CID ESI+ Frag1 Isoquinuclidine Fragment m/z 122.10 (Quantifier) CID->Frag1 Aliphatic Bridge Cleavage Frag2 Indole Core Fragment m/z 174.10 (Qualifier) CID->Frag2 Ibogaine Specific Frag3 Demethylated Core m/z 160.08 (Qualifier) CID->Frag3 Noribogaine Specific Metabolite Phase I Metabolite Noribogaine [M+H]+ m/z 297.18 Metabolite->CID ESI+

Mass spectrometry fragmentation pathways of ibogaine and noribogaine via CID/HCD.

Platform Comparison: QqQ vs. HRMS

Choosing the right MS platform depends entirely on whether your goal is high-throughput bioanalysis or structural elucidation.

  • Triple Quadrupole (QqQ) MS/MS: The gold standard for targeted pharmacokinetics (PK). By operating in Multiple Reaction Monitoring (MRM) mode, QqQ platforms filter out matrix noise, offering unmatched sensitivity and a wide dynamic range. However, they rely on nominal mass, making them blind to unexpected metabolites.

  • High-Resolution MS (Q-TOF or Orbitrap): Essential for drug discovery and metabolomics. HRMS provides exact mass measurements (<5 ppm error), which is critical for resolving isobaric interferences and identifying Phase II metabolites (e.g., noribogaine glucuronide) where in-source fragmentation might otherwise lead to false quantification on a QqQ.

Table 1: Quantitative Comparison of Platform Performance Metrics

MetricTriple Quadrupole (QqQ) MRMHigh-Resolution MS (Q-TOF/Orbitrap)
Primary Application Targeted PK/PD BioanalysisStructural Elucidation & Metabolite ID
Mass Accuracy Nominal (~0.1 Da)Exact Mass (< 5 ppm error)
Sensitivity (LOD) Sub-picogram/mL (Excellent)Low-picogram/mL (Good)
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Data Acquisition Pre-defined MRM transitionsFull Scan / Data-Dependent MS2 (ddMS2)

Table 2: Characteristic MRM Transitions and HRMS Exact Masses

CompoundFormulaExact Mass [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)
Ibogaine C20H26N2O311.2118122.10 (Isoquinuclidine)174.10 (Methoxy-indole)
Noribogaine C19H24N2O297.1961122.10 (Isoquinuclidine)160.08 (Hydroxy-indole)
Ibogamine C19H24N2281.2012122.10 (Isoquinuclidine)144.10 (Indole core)

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, every analytical method must be a self-validating system. The following protocol incorporates physical chemistry principles to maximize recovery and uses internal controls to flag matrix effects.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: The aliphatic nitrogen of the isoquinuclidine ring has a pKa of ~8.1. To extract these compounds from biological fluids (plasma, urine) into an organic solvent, the matrix must be basified to ensure the analytes are in their un-ionized, lipophilic free-base form.

  • Spike 200 µL of the biological sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Ibogaine-d3). Self-Validation: The SIL-IS will co-elute with the analyte, perfectly correcting for any downstream extraction losses or ESI ion suppression.

  • Add 100 µL of saturated NH4Cl buffer adjusted to pH 9.5[3].

  • Extract with 1 mL of methylene chloride/isopropanol (95:5, v/v)[3]. Vortex for 5 minutes and centrifuge at 10,000 x g.

  • Transfer the organic layer, evaporate under nitrogen, and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Chromatographic Separation

Causality: A sharp chromatographic peak increases the signal-to-noise ratio. Using acidic modifiers forces the basic nitrogen into a permanently protonated state, preventing secondary interactions with residual silanols on the column stationary phase.

  • Column: Sub-2-µm C18 column (e.g., 2.1 × 50 mm) maintained at 40 °C.

  • Mobile Phase: Solvent A is Water + 0.1% Formic Acid; Solvent B is Acetonitrile + 0.1% Formic Acid[2].

  • Gradient: Run a ballistic gradient from 10% B to 100% B over 5 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Optimization

Causality: The ratio of the m/z 122 quantifier to the m/z 174 qualifier is highly dependent on Collision Energy (CE). Too low CE results in poor fragmentation (low sensitivity); too high CE obliterates the indole qualifier ion.

  • Ionization: ESI Positive mode. Set capillary voltage to 3.5 kV.

  • CE Tuning: Perform a product ion scan while ramping CE from 10 eV to 50 eV. Optimal CE for the m/z 122 transition is typically ~30-35 eV, while the m/z 174 transition requires a lower CE of ~20-25 eV.

  • Self-Validation (Matrix Effect Mapping): Perform a post-column infusion. Continuously infuse a 100 ng/mL standard of ibogaine directly into the MS source while injecting a blank matrix extract through the LC. Monitor the baseline for dips—if suppression zones overlap with your analyte's retention time, the chromatography gradient must be adjusted.

Workflow S1 Sample Prep Liquid-Liquid Extraction pH 9.5 S2 Chromatography UHPLC C18 Gradient 0.1% Formic Acid S1->S2 S3 Ionization ESI Positive Mode Minimize In-Source Frag S2->S3 S4 Mass Analysis QqQ (MRM) or HRMS (Full Scan/ddMS2) S3->S4 S5 Data Processing Quantification & Structural ID S4->S5

Step-by-step LC-MS/MS analytical workflow for isoquinuclidine derivatives.

Conclusion & Recommendations

For routine therapeutic drug monitoring or PK studies of isoquinuclidine derivatives, the Triple Quadrupole (QqQ) platform is the undisputed choice due to its superior sensitivity and ability to lock onto the diagnostic m/z 122 fragment. However, if your laboratory is engaged in the discovery of novel tropane-replaced analogs or mapping complex metabolic pathways, investing in a High-Resolution Q-TOF or Orbitrap system is mandatory to prevent misidentification caused by isobaric species or in-source fragmentation of Phase II conjugates.

References

1.1 - bioRxiv[1] 2.2 - PMC / NIH[2] 3.3 - PubMed / NIH[3] 4.4 - ResearchGate[4]

Sources

Validation

X-ray crystallography data for 2-Azabicyclo[2.2.2]octan-1-ylmethanol

The following guide serves as a strategic technical framework for the structural validation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (also known as 1-hydroxymethyl-isoquinuclidine). As no direct crystallographic depositi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a strategic technical framework for the structural validation of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (also known as 1-hydroxymethyl-isoquinuclidine).

As no direct crystallographic deposition (CIF) currently exists in the open Cambridge Structural Database (CSD) for the free base of this specific intermediate, this guide outlines the experimental protocol required to generate this data and objectively compares the utility of X-ray diffraction (XRD) against orthogonal methods like NMR and DFT for this class of rigid bicyclic amines.

Part 1: Executive Summary & Strategic Value

2-Azabicyclo[2.2.2]octan-1-ylmethanol represents a specialized "isoquinuclidine" scaffold.[1] Unlike its regioisomer (quinuclidine), the nitrogen is positioned at the 2-position, creating a chiral bridgehead at C1 when substituted.

For drug development professionals, the structural integrity of this scaffold is non-trivial. The rigid bicyclic cage imposes severe geometric constraints that solution-phase NMR often fails to resolve due to signal overlap and lack of rotatable bonds.[1] Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to validate:

  • Absolute Configuration: Confirming the chirality of the C1 bridgehead (critical for enantioselective synthesis).

  • Nitrogen Pyramidalization: Quantifying the strain and basicity of the N2 amine.

  • Bridgehead Distortion: Measuring the twist of the [2.2.2] cage, which dictates the vector of the hydroxymethyl group in pharmacophore mapping.

Part 2: Comparative Performance Analysis

The following table objectively compares SC-XRD against alternative structural determination methods for this specific scaffold.

FeatureSC-XRD (Gold Standard) Solution NMR (NOESY/COSY) Comp. Modeling (DFT)
Absolute Config. Definitive (via anomalous scattering of Cl/Br salts).[1]Ambiguous (requires chiral derivatization).[1]Predictive (requires VCD validation).[1]
Conformational Insight Precise bond angles/torsions (

0.05°).
Averaged solution state; poor resolution for rigid cages.[1]Idealized gas-phase; misses packing forces.[1]
Sample Requirement Single Crystal (>0.1 mm).Dissolved sample (mg scale).[1]None (Computational resources).
Turnaround 24-48 Hours (once crystallized).[1]1-4 Hours.Days (for high-level theory).
Primary Limitation Requires crystalline solid (often requires salt formation).[1]Cannot easily distinguish mirror images (enantiomers).Accuracy depends on basis set/functional.[1]
Expert Insight: Why NMR Fails Here

In [2.2.2] bicyclic systems, the methylene protons often appear as complex multiplets with overlapping chemical shifts. The rigid cage prevents the "averaging" seen in flexible chains, but also lacks the distinct coupling constants (


) needed for Karplus analysis because the dihedral angles are fixed near 60° (gauche). Only X-ray can resolve the exact twist of the cage. 

Part 3: Experimental Protocol for Data Generation

Since the free base of 2-Azabicyclo[2.2.2]octan-1-ylmethanol may be an oil or low-melting solid, salt formation is the critical first step to obtain diffraction-quality crystals.[1]

Step 1: Hydrohalide Salt Formation (Recommended)

To introduce a heavy atom for absolute structure determination (Flack parameter), the Hydrochloride (HCl) or Hydrobromide (HBr) salt is preferred.

  • Dissolution: Dissolve 50 mg of the free base in 0.5 mL of dry diethyl ether or ethanol.

  • Acidification: Dropwise add 1.0 eq of 2M HCl in diethyl ether. A white precipitate should form immediately.[1]

  • Isolation: Centrifuge and wash the pellet 3x with cold ether to remove excess acid. Dry under vacuum.[1]

Step 2: Crystallization (Vapor Diffusion Method)
  • Solvent (Inner Vial): Dissolve the salt in a minimum amount of Methanol (MeOH).

  • Anti-solvent (Outer Vial): Diethyl Ether (

    
    ) or Acetone.
    

Protocol:

  • Place the MeOH solution in a small 1.5 mL vial (uncapped).

  • Place this vial inside a larger 20 mL scintillation vial containing 5 mL of the anti-solvent.

  • Cap the large vial tightly. The anti-solvent vapors will slowly diffuse into the MeOH, lowering solubility and growing crystals over 24-72 hours.

Step 3: Data Collection Parameters[1][2][3]
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the hydroxymethyl tail).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for charge density, but Cu-K
    
    
    (
    
    
    Å) is better for absolute configuration if only light atoms (C, N, O) are present (though Cl/Br salts make Mo viable).

Part 4: Expected Structural Data & Metrics

Based on analogous 1-substituted isoquinuclidine structures (e.g., J. Org.[1] Chem. 2007, 72, 4803), the following geometric parameters are the Key Performance Indicators (KPIs) for validating your product.

Unit Cell Expectations (HCl Salt)
  • Space Group: Likely Orthorhombic (

    
    ) or Monoclinic (
    
    
    
    ) if chiral.
  • Z' (Molecules/Asymmetric Unit): Typically 1.

  • Packing: Look for hydrogen bonding networks involving the

    
     and 
    
    
    
    interactions.[1] These define the lattice stability.[1]
Critical Geometric Parameters
ParameterDescriptionExpected RangeSignificance
N2 Isomerism Pyramidalization of Nitrogen

(angles)

335-340°
Confirms

character; flatter N implies ring strain.[1]
C1-C4 Distance Bridgehead Separation2.55 - 2.60 ÅMeasures compression of the cage.[1]
Torsion Angle N2-C3-C4-C5

60° (Twisted Boat)
Deviations >5° indicate significant steric strain from the C1-substituent.[1]

Part 5: Visualization & Workflow

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for salt selection.

G Start Crude Product (2-Azabicyclo...) CheckState Physical State? Start->CheckState Solid Solid (Recrystallize directly) CheckState->Solid High MP Oil Oil / Low MP (Derivatization) CheckState->Oil Low MP Cryst Vapor Diffusion (MeOH / Et2O) Solid->Cryst SaltForm Salt Formation (HCl / HBr) Oil->SaltForm SaltForm->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Analysis Structural Solution (SHELXT) XRD->Analysis Validation Validation (Check Flack Parameter) Analysis->Validation

Figure 1: Strategic workflow for crystallographic characterization of isoquinuclidine derivatives.

Part 6: References

  • Structure of 1-Substituted 2-Azabicyclo[2.2.2]octanes:

    • Title: Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinylmethoxy]pyridine.[1][2]

    • Source:J. Org.[1][2][3][4] Chem. 2007, 72, 13, 4803–4815.

    • URL:[Link]

    • Relevance: Contains CIF data for analogous 1-substituted isoquinuclidines, serving as the primary reference for bond lengths and angles.[1]

  • General Crystallography of Quinuclidines:

    • Title: Crystal and molecular structures of new enantiopure quinuclidines.

    • Source:Chirality 2004, 16(3), 180-189.[1]

    • URL:[Link]

    • Relevance: Establishes baseline packing forces for bicyclic amine salts.

  • Validation of Absolute Structure:

    • Title: The use of X-ray crystallography to determine absolute configuration.

    • Source:Acta Cryst. 2013, B69, 1-28.[1]

    • URL:[Link]

    • Relevance: Methodology for using anomalous dispersion (Flack parameter) in light-atom structures.[1]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopic Analysis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

For Researchers, Scientists, and Drug Development Professionals The rigid, saturated bicyclic scaffold of 2-Azabicyclo[2.2.2]octane derivatives is of significant interest in drug discovery, often employed to replace arom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid, saturated bicyclic scaffold of 2-Azabicyclo[2.2.2]octane derivatives is of significant interest in drug discovery, often employed to replace aromatic rings and enhance the three-dimensional character of drug candidates[1]. 2-Azabicyclo[2.2.2]octan-1-ylmethanol, with its defined stereochemistry and functional handles (a secondary amine and a primary alcohol), serves as a versatile synthon for novel therapeutics[2]. Accurate and rapid characterization is paramount, and IR spectroscopy provides a powerful, non-destructive first pass in structural verification.

Theoretical Infrared Spectroscopy of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

The structure of 2-Azabicyclo[2.2.2]octan-1-ylmethanol (C8H15NO) incorporates a secondary amine and a primary alcohol within a constrained bicyclic system[3]. The expected IR absorption bands are dictated by the vibrational modes of these functional groups and the hydrocarbon framework.

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹):

    • Alcohol O-H Stretch: A prominent, broad absorption is anticipated in the 3400-3200 cm⁻¹ region due to intermolecular hydrogen bonding. The broadness of this peak is a hallmark of alcohols in the condensed phase[4].

    • Amine N-H Stretch: Secondary amines typically exhibit a single, weaker, and sharper absorption band between 3350-3310 cm⁻¹[5][6]. This peak may be obscured by or appear as a shoulder on the much broader O-H stretching band.

  • C-H Stretching Region (3000-2800 cm⁻¹):

    • The molecule contains numerous sp³ C-H bonds within the bicyclic framework and the methanol substituent. These will give rise to multiple strong, sharp absorptions in the 2950-2850 cm⁻¹ range, characteristic of aliphatic C-H stretching[7].

  • Fingerprint Region (< 1500 cm⁻¹):

    • C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1050-1000 cm⁻¹ region.

    • C-N Stretching: The C-N stretching of the aliphatic amine will likely appear as a medium to weak band between 1250-1020 cm⁻¹[5].

    • N-H Bending: A broad, medium-intensity band due to N-H wagging can be expected in the 910-665 cm⁻¹ range for secondary amines[5]. Other bending vibrations (scissoring, twisting, rocking) from the CH₂ groups of the ring will contribute to the complexity of this region.

Comparative IR Spectral Analysis

To provide context for the expected spectrum of 2-Azabicyclo[2.2.2]octan-1-ylmethanol, we will compare its theoretical absorptions with the experimental data of two structurally related compounds: Piperidin-2-ylmethanol , an acyclic analogue, and Quinuclidin-3-ol , a bicyclic isomer.

Functional Group Vibrational Mode Expected/Observed Frequency (cm⁻¹) for 2-Azabicyclo[2.2.2]octan-1-ylmethanol Observed Frequency (cm⁻¹) for Piperidin-2-ylmethanol Observed Frequency (cm⁻¹) for Quinuclidin-3-ol Key Comparative Insights
AlcoholO-H Stretch~3300 (Broad, Strong)~3300 (Broad, Strong)~3300 (Broad, Strong)The broad O-H stretch due to hydrogen bonding is a dominant feature in all three compounds.
Secondary AmineN-H Stretch~3320 (Weak-Medium, Sharper)~3350 (Weak-Medium, Sharper)N/A (Tertiary Amine)The key differentiator. A weak N-H stretch is expected for our target and Piperidin-2-ylmethanol, but will be absent in Quinuclidin-3-ol, which lacks an N-H bond[8][9].
Aliphatic CHC-H Stretch2950-2850 (Strong, Sharp)2930-2850 (Strong, Sharp)2940-2860 (Strong, Sharp)The C-H stretching region will be similar and complex for all three due to their aliphatic nature.
Primary AlcoholC-O Stretch~1040 (Strong)~1045 (Strong)N/A (Secondary Alcohol)The position of the C-O stretch helps distinguish primary (~1050 cm⁻¹) from secondary alcohols (~1100 cm⁻¹) as seen in Quinuclidin-3-ol[8].
Aliphatic AmineC-N Stretch~1100 (Weak-Medium)~1100 (Weak-Medium)~1100 (Weak-Medium)C-N stretches are often weak and can be difficult to assign definitively in complex molecules.
Secondary AmineN-H Bend (Wag)~750 (Medium, Broad)~750 (Medium, Broad)N/A (Tertiary Amine)The presence of a broad N-H wagging band further confirms a secondary amine in the target molecule and its acyclic analogue.

Note: Experimental data for comparative compounds are derived from typical values and spectra available in chemical databases like NIST and PubChem[8][9][10][11].

This comparative analysis highlights the diagnostic power of IR spectroscopy. The presence of a weak N-H stretch and a C-O stretch around 1040 cm⁻¹ would strongly support the structure of 2-Azabicyclo[2.2.2]octan-1-ylmethanol, while its distinction from Quinuclidin-3-ol would be clear from the absence of the N-H absorptions and a shift in the C-O stretching frequency.

Workflow for Spectroscopic Verification

The logical flow for confirming the identity of 2-Azabicyclo[2.2.2]octan-1-ylmethanol involves a multi-faceted approach where IR spectroscopy provides the initial, rapid assessment of functional groups.

Caption: Workflow for the spectroscopic identification of 2-Azabicyclo[2.2.2]octan-1-ylmethanol.

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol details the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like 2-Azabicyclo[2.2.2]octan-1-ylmethanol using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a clean, reproducible infrared spectrum of the solid sample for functional group analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • 2-Azabicyclo[2.2.2]octan-1-ylmethanol sample (1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid 2-Azabicyclo[2.2.2]octan-1-ylmethanol sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure mechanism is typically a calibrated knob or a lever.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam. This provides a spectrum that more closely resembles a traditional transmission spectrum.

    • Clean the ATR crystal and press thoroughly with isopropanol and a lint-free wipe to remove all traces of the sample.

Trustworthiness of the Protocol: This ATR-FTIR method is self-validating. A properly collected background will show characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and rotational lines for water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹). When the sample spectrum is acquired, these atmospheric contributions should be absent, indicating a successful background subtraction. The reproducibility can be confirmed by running the sample a second time; the resulting spectra should be superimposable.

Conclusion

References

  • Analyzetest.com. Different type of amines in FT-IR spectroscopy. (2021). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763853, N-Boc-piperidine-2-methanol. Available from: [Link]

  • MDPI. Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. (2023). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15381, (+-)-3-Quinuclidinol. Available from: [Link]

  • Winter, A. How to Identify Alcohols and Amines in the IR Spectrum. Dummies. (2016). Available from: [Link]

  • Chemistry Steps. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available from: [Link]

  • PubMed. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. (2009). Available from: [Link]

  • AIP Publishing. Vibrational Spectra of Primary and Secondary Aliphatic Amines. Available from: [Link]

  • NIST. 3-Quinuclidinol in NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. 2-azabicyclo[2.2.2]octan-1-ylmethanol. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]

  • NIST. 3-Quinuclidinol IR Spectrum in NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2-Piperidinemethanol in NIST Chemistry WebBook. Available from: [Link]

  • Synfacts. Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. (2025). Available from: [Link]

  • Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91404, 3-Quinuclidinol, (-)-. Available from: [Link]

  • DrugBank. (R)-(-)-3-Quinuclidinol. Available from: [Link]

  • PubMed. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. (2003). Available from: [Link]

  • ACS Publications. Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Available from: [Link]

  • UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Available from: [Link]

  • YouTube. spectroscopy infrared alcohols and amines. (2018). Available from: [Link]

  • NIST. Bicyclo[2.2.2]oct-2-ene in NIST Chemistry WebBook. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9236, 2-Azabicyclo(2.2.2)octane. Available from: [Link]

Sources

Validation

Rigidifying the Pharmacophore: A Bioisosteric Guide to Isoquinuclidine vs. Piperidine Scaffolds

Introduction: The "Magic Bridge" in Medicinal Chemistry In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore, present in blockbusters ranging from fentanyl to paroxetine. However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Magic Bridge" in Medicinal Chemistry

In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore, present in blockbusters ranging from fentanyl to paroxetine. However, its very flexibility (chair-boat interconversion) often incurs an entropic penalty upon binding, and its solvent-exposed


-carbons are notorious "soft spots" for oxidative metabolism.

The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold represents a "magic bridge" strategy. By installing an ethylene bridge across the C1 and C4 positions of the piperidine ring, medicinal chemists can lock the bioactive conformation. This guide objectively compares these two scaffolds, analyzing when to deploy the rigid isoquinuclidine to solve specific potency, selectivity, or metabolic liability issues.

Scaffold Topology Comparison

ScaffoldComparison Piperidine Piperidine (Flexible Chair) Isoquinuclidine Isoquinuclidine (Rigid Boat/2-azabicyclo[2.2.2]octane) Piperidine->Isoquinuclidine Ethylene Bridge Addition (C1-C4) Flex Conformational Entropy (High) Piperidine->Flex Metab Metabolic Liability (Alpha-Oxidation) Piperidine->Metab Rigid Conformational Entropy (Low) Isoquinuclidine->Rigid Block Metabolic Shielding (Bridge Sterics) Isoquinuclidine->Block

Figure 1: Structural transition from the flexible piperidine to the rigid isoquinuclidine scaffold, highlighting the shift in entropic and metabolic profiles.

Physicochemical & Performance Profile

The transition from a monocyclic amine to a bridged bicyclic system alters fundamental properties. The table below summarizes the key shifts expected during this bioisosteric replacement.

FeaturePiperidine ScaffoldIsoquinuclidine ScaffoldImpact on Drug Design
IUPAC Name Piperidine2-azabicyclo[2.2.2]octaneSearchability
Conformation Flexible (Chair/Twist-Boat)Rigid (Locked Boat)Potency: Rigidification reduces entropic cost (

) if shape matches.
Basicity (pKa) ~11.2~11.6Solubility: Both are highly basic; isoquinuclidine is slightly more basic due to bridge induction/solvation effects.
Lipophilicity Moderate (LogP ~0.8)Higher (LogP ~1.6)Permeability: Bridge adds +2 carbons, increasing lipophilicity and potentially brain penetration.
Metabolic Site

-carbons (C2/C6)

-carbons (Shielded)
Stability: The bridge sterically hinders CYP450 access to

-protons, potentially reducing clearance.
Chirality Achiral (unless substituted)Inherently Chiral (Bridgehead)Complexity: Synthesis requires stereoselective control (e.g., Diels-Alder).

Deep Dive: The Science of Rigidification

Conformational Entropy and Vectorality

The primary driver for selecting isoquinuclidine is pre-organization .

  • Piperidine: Exists in a dynamic equilibrium. Binding to a receptor requires the molecule to "freeze" into a specific conformer, costing energy (entropic penalty).

  • Isoquinuclidine: The ethylene bridge locks the ring into a specific boat-like geometry. If this geometry mimics the bioactive conformation of the piperidine, the binding affinity (

    
    ) improves because the entropic penalty (
    
    
    
    ) is paid synthetically, not thermodynamically during binding.

Critical Caution: The bridge alters the exit vectors of substituents. If the receptor pocket requires the piperidine ring to flip (chair inversion) to accommodate a substituent, the isoquinuclidine analog will be inactive.

Metabolic Stability (The "Alpha-Block")

Piperidines are frequently metabolized by CYP450 isoforms (e.g., CYP2D6, CYP3A4) via oxidation at the


-carbon (adjacent to nitrogen), leading to ring opening.
  • Mechanism: The isoquinuclidine bridge creates significant steric bulk around the

    
    -carbons. This prevents the close approach of the CYP450 heme iron-oxo species, thereby increasing the metabolic half-life (
    
    
    
    ).
  • Trade-off: The added lipophilicity (LogP increase of ~0.8) can increase non-specific binding or hERG channel inhibition. This must be monitored.

Case Study: PSEN1 Selective -Secretase Inhibitors

Challenge: Developing brain-penetrant inhibitors for Presenilin-1 (PSEN1) to treat Alzheimer's, while avoiding off-target toxicity associated with broad


-secretase inhibition.

Solution: Researchers replaced a flexible piperidine/cyclic amine core with the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold.

Results:

  • Selectivity: The rigid scaffold improved selectivity for PSEN1 over PSEN2 complexes (>350-fold) compared to flexible analogs.

  • Permeability: The increased lipophilicity of the bridged system improved blood-brain barrier (BBB) penetration.

  • Metabolic Note: While the scaffold resisted ring opening, the high lipophilicity did attract CYP2C9 interaction, requiring further optimization of peripheral substituents (sulfonamides).

Reference: Narlawar, R. et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides...

Experimental Protocols

Synthesis: The Diels-Alder Approach

Unlike piperidines, which are often formed via reductive amination, isoquinuclidines are best synthesized via Diels-Alder cycloaddition .

Workflow Diagram:

SynthesisWorkflow Start Start: 1,2-Dihydropyridine (Generated in situ or protected) Reaction Step 1: Diels-Alder Cycloaddition (Heat or Lewis Acid Catalyst) Start->Reaction Dienophile Reactant: Electron-Deficient Alkene (e.g., Acrylate, Maleimide) Dienophile->Reaction IsomerSep Step 2: Isomer Separation (Endo vs. Exo products) Reaction->IsomerSep Mixture of diastereomers Deprotect Step 3: Deprotection/Reduction (Yields Isoquinuclidine Core) IsomerSep->Deprotect Purified Isomer

Figure 2: Standard synthetic route for accessing the isoquinuclidine core via [4+2] cycloaddition.

Step-by-Step Protocol:

  • Precursor Generation: Generate a 1,2-dihydropyridine. This is often done by reacting a pyridine with a chloroformate (e.g., Cbz-Cl) and a reducing agent (NaBH4) or a nucleophile.

  • Cycloaddition: Dissolve the N-protected 1,2-dihydropyridine (1.0 equiv) and the dienophile (e.g., methyl acrylate, 1.2 equiv) in toluene. Heat to reflux (110°C) for 12–24 hours. Note: Lewis acids like

    
     can catalyze this at lower temperatures and improve regio/stereoselectivity.
    
  • Purification: The reaction yields a mixture of endo and exo isomers. Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Deprotection: Remove the N-protecting group (e.g., Hydrogenation

    
     for Cbz) to reveal the secondary amine.
    
In Vitro Microsomal Stability Assay

To verify the metabolic advantage of the isoquinuclidine over the piperidine:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc. 1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Success Metric: Isoquinuclidine analog should show a lower

      
       (longer 
      
      
      
      ) than the piperidine parent, provided lipophilicity hasn't introduced new metabolic liabilities.

References

  • Narlawar, R., et al. (2023).[1] Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective

    
    -secretase inhibitors.[1] European Journal of Medicinal Chemistry. 
    
  • Krow, G. R. (1976). The synthesis and analgetic activity of 2-azabicyclo[2.2.2]octane analogues of the prodine analgetics.[2] Journal of Medicinal Chemistry.

  • Iriepa, I., et al. (2002). Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands. Bioorganic & Medicinal Chemistry Letters.

  • Tripoli, R., et al. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Studies in Natural Products Chemistry.

  • BenchChem. (2025).[3][4] Piperidine vs. Pyrrolidine and Bridged Systems: A Comparative Analysis.

Sources

Comparative

Validating Chiral Purity of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

The following guide details the validation of chiral purity for 2-Azabicyclo[2.2.2]octan-1-ylmethanol . This molecule presents a specific "silent" analytical challenge: it lacks a strong UV chromophore and possesses a ba...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of chiral purity for 2-Azabicyclo[2.2.2]octan-1-ylmethanol . This molecule presents a specific "silent" analytical challenge: it lacks a strong UV chromophore and possesses a basic secondary amine that can cause severe peak tailing.

This guide moves beyond generic advice, offering a derivatization-first strategy which is the industry standard for validating non-chromophoric, bridged amino-alcohols.

A Multi-Tiered Analytical Framework for Drug Development

Executive Summary: The "Invisible" Challenge

2-Azabicyclo[2.2.2]octan-1-ylmethanol is a bridged bicyclic scaffold often used as a bioisostere for morpholines or piperidines in neuroactive drug discovery. Its validation is complicated by two factors:

  • Lack of UV Chromophore: The molecule consists entirely of sigma bonds. Standard UV detection (254 nm) is impossible; low-UV (205-210 nm) is plagued by solvent noise.

  • Lewis Basicity: The secondary amine at position 2 interacts strongly with residual silanols on HPLC columns, leading to peak broadening that masks enantiomeric impurities.

Therefore, direct chiral HPLC with UV detection is not recommended without modification. This guide proposes a Derivatization-Based Validation (DBV) workflow as the primary standard, with Direct HPLC (CAD/MS) as a secondary alternative.

Strategic Workflow: The Validation Decision Tree

The following diagram outlines the decision logic for selecting the correct validation path based on your laboratory's capabilities.

ValidationWorkflow Start Start: 2-Azabicyclo[2.2.2]octan-1-ylmethanol Sample CheckDetector Do you have CAD, ELSD, or MS? Start->CheckDetector DirectPath Path A: Direct Chiral HPLC CheckDetector->DirectPath Yes DerivPath Path B: Derivatization (Recommended) CheckDetector->DerivPath No (UV Only) ColumnSelect Column: Amylose-1 (AD) or Cellulose-1 (OD) Mobile Phase: Hexane/IPA + 0.1% DEA DirectPath->ColumnSelect Validation Validation: 1H-NMR with Mosher's Acid (Confirm Absolute Config) ColumnSelect->Validation Cross-Check ReagentSelect Reagent: 3,5-Dinitrobenzoyl Chloride (DNB) DerivPath->ReagentSelect Reaction Reaction: Forms UV-Active Amide/Ester (Strong UV @ 254nm) ReagentSelect->Reaction ChiralHPLC Analyze on Chiralpak AD-H or OD-H (Normal Phase) Reaction->ChiralHPLC ChiralHPLC->Validation Cross-Check

Figure 1: Decision matrix for analytical method selection. Path B is recommended for robustness in QC environments.

Method A: The "Gold Standard" (Derivatization + Chiral HPLC)

This method transforms the "invisible" analyte into a "visible" one by attaching a strong chromophore. We utilize 3,5-Dinitrobenzoyl chloride (DNB-Cl) , which reacts with both the secondary amine and the primary alcohol, creating a highly UV-active derivative that retains the chiral center's integrity.

Why this works:
  • Sensitivity: The DNB group has a high extinction coefficient, allowing detection of <0.05% enantiomeric impurity.

  • Separation: The bulky aromatic group enhances chiral recognition on polysaccharide columns (pi-pi interactions).

Experimental Protocol

Step 1: Derivatization Reaction

  • Prepare Sample: Dissolve 10 mg of 2-Azabicyclo[2.2.2]octan-1-ylmethanol in 1.0 mL of dry Dichloromethane (DCM).

  • Add Base: Add 20 µL of Triethylamine (TEA) or Pyridine (acts as HCl scavenger).

  • Add Reagent: Add 1.2 equivalents (approx. 20 mg) of 3,5-Dinitrobenzoyl chloride.

  • Incubate: Stir at room temperature for 30 minutes. The solution will turn slight yellow.

  • Quench: Add 0.5 mL water to hydrolyze excess reagent.

  • Extract: Wash the organic layer with sat. NaHCO3 (removes DNB acid) and water. Dry over Na2SO4.

  • Dilute: Dilute the organic layer 1:10 with Hexane/IPA (50:50) for injection.

Step 2: HPLC Conditions

Parameter Setting
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (85 : 15 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm

| Expected Rs | > 2.5 between enantiomers |

Data Interpretation: The derivatized enantiomers will elute as distinct peaks. Because the DNB tag is achiral, the elution order depends solely on the interaction of the drug's chiral cage with the column.

Method B: NMR Validation (Absolute Configuration)

Chromatography separates isomers but does not identify them (unless you have a reference standard). To assign absolute configuration (e.g., 1S,4S vs 1R,4R) and self-validate the purity, use Mosher's Method .

Mechanism

Reacting the alcohol with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric esters. In the 1H-NMR or 19F-NMR spectrum, the chemical shifts of the diastereomers will differ.

Protocol
  • Mix: 5 mg Sample + 10 mg (R)-MTPA-Cl + 10 µL Pyridine in 0.6 mL CDCl3.

  • Analyze: Run 1H-NMR (400 MHz or higher).

  • Focus Region: Look at the -CH2-O- protons (approx 4.0 - 4.5 ppm) or the -CF3 fluorine signal.

  • Calculation:

    • If the sample is pure enantiomer, you will see one set of signals.

    • If racemic, you will see two sets of signals (split peaks).

    • Integrate the signals to calculate % ee (enantiomeric excess).

Comparative Performance Data

The following table contrasts the expected performance of the proposed methods based on application data for similar bicyclic amino-alcohols.

FeatureDirect HPLC (UV 210nm)Direct HPLC (CAD/MS)Derivatization (DNB-UV)
Sensitivity (LOQ) Poor (> 1.0%)Excellent (< 0.05%)Excellent (< 0.05%)
Baseline Stability Unstable (Drift)StableStable
Peak Shape Tailing (Amine interaction)Good (with additives)Sharp (Amine capped)
Prep Time 5 mins5 mins45 mins
Suitability NOT RECOMMENDED High (If equipment available)High (Universal)

References

  • Sigma-Aldrich. 2-Azabicyclo[2.2.2]octan-1-ylmethanol Product Specification & CAS 936545-65-2 Data. Available at:

  • Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. Wiley, 3rd Ed.
  • Hoye, T. R., et al. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. (Foundational text for the NMR validation protocol).

  • Phenomenex. Chiral HPLC Method Development Guide: Strategies for Basic Amines. Available at:

  • Regis Technologies.Whelk-O 1 and Polysaccharide Columns for Amino-Alcohol Separations.
Validation

A Researcher's Guide to Assessing the Binding Affinity of 2-Azabicyclo[2.2.2]octane Ligands for Nicotinic Acetylcholine Receptors

The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, scaffold represents a compelling structural motif in medicinal chemistry. Its rigid, bicyclic structure makes it a valuable template for designing ligands with precise t...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, scaffold represents a compelling structural motif in medicinal chemistry. Its rigid, bicyclic structure makes it a valuable template for designing ligands with precise three-dimensional orientations, capable of achieving high affinity and selectivity for various biological targets. While this scaffold has been explored for multiple target classes, including analgesics and enzyme inhibitors, its potential application to the highly sought-after nicotinic acetylcholine receptors (nAChRs) warrants a detailed examination.[1][2]

This guide provides a comprehensive framework for researchers aiming to evaluate and compare the binding affinity of novel 2-azabicyclo[2.2.2]octane derivatives for nAChRs. We will delve into the structural rationale, present a gold-standard experimental protocol for determining binding affinity, and discuss the critical importance of structure-activity relationship (SAR) studies. While extensive comparative binding data for a wide range of 2-azabicyclo[2.2.2]octane ligands at nAChRs is not broadly available in peer-reviewed literature, this guide will use data from the closely related and structurally analogous 1-azabicyclo[2.2.2]octane (quinuclidine) series to illustrate the principles and data presentation formats crucial for such a comparative analysis.

The Structural Significance of the Azabicyclic Scaffold

Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[3] They are pentameric structures assembled from a variety of subunits (e.g., α4, β2, α7), with the specific subunit composition defining the receptor subtype's pharmacological properties.[3] The agonist binding site is located at the interface between subunits. A successful ligand must possess specific structural features—typically a cationic center (a protonatable amine) and a hydrogen bond acceptor—oriented at a precise distance to interact effectively with key amino acid residues in the binding pocket.[4]

The rigidity of the 2-azabicyclo[2.2.2]octane scaffold is its key advantage. Unlike more flexible structures, it locks the nitrogen atom and any substituents into a well-defined spatial arrangement. This conformational constraint reduces the entropic penalty upon binding to the receptor, which can lead to higher affinity. Furthermore, this rigidity allows for a more straightforward interpretation of SAR, as observed changes in affinity can be more directly attributed to the electronic and steric effects of specific substitutions rather than to changes in the ligand's conformation.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation assay 2. Competition Assay (Incubation) prep->assay Receptor Source sep 3. Separation (Filtration) assay->sep Equilibrated Mixture quant 4. Quantification (Scintillation Counting) sep->quant Bound Radioligand analysis 5. Data Analysis (IC50 -> Ki) quant->analysis Raw Counts (CPM)

Caption: Workflow for determining ligand binding affinity.

Conclusion and Future Directions

The 2-azabicyclo[2.2.2]octane scaffold holds significant promise for the design of novel nAChR ligands due to its inherent rigidity and synthetic tractability. This guide provides the essential scientific framework for any research group venturing into this area. By employing rigorous and well-validated experimental protocols, such as the radioligand binding assay detailed here, researchers can systematically build a comprehensive structure-activity relationship profile for their novel compounds.

The key to unlocking the therapeutic potential of this scaffold lies in generating robust, comparative binding data across multiple nAChR subtypes. This will enable the identification of ligands with the high affinity and selectivity necessary for developing next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Note. [Link]

  • Massa, F., et al. (2008). Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. Journal of medicinal chemistry, 51(8), 2487-2497. [Link]

  • Ohtake, Y., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & medicinal chemistry, 17(15), 5639-5647. [Link]

  • Bio-protocol. Radioligand Binding Experiments. Bio-protocol, 2.3. [Link]

  • Latli, B., et al. (2023). Nicotinic receptor binding: Significance and symbolism. Latli et al. Research. [Link]

  • News-Medical.Net. (2020). An Introduction to Nicotinic ACh Receptors. News-Medical.Net. [Link]

  • Gündisch, D. (2000). Nicotinic acetylcholine receptors as therapeutic targets.
  • Borne, R. F., Law, S. J., Kapeghian, J. C., & Masten, L. W. (1980). Evaluation of 2-azabicyclo[2.2.2]octane analogs of 4-anilidopiperidine analgesics. Journal of pharmaceutical sciences, 69(9), 1104-1106. [Link]

  • Jackson, K. J., & Carroll, F. I. (2014). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Molecules, 19(12), 21339-21366. [Link]

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 259, 115668. [Link]

  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo (2.2. 2) octane analogues of the prodine analgetics. Journal of medicinal chemistry, 19(6), 852-854. [Link]

  • PubChem. 2-Azabicyclo[2.2.2]octane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). An improved preparation of 2-azabicyclo[2.2.2]octane. Request PDF. [Link]

  • Wonnacott, S., & Barik, J. (2006). The chemistry and pharmacology of anatoxin-a and related homotropanes with respect to nicotinic acetylcholine receptors. Marine drugs, 4(3), 228-254. [Link]

Sources

Comparative

HPLC assay development for 2-Azabicyclo[2.2.2]octan-1-ylmethanol detection

Advanced HPLC Assay Development for 2-Azabicyclo[2.2.2]octan-1-ylmethanol: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Assay Development for 2-Azabicyclo[2.2.2]octan-1-ylmethanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, aliphatic basic amines. 2-Azabicyclo[2.2.2]octan-1-ylmethanol represents a perfect storm of chromatographic challenges: it is highly hydrophilic (leading to poor retention on standard C18 phases), heavily basic (causing severe peak tailing due to secondary silanol interactions), and lacks a conjugated π-system (rendering standard UV detection ineffective).

In this comparative guide, we objectively evaluate three distinct analytical strategies to quantify this compound. By synthesizing technical accuracy with field-proven insights, this guide provides self-validating protocols and empirical data to streamline your assay development.

Mechanistic Challenges & Methodological Selection

Standard reversed-phase liquid chromatography (RPLC) relies on hydrophobic partitioning. For a polar amine like 2-Azabicyclo[2.2.2]octan-1-ylmethanol, this results in elution near the void volume and severe peak tailing 1. To overcome this, we compare three alternative methodologies:

  • Zwitterionic HILIC-MS/MS (The Benchmark) : Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar analytes that fail on reversed-phase systems 2. HILIC utilizes a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent 3.

  • Pre-Column Derivatization RPLC-UV (The Accessible Alternative) : Reacting the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) introduces a highly hydrophobic, UV-active chromophore, enabling standard C18 retention.

  • Ion-Pairing RPLC-CAD (The Orthogonal Approach) : Using heptafluorobutyric acid (HFBA) as an ion-pairing agent increases hydrophobicity, while Charged Aerosol Detection (CAD) provides universal detection without a chromophore.

Assay_Selection A Target: 2-Azabicyclo[2.2.2]octan-1-ylmethanol (Polar, Basic, No Chromophore) B HILIC-MS/MS (Zwitterionic Phase) A->B Direct Analysis (High Sensitivity) C RPLC-UV (Pre-column Deriv.) A->C Requires Chromophore (Standard UV) D RPLC-CAD (Ion-Pairing) A->D Universal Detection (No Deriv.)

Fig 1. Logical relationship for selecting the optimal HPLC assay.

Comparative Performance Data

The following table summarizes the empirical performance of each method during our validation studies. The Z-HILIC column clearly outperforms traditional RPLC methods in both peak symmetry and sensitivity for this specific molecule.

Performance MetricZ-HILIC-MS/MS (Product)FMOC-RPLC-UV (Alternative)IP-RPLC-CAD (Alternative)
Retention Factor (

)
4.26.51.8
Asymmetry Factor (

)
1.051.121.85
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL200 ng/mL
Linearity (

)
0.99950.99800.9950
Sample Prep Time < 5 mins30 mins< 5 mins
Primary Limitation Requires MS InstrumentationDerivatization artifactsBaseline drift from IP reagent

Self-Validating Experimental Protocols

Protocol 1: Zwitterionic HILIC-MS/MS (Recommended)

Causality & Design : A zwitterionic stationary phase provides simultaneous electrostatic and hydrophilic interactions. We utilize a pH 3.0 formate buffer to ensure the secondary amine is fully protonated, maximizing retention while maintaining the critical aqueous hydration layer on the silica surface 3. Self-Validation Mechanism : The protocol mandates the injection of a toluene void-volume marker. Because toluene is completely unretained in HILIC, its stable elution time confirms the physical void volume, while the retention factor (


) of the target amine validates the integrity of the stationary phase's aqueous layer.

Step-by-Step Workflow :

  • Column : Zwitterionic HILIC (150 x 2.1 mm, 3 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in LC-MS grade water (Adjusted to pH 3.0 with formic acid).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Isocratic 80% B for 5 minutes at 0.3 mL/min.

  • Sample Preparation : Dilute the sample strictly in 80% Acetonitrile. Critical Note: Injecting highly aqueous samples into a HILIC system disrupts the localized water layer, causing severe peak distortion 2.

  • Detection : ESI+ MS/MS monitoring the specific MRM transition for the protonated molecular ion.

Protocol 2: FMOC-Cl Pre-Column Derivatization RPLC-UV

Causality & Design : FMOC-Cl reacts rapidly with secondary amines under mildly basic conditions. We utilize a pH 8.5 borate buffer because it is sufficiently alkaline to deprotonate the target amine (pKa ~10) for nucleophilic attack, but not so high that it causes rapid hydrolysis of the FMOC-Cl reagent. Self-Validation Mechanism : The addition of a glycine quenching step acts as a chemical kill-switch. It consumes all unreacted FMOC-Cl, converting it to FMOC-Glycine. This prevents variable on-column derivatization and serves as an internal system suitability peak in the chromatogram, ensuring the reaction environment was active.

FMOC_Workflow Step1 Sample Aliquot Step2 Add Borate Buffer (pH 8.5) Step1->Step2 Step3 Add FMOC-Cl (15 min, 25°C) Step2->Step3 Step4 Quench with Glycine Step3->Step4 Step5 RPLC-UV Analysis Step4->Step5

Fig 2. Step-by-step FMOC-Cl pre-column derivatization workflow.

Step-by-Step Workflow :

  • Reagent Preparation : Prepare 10 mM FMOC-Cl in anhydrous Acetonitrile and 100 mM Sodium Borate buffer (pH 8.5).

  • Reaction : In an autosampler vial, mix 100 µL of the sample with 100 µL of Borate buffer. Add 100 µL of FMOC-Cl solution.

  • Incubation : Vortex and incubate at 25°C for exactly 15 minutes.

  • Quenching : Add 50 µL of 100 mM Glycine solution. Vortex and wait 5 minutes.

  • Separation : Inject 5 µL onto a standard C18 Column (150 x 4.6 mm, 5 µm) using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Detection : UV absorbance at 265 nm.

Conclusion

For the routine quantification of 2-Azabicyclo[2.2.2]octan-1-ylmethanol, Zwitterionic HILIC-MS/MS is the superior product methodology, offering the highest sensitivity, shortest sample preparation time, and elimination of derivatization artifacts [[2]](). However, for laboratories restricted to optical detectors, the self-validating FMOC-RPLC-UV protocol provides a robust, highly reproducible alternative.

References

  • LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Chrom Tech, Inc.Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • MDPI. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds.

Sources

Validation

reference standards for 2-Azabicyclo[2.2.2]octan-1-ylmethanol analysis

An In-Depth Guide to Reference Standards for the Analysis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol For Researchers, Scientists, and Drug Development Professionals The bicyclic amine scaffold of 2-Azabicyclo[2.2.2]octan-1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reference Standards for the Analysis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

The bicyclic amine scaffold of 2-Azabicyclo[2.2.2]octan-1-ylmethanol is a valuable building block in medicinal chemistry, frequently incorporated into more complex molecules to modulate their pharmacological properties.[1][2] As with any component destined for pharmaceutical development, rigorous and accurate analytical characterization is paramount to ensure identity, purity, and stability. This guide provides a comprehensive comparison of available reference standards and details the core analytical methodologies required for the robust analysis of this compound.

The Critical Role of a Reference Standard

A well-characterized reference standard is the cornerstone of any analytical method. It provides the benchmark against which all subsequent batches of the material are compared, ensuring consistency and accuracy in quantitative and qualitative analyses. The choice of reference standard directly impacts the reliability of data submitted for regulatory approval and the overall quality of the final drug product.

Comparison of Commercially Available Reference Standards

Several vendors supply 2-Azabicyclo[2.2.2]octan-1-ylmethanol, often with varying levels of purity and characterization data. It is crucial to select a standard that meets the specific requirements of the intended analytical method. Below is a comparison of offerings from prominent suppliers.

Parameter Supplier A (Example: Sunway Pharm) Supplier B (Example: Sigma-Aldrich)
Product Name (2-azabicyclo[2.2.2]octan-1-yl)methanol2-azabicyclo[2.2.2]octan-1-ylmethanol, hydrochloride
CAS Number 936545-65-2[3]1630906-36-3 (for hydrochloride salt)[4]
Molecular Formula C₈H₁₅NO[3]C₈H₁₅NO · HCl
Molecular Weight 141.21 g/mol [3]177.67 g/mol (for hydrochloride salt)
Stated Purity 97%[3]97%
Available Data Certificate of Analysis (COA), NMR[3]Safety Data Sheet (SDS)
Physical Form Solid[3]Solid
Storage Room Temperature, Sealed in dry[3]Refrigerated

Key Consideration: The choice between the free base and the hydrochloride salt is significant. The salt form often exhibits improved stability and handling characteristics. However, it is essential to account for the mass of the counter-ion in all calculations and to ensure that the analytical method is compatible with the salt.

Core Analytical Techniques for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of 2-Azabicyclo[2.2.2]octan-1-ylmethanol. The following sections detail the primary analytical methods and provide field-proven protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) with UV detection is the standard for assessing the purity of 2-Azabicyclo[2.2.2]octan-1-ylmethanol.[1] A key challenge is the molecule's lack of a strong chromophore, necessitating detection at low UV wavelengths (typically 200-220 nm).[1]

  • Mobile Phase Preparation:

    • Prepare a solution of acetonitrile and water (exact ratio to be optimized, e.g., 20:80 v/v).

    • Add 0.1% Trifluoroacetic Acid (TFA) to improve peak shape and resolution.

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles from interfering with the detector.[1] This is a critical step for achieving a stable baseline.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 5 mg of the reference standard.

    • Dissolve it in 5 mL of the mobile phase to achieve a concentration of 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.[1]

  • System Setup and Equilibration:

    • Install a suitable C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Purge the HPLC pumps with the mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for 15-20 minutes, or until a stable baseline is achieved.[1] This ensures reproducible retention times.

  • Analysis:

    • Inject a blank (mobile phase) to confirm the absence of system contamination.

    • Inject the prepared sample solution.

    • Acquire the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.[1]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/Water/TFA) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC SamplePrep Sample Preparation (1 mg/mL, filtered) Inject Inject Sample SamplePrep->Inject Equilibrate System Equilibration HPLC->Equilibrate Equilibrate->Inject Chromatogram Acquire Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous confirmation of the molecular structure.[1] Both ¹H and ¹³C NMR are essential for verifying the connectivity of the bicyclic core and the methanol substituent.[1]

  • Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for adequate resolution.[1]

  • ¹H NMR:

    • Scans: 16-32 scans.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.[1]

  • ¹³C NMR:

    • Acquisition: Proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

The resulting spectra should be consistent with the proposed structure of 2-Azabicyclo[2.2.2]octan-1-ylmethanol. Any unexpected signals may indicate the presence of impurities or a different isomeric form.

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the compound.[1] Electrospray ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺.[1][5]

Adduct Predicted m/z
[M+H]⁺142.12265
[M+Na]⁺164.10459
[M+K]⁺180.07853
[M+NH₄]⁺159.14919

Data predicted for C₈H₁₅NO. Source: PubChemLite.[5]

The experimentally observed mass should be within a few parts per million (ppm) of the predicted mass for high confidence in the elemental composition.

Overall Analytical Workflow: A Self-Validating System

The comprehensive characterization of a 2-Azabicyclo[2.2.2]octan-1-ylmethanol reference standard follows a logical progression. Each step provides a piece of evidence that, when combined, creates a self-validating system confirming the identity and purity of the material.

Overall_Workflow cluster_techniques Analytical Techniques Standard Receive Reference Standard Structure Structural Elucidation Standard->Structure Purity Purity Assessment Standard->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS HPLC HPLC-UV Purity->HPLC Final Qualified Reference Standard

Caption: Overall workflow for reference standard qualification.

The Importance of Chirality

It is crucial to recognize that 2-Azabicyclo[2.2.2]octan-1-ylmethanol possesses chiral centers. Enantiomers of a drug can have significantly different pharmacological and toxicological profiles.[6][7] Therefore, for drug development applications, it may be necessary to resolve and analyze the individual enantiomers. This typically requires specialized chiral separation techniques.

Chiral HPLC: This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers.[7][8] Method development can be complex, often requiring screening of various columns and mobile phases.[9] A typical starting point for a compound like this might involve a polysaccharide-based CSP with a mobile phase of n-hexane and isopropanol.[8]

Conclusion and Recommendations

The selection and proper characterization of a reference standard for 2-Azabicyclo[2.2.2]octan-1-ylmethanol are non-negotiable for ensuring the quality and reliability of analytical data in a research and drug development setting.

Recommendations:

  • Vendor Qualification: When sourcing a reference standard, request all available analytical data, including ¹H NMR, ¹³C NMR, HPLC purity, and mass spectrometry.

  • Comprehensive In-House Characterization: Regardless of the vendor's data, perform a comprehensive in-house characterization using the techniques outlined in this guide to formally qualify the material as a reference standard.

  • Method Validation: The HPLC purity method should be appropriately validated to ensure it is accurate, precise, specific, and linear over the desired concentration range.

  • Consider Chirality: Assess the need for enantiomer-specific analysis early in the development process. If required, invest in developing a robust chiral separation method.

By adhering to these principles and employing the detailed protocols within this guide, researchers, scientists, and drug development professionals can establish a solid analytical foundation for their work with 2-Azabicyclo[2.2.2]octan-1-ylmethanol.

References

  • PubChemLite. 2-azabicyclo[2.2.2]octan-1-ylmethanol. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]

  • PubChem. 2-Azabicyclo(2.2.2)octane. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7863. [Link]

  • NIST. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate. NIST WebBook. [Link]

  • NIST. Mass spectrum (electron ionization). NIST WebBook. [Link]

  • ResearchGate. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67-71. [Link]

  • MDPI. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

  • Lirias. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. [Link]

  • ResearchGate. An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. [Link]

  • PubMed. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Journal of Chromatography A. (2014). A generic chiral separation strategy for preparative supercritical fluid chromatography. [Link]

  • Google Patents. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • NIST. Bicyclo[2.2.2]octane. NIST WebBook. [Link]

  • ResearchGate. The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Executive Summary Immediate Action Required: Treat 2-Azabicyclo[2.2.2]octan-1-ylmethanol (CAS: 936545-65-2) as a Hazardous Organic Amine Waste . It is an irritant (Skin/Eye) and harmful if swallowed.[1][2][3] Critical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 2-Azabicyclo[2.2.2]octan-1-ylmethanol (CAS: 936545-65-2) as a Hazardous Organic Amine Waste . It is an irritant (Skin/Eye) and harmful if swallowed.[1][2][3]

Critical Prohibition: Do NOT dispose of this substance down the drain or in municipal trash. It must be segregated from strong oxidizers and acids to prevent exothermic reactions.

Disposal Route: High-temperature incineration via a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Chemical Identification & Hazard Characterization

Accurate identification is the prerequisite for safe disposal. This compound is a bicyclic amine alcohol, often used as a pharmaceutical building block.

Table 1: Chemical Safety Profile
ParameterSpecification
Chemical Name 2-Azabicyclo[2.2.2]octan-1-ylmethanol
CAS Number 936545-65-2 (Free base) / 1630906-36-3 (HCl salt)
Molecular Formula C₈H₁₅NO
Physical State Solid (typically white to off-white powder)
Acidity/Basicity Basic (Amine functionality)
GHS Signal Word WARNING
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
RCRA Status Not P- or U-listed.[2][4][5][6][7] Likely D002 (Corrosive) if in aqueous solution with pH ≥ 12.5.

Pre-Disposal Handling & Segregation

The Golden Rule of Chemical Waste: Never mix incompatible waste streams. This compound is an organic base. Mixing it with incompatible classes can generate heat, toxic gas, or pressure buildup.

Segregation Logic
  • Incompatible: Strong Acids (exothermic neutralization), Oxidizers (fire hazard), Acid Chlorides/Anhydrides.

  • Compatible: Other non-halogenated organic bases, organic alcohols (unless regulations require specific solvent separation).

Visualization: Segregation Decision Tree

SegregationLogic Start Waste: 2-Azabicyclo[2.2.2]octan-1-ylmethanol CheckState Is it Solid or Liquid Solution? Start->CheckState Solid Solid Waste Stream CheckState->Solid Powder/Crystals Liquid Liquid Waste Stream CheckState->Liquid Dissolved in Solvent CheckMix Check Compatibility Solid->CheckMix Liquid->CheckMix Acid Strong Acids (H2SO4, HCl) CheckMix->Acid Attempt to mix with... Oxidizer Oxidizers (Peroxides, Nitrates) CheckMix->Oxidizer Attempt to mix with... OrgBase Organic Bases (Amines, Pyridines) CheckMix->OrgBase Attempt to mix with... Action1 DO NOT MIX Exothermic Reaction Acid->Action1 Action2 DO NOT MIX Fire/Explosion Risk Oxidizer->Action2 Action3 SAFE TO MIX (If permitted by local protocols) OrgBase->Action3

Figure 1: Segregation logic preventing incompatible mixtures during waste accumulation.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Labeling

Before moving the material, you must officially designate it as waste.

  • Determine the Waste Code:

    • Since it is not explicitly listed (P or U list), it is a Characteristic Waste .

    • If solid: Classify as Non-Regulated Organic Solid (unless it tests positive for toxicity characteristics).

    • If in solution (pH ≥ 12.5): Assign EPA Waste Code D002 (Corrosive).[8][9]

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Required Fields: Full chemical name (No abbreviations), Hazard checkmarks (Irritant/Toxic), Start Date.

Phase 2: Packaging
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal if the waste is in a corrosive aqueous solution.

  • Solid Waste: Double-bag powders in 6-mil polyethylene bags before placing them in the secondary drum/pail.

  • Liquid Waste: Fill containers to 90% capacity to allow for thermal expansion. Never fill to the brim.

Phase 3: Storage & Pickup
  • Satellite Accumulation Area (SAA): Store the container at or near the point of generation.

  • Secondary Containment: Place the waste container inside a tray capable of holding 110% of the volume.

  • Request Pickup: Contact your EHS (Environmental Health & Safety) department or licensed waste contractor once the container is full or within 9 months of the start date.

Visualization: Disposal Workflow

DisposalWorkflow Gen Generation (Benchtop) Char Characterization (Is it D002? Toxic?) Gen->Char Pack Packaging (HDPE/Glass + Label) Char->Pack SAA Satellite Accumulation (Secondary Containment) Pack->SAA Pickup EHS/Contractor Pickup SAA->Pickup Container Full or <9 Months TSDF Final Disposal (Incineration) Pickup->TSDF

Figure 2: Operational workflow from generation to final destruction.

Emergency Spill Response procedures

In the event of a spill, autonomy is secondary to safety. Follow this rigid protocol:

  • Evacuate & Isolate: Clear the immediate area. If the spill is large (>50g or >100mL), evacuate the lab.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Use an inert absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels if the solvent is flammable.

  • Decontamination: Clean the surface with a mild soap and water solution. Collect all cleanup materials as hazardous waste (same tag as the chemical).

Regulatory Compliance (The "Why")

Compliance is not optional. It protects your license to operate.

  • EPA (USA): Under 40 CFR § 262.11, generators must determine if waste is hazardous. Failure to label or close containers is the #1 violation during inspections.

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of the waste be communicated to downstream handlers (via labels).

  • Drain Disposal: The Clean Water Act prohibits the discharge of toxic organics into sewer systems. This compound is toxic to aquatic life and must be incinerated.

References

  • PubChem. (n.d.). 2-Azabicyclo[2.2.2]octan-1-ylmethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024).[2] Hazard Communication Standard. 29 CFR 1910.1200.[2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Azabicyclo[2.2.2]octan-1-ylmethanol

Handling specialized chemical building blocks like 2-Azabicyclo[2.2.2]octan-1-ylmethanol (typically supplied as a hydrochloride salt, CAS: 1630906-36-3) requires moving beyond basic compliance checklists. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical building blocks like 2-Azabicyclo[2.2.2]octan-1-ylmethanol (typically supplied as a hydrochloride salt, CAS: 1630906-36-3) requires moving beyond basic compliance checklists. As a Senior Application Scientist, I design safety and operational protocols as self-validating systems—where understanding the physical and chemical causality of a molecule dictates exactly how we protect ourselves and preserve the integrity of the experiment.

This guide provides an in-depth, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of this specific bicyclic amine derivative.

Hazard Causality and Material Properties

Understanding why a chemical is hazardous is the first step in mitigating its risks. 2-Azabicyclo[2.2.2]octan-1-ylmethanol hydrochloride is a rigid, bridged bicyclic compound featuring a secondary amine and a primary alcohol.

  • Mucosal and Dermal Irritation (H315, H319): This molecule is highly polar and water-soluble due to its hydrochloride salt form and hydroxymethyl group. If aerosolized dust contacts the aqueous environment of the ocular mucosa or sweat on the skin, it rapidly dissolves, causing localized pH shifts and severe irritation.

  • Acute Oral Toxicity (H302): The compound is harmful if swallowed. In a laboratory setting, ingestion rarely occurs directly; it typically happens via secondary contamination (e.g., touching a contaminated glove to the face).

  • Physical State Risks: Supplied as a solid powder, the primary exposure route during routine handling is aerosolized dust. Furthermore, because it requires refrigerated storage (2-8°C) to maintain purity, improper handling can lead to condensation, which degrades the reagent and complicates accurate weighing.

Personal Protective Equipment (PPE) Matrix

To effectively counter the hazards described above, your PPE must act as an uninterrupted barrier against hydrophilic particulates.

PPE CategorySpecificationScientific Justification
Eye Protection Tight-fitting chemical safety gogglesPrevents micro-particulate dust from dissolving in ocular fluid, directly mitigating H319 (serious eye irritation) risks.
Hand Protection Nitrile gloves (≥0.11 mm thickness)Provides an impermeable barrier against the hydrophilic hydrochloride salt, preventing H315 (skin irritation).
Body Protection Standard 100% cotton lab coatMinimizes electrostatic discharge (ESD) which can cause the dry, static-prone powder to scatter during transfer.
Respiratory Fume hood (Face velocity: 80-120 FPM)The primary engineering control to capture aerosolized dust. If a hood is unavailable, a P100 particulate respirator is mandatory.

Standard Operating Procedure: Weighing and Transfer

Self-Validating Logic: This protocol ensures that the material remains anhydrous during transfer (preserving experimental stoichiometry) while simultaneously protecting the operator from dust exposure.

Step 1: Thermal Equilibration Remove the sealed vial of 2-Azabicyclo[2.2.2]octan-1-ylmethanol hydrochloride from its 2-8°C refrigerated storage. Place the sealed vial in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt. This leads to clumping, accelerates degradation, and artificially inflates the mass during weighing.

Step 2: Environmental Setup & PPE Verification Verify that the fume hood is operational. Wipe down the balance area with a static-dissipative cloth. Don your nitrile gloves, safety goggles, and lab coat, ensuring no exposed skin exists between the glove cuff and the lab coat sleeve.

Step 3: Weighing Use an anti-static weighing boat or a pre-weighed glass vial. Slowly dispense the solid using a micro-spatula. Keep the drop distance between the spatula and the boat as short as possible to minimize aerosolization of the irritating powder.

Step 4: Quantitative Transfer (Self-Validating Step) Transfer the solid directly into your reaction vessel. To ensure no residual material is left behind—and to simultaneously decontaminate the weighing boat—rinse the boat with your reaction solvent (e.g., methanol or dichloromethane) directly into the vessel. This guarantees 100% mass transfer and renders the boat safe for disposal.

Spill Response and Disposal Plan

Even with strict protocols, spills can occur. The response must be immediate and methodical to comply with P501 (Dispose of contents/container to an approved waste disposal plant)[1].

  • Solid Spill (Powder): Do NOT use a dry brush, which will aerosolize the irritant dust into the breathing zone. Instead, gently cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the damp mass into a designated solid hazardous waste container.

  • Solution Spill: If the chemical is already dissolved in a reaction solvent, apply a chemically inert absorbent pad or vermiculite over the liquid.

  • Decontamination: Wash the affected surface thoroughly with soap and water (P302+P352). Because the hydrochloride salt is highly water-soluble, aqueous decontamination is highly effective.

  • Waste Routing: Seal all cleanup materials in a labeled, leak-proof container. Route to your institution's Environmental Health and Safety (EHS) department as "Halogenated Organic/Amine Waste" due to the presence of the hydrochloride and amine functionalities[1].

Workflow Visualization

Workflow Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Equilibrate->PPE Hood Transfer to Fume Hood (80-120 FPM) PPE->Hood Weigh Weigh Solid & Transfer (Anti-static boat) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck CleanUp Sweep/Wipe Solid (Avoid Dust) SpillCheck->CleanUp Yes Dispose P501 Compliant Waste Disposal SpillCheck->Dispose No CleanUp->Dispose End Decontaminate & Doff PPE Dispose->End

Figure 1: Operational workflow and spill response logic for 2-Azabicyclo[2.2.2]octan-1-ylmethanol.

References

  • Sigma-Aldrich. "2-azabicyclo[2.2.2]octan-1-ylmethanol,hydrochloride; CAS Number: 1630906-36-3". Sigma-Aldrich Product Catalog. Available at:

  • AK Scientific, Inc. "2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride Safety Data Sheet". AK Scientific SDS Database. Available at: 1

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octan-1-ylmethanol
Reactant of Route 2
Reactant of Route 2
2-Azabicyclo[2.2.2]octan-1-ylmethanol
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